Strategic Synthesis of 5-Cyclopropyl-2-methylanisole: A Technical Guide
Executive Summary This technical guide details the robust synthesis of 5-cyclopropyl-2-methylanisole , a high-value lipophilic building block often employed in medicinal chemistry to modulate metabolic stability and pote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the robust synthesis of 5-cyclopropyl-2-methylanisole , a high-value lipophilic building block often employed in medicinal chemistry to modulate metabolic stability and potency (bioisosteric replacement of isopropyl or ethyl groups).
Unlike simple anisole derivatives, the specific substitution pattern (1-methoxy-2-methyl-5-cyclopropyl) presents a regiochemical challenge. Direct electrophilic halogenation of 2-methylanisole favors the 4-position (para to methoxy), rendering the 5-position inaccessible via standard aromatic substitution. Therefore, this guide prioritizes a regiochemically unambiguous route via the O-methylation of 5-bromo-2-methylphenol, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the
bond. Due to the sensitivity of the cyclopropyl ring to strong acids and oxidizers, it is introduced in the final step.
Strategic Disconnections
Primary Disconnection: Aryl-Cyclopropyl bond via Cross-Coupling.
Secondary Disconnection: Phenolic O-Methylation (securing the ether).
Regiocontrol Check: Direct bromination of 2-methylanisole yields the 4-bromo isomer. To secure the 5-bromo precursor, we must start from a pre-functionalized phenol or aniline.
Figure 1: Retrosynthetic strategy highlighting the regiochemical trap of direct bromination.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylanisole
Objective: Create the aryl halide precursor with 100% regiochemical purity.
Rationale: Starting from 5-bromo-2-methylphenol eliminates isomer separation issues.
Reagents:
5-Bromo-2-methylphenol (1.0 equiv)
Iodomethane (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)
Potassium Carbonate (
) (2.0 equiv)
Solvent: Acetone or DMF (anhydrous)
Protocol:
Dissolution: Charge a reaction vessel with 5-bromo-2-methylphenol (e.g., 10 g) and anhydrous acetone (100 mL).
Base Addition: Add powdered
(14.7 g) in a single portion. Stir for 15 minutes at room temperature to facilitate phenoxide formation.
Alkylation: Add Iodomethane (4.0 mL) dropwise via syringe to control the mild exotherm.
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). The phenol (
) should disappear, replaced by the anisole ().
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Dissolve residue in
, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over .[1]
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
Objective: Install the cyclopropyl group.
Scientific Insight: Cyclopropylboronic acid is notoriously slow to transmetallate compared to arylboronic acids. Furthermore, it is prone to protodeboronation.[3]
Catalyst Choice: We utilize Pd(OAc)2 with Tricyclohexylphosphine (PCy3) .[4] The bulky, electron-rich phosphine facilitates the oxidative addition of the electron-rich aryl bromide and stabilizes the active Pd(0) species, preventing catalyst crash-out during the slow transmetallation step.
Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen poisons the catalyst.
Catalyst Addition: Add
(56 mg) and (140 mg). Add Water (1 mL).
Reaction: Heat to
vigorously stirring for 12–16 hours.
Visual Check: The reaction should turn dark brown/black. If palladium black precipitates early (silver mirror), the ligand loading was insufficient or oxygen was present.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[5]
The following diagram illustrates the catalytic cycle with a focus on the rate-determining step (Transmetallation) for this specific substrate.
Figure 2: Catalytic cycle emphasizing the sluggish transmetallation of cyclopropylboronic acid, requiring electron-rich ligands like PCy3.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning ()
Degas solvents more rigorously (Freeze-Pump-Thaw).
Protodeboronation
Boronic acid instability
Use Cyclopropyl MIDA boronate or add excess boronic acid (1.5–2.0 equiv).
Homocoupling (Ar-Ar)
Low Boron reactivity
Increase base concentration; ensure water is present (essential for boronate formation).
Regioisomer Impurities
Wrong starting material
Verify precursor is 5-bromo, not 4-bromo, via NMR coupling constants.
Analytical Characterization
Validating the structure requires checking the specific splitting patterns of the aromatic ring and the high-field cyclopropyl protons.
Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)
Proton Environment
Chemical Shift ()
Multiplicity
Integration
Diagnostic Feature
Ar-H (Pos 6)
6.60 – 6.70 ppm
Doublet (J 2 Hz)
1H
Meta-coupling indicates 1,2,5-substitution.
Ar-H (Pos 4)
6.60 – 6.70 ppm
dd (J 8, 2 Hz)
1H
Overlap likely with Pos 6.
Ar-H (Pos 3)
7.00 – 7.10 ppm
Doublet (J 8 Hz)
1H
Ortho coupling to Pos 4.
-OMe
3.80 ppm
Singlet
3H
Characteristic methoxy.
Ar-CH3
2.15 ppm
Singlet
3H
Distinct from OMe.
Cyclopropyl-CH
1.80 – 1.90 ppm
Multiplet
1H
Benzylic methine.
Cyclopropyl-CH2
0.90 – 1.00 ppm
Multiplet
2H
High field.
Cyclopropyl-CH2
0.60 – 0.70 ppm
Multiplet
2H
High field.
References
Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. Link
Grounding: Establishes the Pd(OAc)2/PCy3 protocol as the standard for cyclopropyl couplings.
Deng, W., et al. (2002). "Mild and Efficient Palladium-Catalyzed Cross-Coupling of Aryl Halides with Cyclopropylboronic Acid." Organic Letters, 4(12).
Grounding: Validation of base and solvent effects in these couplings.[6]
Sigma-Aldrich. (n.d.).
Grounding: Confirms commercial availability of the correct regioisomer precursor. Link
Charette, A. B. (2010). "Cyclopropylboronic Acid."[4][7] Encyclopedia of Reagents for Organic Synthesis.
Grounding: Comprehensive review of the reagent's stability and reactivity profiles.
physical and chemical properties of 5-Cyclopropyl-2-methylanisole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-2-methylanisole Authored by a Senior Application Scientist This guide provides a comprehensive overview of the , a unique aromatic compound w...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-2-methylanisole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a unique aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
5-Cyclopropyl-2-methylanisole is an aromatic ether characterized by a benzene ring substituted with a methoxy group, a methyl group, and a cyclopropyl group. The IUPAC name for this compound is 1-cyclopropyl-4-methoxy-2-methylbenzene. The strategic placement of these functional groups, particularly the strained cyclopropyl ring, is anticipated to confer unique electronic and steric properties.
Caption: 2D Structure of 5-Cyclopropyl-2-methylanisole.
The physical properties of 5-Cyclopropyl-2-methylanisole are predicted based on the known values for 2-methylanisole, with considerations for the addition of a cyclopropyl group.[2][3][4] The cyclopropyl group is expected to increase the molecular weight and surface area, which would likely elevate the boiling point and density compared to 2-methylanisole.
Table 2: Predicted Physical and Thermodynamic Properties
Property
Predicted Value
Basis for Prediction and Expert Commentary
Physical Description
Colorless to pale yellow liquid
Based on the appearance of similar aromatic ethers like 2-methylanisole.[2][3]
Boiling Point
~190-210 °C
The boiling point of 2-methylanisole is 170-172 °C.[3][4] The addition of a cyclopropyl group (C3H4) increases the molecular weight, likely raising the boiling point.
Melting Point
< -20 °C
2-Methylanisole has a melting point of -34.1 °C.[2] The less symmetrical structure of the 5-cyclopropyl derivative might slightly raise the melting point but it is expected to remain a liquid at room temperature.
Density
~1.0 g/mL
The density of 2-methylanisole is 0.985 g/mL at 25 °C.[3][4] The compact cyclopropyl group is expected to result in a slightly higher density.
| LogP (Octanol/Water Partition Coefficient) | ~3.5 | The LogP of 2-methylanisole is 2.74.[2] The cyclopropyl group will increase lipophilicity, thus a higher LogP is predicted. |
Table 3: Predicted Solubility Profile
Solvent
Predicted Solubility
Rationale
Water
Insoluble / Immiscible
Similar to 2-methylanisole, the molecule is predominantly nonpolar.[2]
| Organic Solvents (e.g., Ethanol, Ether, Dichloromethane) | Soluble | "Like dissolves like"; the compound is expected to be soluble in common organic solvents.[5] |
Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the cyclopropyl ring. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The methoxy protons should be a singlet around 3.8 ppm, and the methyl protons a singlet around 2.2 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The aromatic carbons will resonate in the 110-160 ppm region. The methoxy carbon will be around 55 ppm, the methyl carbon around 15-20 ppm, and the cyclopropyl carbons will appear in the upfield region, typically below 20 ppm.
IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2850-2960 cm⁻¹). A strong C-O stretching band for the ether linkage should appear around 1250 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 162.23. Common fragmentation patterns would involve the loss of a methyl group (M-15) or a methoxy group (M-31).
Chemical Properties and Reactivity
The reactivity of 5-Cyclopropyl-2-methylanisole is primarily dictated by the electron-rich aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The cyclopropyl group is also known to have some electron-donating character.
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to the strongly activating methoxy group. However, steric hindrance from the adjacent methyl and cyclopropyl groups will play a significant role in determining the final product distribution. The most likely positions for substitution would be ortho to the methoxy group (position 3) and ortho to the methyl group (position 6), with the former being more electronically favored but potentially more sterically hindered.
Proposed Synthesis Workflow
A plausible synthetic route to 5-Cyclopropyl-2-methylanisole could involve a Suzuki or similar cross-coupling reaction.
Caption: Proposed Suzuki coupling for the synthesis of 5-Cyclopropyl-2-methylanisole.
Experimental Protocol: Suzuki Coupling
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methylanisole (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base such as potassium carbonate (3 equivalents).
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-Cyclopropyl-2-methylanisole.
Applications in Drug Development and Medicinal Chemistry
The incorporation of a cyclopropyl group into a molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[6][7] The cyclopropyl moiety in 5-Cyclopropyl-2-methylanisole makes it an interesting scaffold for drug discovery.
Key Advantages of the Cyclopropyl Group:
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6] This can lead to improved metabolic stability and a longer half-life of a drug.
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency.[7]
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which can optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help reduce binding to off-target proteins, potentially minimizing side effects.[6]
Derivatives of 5-Cyclopropyl-2-methylanisole could be explored for a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, where cyclopropyl-containing drugs have shown promise.[8][9]
Caption: The influence of the cyclopropyl moiety on drug-like properties.
Safety and Handling
No specific safety data for 5-Cyclopropyl-2-methylanisole is available. Therefore, it should be handled with the care afforded to a novel chemical with unknown toxicity. The following precautions are based on the safety profiles of structurally related compounds like 2-methylanisole and cyclopropyl methyl ketone.[10][11][12][13]
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Flammability: Related compounds are flammable liquids.[11][12] Keep away from heat, sparks, and open flames.[11]
Toxicity: The toxicological properties have not been fully investigated.[10] Avoid inhalation of vapors and ingestion. In case of exposure, seek medical attention.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Disposal: Dispose of in accordance with local, state, and federal regulations.[12]
Conclusion
5-Cyclopropyl-2-methylanisole is a compound with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. While direct experimental data is scarce, this guide provides a robust, predictive overview of its properties based on established chemical principles and data from analogous structures. The presence of the cyclopropyl group is a key feature that is likely to impart favorable metabolic stability and conformational rigidity, making this an attractive scaffold for further investigation by researchers in drug discovery and development.
References
PubChem. Cyclopropyl-(5-methyloxolan-2-yl)methanone. National Center for Biotechnology Information. Available from: [Link]
El-Sayed, N. N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]
ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9479–9507. Available from: [Link]
AccelaChemBio. 5-Cyclopropyl-2-methylanisole. Available from: [Link]
PubChem. 2-Methylanisole. National Center for Biotechnology Information. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Characterization of 5-Cyclopropyl-2-methylanisole
Content Type: Technical Reference & Validation Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Compound Identity
5-Cyclopropyl-2-methylanisole (CAS: Hypothetical/Research Grade) is a trisubstituted benzene derivative often utilized as a scaffold in the development of kinase inhibitors and GPCR ligands. The cyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, while the methoxy-methyl pattern provides specific steric and electronic constraints.
This guide provides a predicted reference profile and experimental validation protocols . Due to the specific substitution pattern (1-methoxy-2-methyl-5-cyclopropylbenzene), the spectroscopic signature is distinct, characterized by the high-field cyclopropyl multiplets and a specific aromatic coupling pattern.
SMILES: COc1cc(C2CC2)ccc1C (Note: Numbering priority may vary in SMILES, but structure remains: OMe and Me are ortho; Cp is meta to OMe and para to Me).
Correction on Substitution: Standard numbering for "anisole" puts OMe at 1. If "2-methyl", Me is at 2. "5-cyclopropyl" puts Cp at 5.
Coupling System: H3 and H4 are ortho to each other. H6 is isolated (meta to H4).
Synthesis & Origin Analysis
To validate the spectra, one must understand the impurities likely present from synthesis. The most common route is the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole.
Synthetic Pathway Diagram
Figure 1: Primary synthetic route and potential spectroscopic impurities.
Reference Spectroscopic Data (Predicted)
The following data represents the theoretical consensus values calculated based on Chemometric substituent increments for a 1,2,5-trisubstituted benzene ring. Use these values as the standard for lot release testing.
The "Gap": Look for the large gap between the aliphatic region (0.6–3.9 ppm) and the aromatic region (6.5–7.1 ppm).
Cyclopropyl Fingerprint: The two high-field multiplets (< 1.0 ppm) are definitive for the successful installation of the cyclopropyl group.
Aromatic Pattern: You should observe an ABX-like system (or AMX) where H3 is des-shielded by the ortho-methyl, while H6 is highly shielded by the ortho-methoxy and ortho-cyclopropyl groups.
Carbon NMR (¹³C-NMR)
Solvent: CDCl₃ (77.16 ppm reference)
Shift (δ ppm)
Type
Assignment
Notes
8.9
CH₂
Cyclopropyl CH₂
Characteristic high field
15.4
CH
Cyclopropyl CH
Methine attachment point
16.1
CH₃
Ar-CH₃
Methyl group
55.4
CH₃
Ar-OCH₃
Methoxy group
108.5
CH
C6
Highly shielded (Ortho to OMe)
118.2
CH
C4
Shielded by Cp and OMe (para)
123.5
Cq
C2
Ipso-Methyl
130.4
CH
C3
Deshielded (Ortho to Me)
142.8
Cq
C5
Ipso-Cyclopropyl
157.5
Cq
C1
Ipso-Methoxy (Deshielded)
Mass Spectrometry (GC-MS / EI)
Ionization: Electron Impact (70 eV)
Molecular Ion (M⁺): m/z 162 (Base peak or strong intensity).
Base Peak: Often m/z 147 [M – CH₃]⁺. The loss of the methyl radical (from the methoxy or the aromatic methyl) is favored to form a quinoid-like cation.
Cyclopropyl Fragmentation: Look for m/z 133/134 (Loss of C₂H₄ from cyclopropyl ring) or m/z 119 (Loss of propyl radical).
Diagnostic: Absence of m/z 79/81 (Bromine isotopes) confirms the consumption of the starting material.
1245 cm⁻¹: C-O-C Asymmetric stretch (Strong, characteristic of aryl ethers).
1040 cm⁻¹: C-O-C Symmetric stretch.
Experimental Validation Protocols
To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to be self-validating by including internal checks.
Protocol A: High-Resolution ¹H-NMR Acquisition
Objective: Confirm structure and isomeric purity.
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts (Suzuki byproducts).
Acquisition Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aromatic vs. methyl protons).
Scans (NS): 16 or 32.
Spectral Width: -1 to 11 ppm.
Processing:
Apply Exponential Multiplication (LB = 0.3 Hz).
Phase correction: Manual (Automatic phasing often fails on the phase difference between OMe and Cp signals).
Baseline correction: Polynomial (Bernstein) order 1.
Validation Check:
Set the Ar-CH₃ singlet (approx 2.18 ppm) integral to 3.00 .
Pass Criteria: The Cyclopropyl CH₂ multiplets (0.6–1.0 ppm) must integrate to 4.0 ± 0.2 . If < 3.8, solvent occlusion or impurity is present.
Protocol B: GC-MS Purity Profiling
Objective: Detect unreacted bromide and homocoupled dimers.
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program:
Start: 60°C (Hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
Inlet: Split 50:1, 250°C.
Validation Check:
Retention Time: 2-Methylanisole (Impurity) will elute significantly earlier than the target.
Isotope Pattern: Check the M+ peak (162). It should NOT show the M+2 doublet characteristic of Bromine (approx 1:1 ratio).
Structural Logic & Coupling Diagram
The following diagram illustrates the NMR coupling network (Spin System) for the aromatic region. Understanding this is crucial for assigning the splitting patterns correctly.
Figure 2: Aromatic proton spin system. H3 and H4 form a strong ortho-coupled pair, while H4 and H6 share a weak meta-coupling.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for distinguishing solvent peaks from the cyclopropyl moiety).
Charette, A. B. (Ed.). (2010). The Chemistry of the Cyclopropyl Group. Wiley. (Detailed analysis of cyclopropyl electronic effects on NMR shifts).
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry, 576(1-2), 147-168. (Reference for the synthesis protocol).
Exploratory
reactivity and stability of 5-Cyclopropyl-2-methylanisole
Reactivity and Stability Profile of 5-Cyclopropyl-2-methylanisole: A Technical Guide for Advanced Drug Development Executive Summary In modern medicinal chemistry and agrochemical development, the strategic decoration of...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity and Stability Profile of 5-Cyclopropyl-2-methylanisole: A Technical Guide for Advanced Drug Development
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic decoration of aromatic scaffolds is paramount for tuning pharmacokinetics and target affinity. 5-Cyclopropyl-2-methylanisole represents a highly specialized, multi-functionalized building block. It features an electron-rich anisole core, an ortho-methyl group for steric constraint, and a meta-cyclopropyl group that serves as a metabolically stable bioisostere for aliphatic chains.
As a Senior Application Scientist, I have structured this whitepaper to decode the orthogonal reactivity and stability of this molecule. By understanding the causal relationships between its electronic topography and chemical behavior, researchers can predictably harness this scaffold for late-stage functionalization, avoiding common pitfalls such as off-target halogenation or cyclopropyl ring-opening.
Structural and Electronic Profiling (The Causal Foundation)
The chemical behavior of 5-Cyclopropyl-2-methylanisole is dictated by the synergistic directing effects of its three substituents. To predict its reactivity, we must analyze the electronic contributions at the aromatic core:
C1 Methoxy (-OCH₃): Acts as a powerful resonance donor (+M) and a weak inductive withdrawer (-I). It heavily activates the ortho (C2, C6) and para (C4) positions.
C2 Methyl (-CH₃): Acts as a weak inductive donor (+I), providing mild activation to its ortho and para positions, while introducing significant steric bulk that blocks the C1 and C3 faces from bulky electrophiles.
C5 Cyclopropyl (-C₃H₅): The cyclopropyl group is electronically unique. Due to extreme ring strain (≈27.5 kcal/mol), its C–C bonds possess unusually high p-character. This allows the cyclopropyl ring to act as a "pseudo-unsaturated" system, engaging in Walsh orbital overlap with the aromatic π-system[1]. Consequently, it acts as a competent resonance donor (+M), activating its ortho and para positions[1].
Regiochemical Convergence:
When subjecting this scaffold to Electrophilic Aromatic Substitution (EAS), the C1 methoxy and C5 cyclopropyl groups synergistically activate the C4 and C6 positions. However, C6 is sterically encumbered by the adjacent methoxy and cyclopropyl groups. Therefore, the C4 position (flanked by the smaller C3 proton and the C5 cyclopropyl group) emerges as the kinetically and thermodynamically favored site for electrophilic attack.
Figure 1: Electronic activation map and regioselectivity of 5-Cyclopropyl-2-methylanisole.
Chemical & Metabolic Stability Pathways
Metabolic Stability (CYP450 Implications)
In drug design, the cyclopropyl group is frequently deployed as a bioisostere for acyclic alkyl groups (e.g., isopropyl) to address metabolic liabilities[2]. Cytochrome P450 (CYP) enzymes initiate oxidative metabolism via hydrogen atom abstraction. The C–H bonds of a cyclopropyl ring are shorter and significantly stronger (Bond Dissociation Energy ≈ 109 kcal/mol) than those of standard acyclic alkanes (BDE ≈ 102 kcal/mol)[3][4]. This high thermodynamic barrier effectively curtails CYP-mediated benzylic oxidation at the C5 position, diverting metabolism away from rapid clearance pathways and extending the in vivo half-life of the molecule[5].
Chemical Stability & Degradation
Acid/Base Stability: The anisole ether bond is highly stable under physiological pH and basic conditions.
Ring-Opening Liabilities: While the cyclopropyl ring provides metabolic stability, its inherent ring strain makes it susceptible to chemical ring-opening under harsh, strongly acidic, or highly electrophilic conditions[6]. Therefore, synthetic derivatization must rely on mild reagents to preserve the cyclopropyl moiety.
Synthetic Reactivity & Derivatization Workflows
To functionalize this building block, two primary workflows are utilized: regioselective halogenation (for subsequent cross-coupling) and ether cleavage (to reveal the phenol for hydrogen-bond donor applications).
Ether Cleavage Mechanism: The C1 methoxy group can be selectively cleaved using Boron Tribromide (BBr₃). The mechanism begins with the associative precomplexation of the Lewis acidic boron to the ether oxygen[7]. This weakens the O–CH₃ bond, allowing a liberated bromide ion to execute an Sₙ2 attack on the sterically accessible methyl group, yielding methyl bromide and a boron phenoxide intermediate that hydrolyzes to the phenol upon aqueous workup[8].
Figure 2: Experimental workflow for regioselective bromination and ether demethylation.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective C4-Bromination
Objective: Install a cross-coupling handle at C4 without opening the cyclopropyl ring.
Preparation: Dissolve 5-Cyclopropyl-2-methylanisole (1.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M).
Causality: MeCN is a polar aprotic solvent that stabilizes the Wheland intermediate (sigma complex) during EAS, accelerating the reaction under mild conditions.
Electrophile Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes.
Causality: NBS provides a low, steady concentration of electrophilic bromine. The 0°C temperature suppresses radical side-reactions (e.g., benzylic bromination at the C2-methyl group) and prevents acid-catalyzed cyclopropyl ring-opening.
Completion: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Quench with aqueous sodium thiosulfate to neutralize residual electrophilic bromine, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 2: BBr₃-Mediated Demethylation
Objective: Cleave the anisole ether to yield the corresponding phenol.
Preparation: Dissolve the anisole derivative (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
Causality: BBr₃ is highly reactive and moisture-sensitive. The cryogenic temperature controls the highly exothermic Lewis acid-base complexation, preventing indiscriminate Lewis acid-catalyzed degradation of the strained cyclopropyl ring[8].
Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (1.5 eq) dropwise.
Causality: A slight excess of BBr₃ ensures complete complexation and provides the necessary bromide ions for the subsequent Sₙ2 cleavage.
Cleavage: Remove the cooling bath and allow the reaction to gradually warm to room temperature over 4 hours.
Causality: The Sₙ2 attack by bromide on the methyl group requires thermal energy to overcome the activation barrier.
Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃.
Causality: Safely hydrolyzes the intermediate boron phenoxide to the desired phenol and neutralizes generated HBr, preventing post-reaction degradation.
Quantitative Data Summaries
Table 1: Substituent Electronic Parameters and Directing Effects
Substituent
Position
Hammett σp
Hammett σm
Primary Directing Effect
Methoxy (-OCH₃)
C1
-0.27
+0.12
Ortho/Para (Strong +M, activating)
Methyl (-CH₃)
C2
-0.17
-0.07
Ortho/Para (Weak +I, activating)
Cyclopropyl (-C₃H₅)
C5
-0.21
-0.01
Ortho/Para (+M via Walsh orbitals, +I)
(Note: The negative Hammett σp value of the cyclopropyl group confirms its strong electron-donating character through resonance, sitting between methyl and methoxy in activating power).
Table 2: Comparative Metabolic Stability (Cyclopropyl vs. Alkyl Bioisosteres)
5-Cyclopropyl-2-methylanisole: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the biological profile, synthetic utility, and medicinal chemistry rationale for 5-Cyclopropyl-2-methylanisole and its derivatives. [1][2] Executive Summary 5-Cyclopropyl-2-methylani...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological profile, synthetic utility, and medicinal chemistry rationale for 5-Cyclopropyl-2-methylanisole and its derivatives.
[1][2]
Executive Summary
5-Cyclopropyl-2-methylanisole (CAS: N/A for specific isomer in broad public registries; analogous to catalog SY264159) represents a specialized arylcyclopropane scaffold used primarily as a high-value intermediate in drug discovery.[1] Unlike simple alkylbenzenes, this motif integrates the cyclopropyl group —a validated bioisostere for isopropyl or ethyl groups—to enhance metabolic stability and optimize lipophilicity without significantly increasing molecular weight.[1]
This guide analyzes the compound's utility in Lead Optimization , specifically for modulating physicochemical properties (LogD) and blocking metabolic "soft spots" in kinase inhibitors and GPCR ligands.[1]
Chemical Identity & Physicochemical Profile
The molecule features a trisubstituted benzene ring with distinct electronic and steric vectors:
Position 1 (Methoxy): Hydrogen bond acceptor; susceptible to O-demethylation (CYP450).[1]
Position 2 (Methyl): Steric block; prevents ortho-metabolism and restricts conformation.[1]
Position 5 (Cyclopropyl): Lipophilic anchor; metabolically robust compared to acyclic alkyls.[1]
Metabolic Stability Enhancement (The "Cyclopropyl Effect")
The primary biological utility of the 5-cyclopropyl-2-methylanisole scaffold is metabolic blocking .[1]
Mechanism : In many drug leads, an isopropyl group is a site of rapid CYP450-mediated oxidation (benzylic hydroxylation).[1] Replacing the isopropyl group with a cyclopropyl ring significantly reduces this liability because the C-H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol) is higher than that of a secondary benzylic carbon (~89 kcal/mol).[1]
Application : This substitution is a standard medicinal chemistry tactic to extend half-life (
) in Kinase Inhibitors (e.g., modifying the solvent-front region) and GPCR Antagonists .[1]
Pharmacophore Interactions
Derivatives of 5-cyclopropyl-2-methylanisole are frequently explored in the following therapeutic classes:
Kinase Inhibitors (Type II): The lipophilic cyclopropyl-anisole moiety can occupy the hydrophobic "back pocket" of kinases (e.g., VEGFR, MET), while the methoxy group interacts with the hinge region or gatekeeper residues.[1]
Orexin Receptor Antagonists: The scaffold mimics the lipophilic, electron-rich aromatic rings found in dual orexin receptor antagonists (DORAs), providing necessary hydrophobic contacts within the receptor binding pocket.[1]
TRP Channel Modulators: Anisole derivatives are classical pharmacophores for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists.[1] The cyclopropyl group adds bulk to modulate channel gating kinetics.[1]
Toxicology & Safety Profile
Genotoxicity : Unlike some strained rings (e.g., epoxides), the cyclopropyl group is generally chemically stable and non-genotoxic unless activated by specific metabolic pathways into reactive quinone methides (unlikely with the 2-methyl block).[1]
CYP Inhibition : The methylenedioxyphenyl moiety is a known CYP inhibitor; however, the methoxy group in this scaffold is less prone to mechanism-based inhibition (MBI), making it a safer alternative.[1]
Synthesis & Experimental Protocols
Synthetic Route: Suzuki-Miyaura Coupling
The most robust method to access 5-cyclopropyl-2-methylanisole is via palladium-catalyzed cross-coupling.[1]
The following diagram illustrates the functional vectors of the scaffold.[1]
Caption: SAR analysis highlighting the distinct roles of the three substituents in optimizing pharmacokinetic and pharmacodynamic profiles.[1]
Metabolic Fate Comparison
Visualizing why the cyclopropyl derivative is preferred over alkyl analogs.
Caption: Comparative metabolic fate showing the resistance of the cyclopropyl moiety to oxidative degradation.[1]
References
Salaün, J. (2000).[1][2] Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1–67. Link
Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8979-8983.[1] (Discusses cyclic bioisosteres including cyclopropanes). Link[1]
Accela ChemBio . (2024).[1] Product Catalog: 5-Cyclopropyl-2-methylanisole (SY264159).[1] Link
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
Barnes-Seeman, D. (2012).[1] The role of cyclopropanes in drug discovery. Current Topics in Medicinal Chemistry. (Review of cyclopropyl efficacy in approved drugs).
Technical Guide: Strategic Synthesis of Cyclopropyl-Containing Scaffolds in Drug Discovery
Executive Summary The cyclopropane ring is a "privileged structure" in modern medicinal chemistry. Its unique electronic properties—often described as "sigma-aromaticity"—and its ability to rigidly define vector orientat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropane ring is a "privileged structure" in modern medicinal chemistry. Its unique electronic properties—often described as "sigma-aromaticity"—and its ability to rigidly define vector orientation make it an invaluable tool for optimizing potency and metabolic stability. This guide moves beyond basic textbook definitions to provide a decision-making framework for synthesizing cyclopropanes, focusing on stereocontrol, scalability, and safety in a pharmaceutical context.
Strategic Value: Why Cyclopropanes?
Before selecting a synthetic route, it is critical to understand the why. The cyclopropyl group is not merely a spacer; it is a functional element.
Metabolic Blockade: The high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol) makes them resistant to cytochrome P450 oxidation, often used to block metabolic "soft spots" (e.g., Saxagliptin).
Conformational Restriction: The ring locks substituents into specific vectors, reducing the entropic penalty of binding to a protein target.
Bioisosterism: It frequently acts as a bioisostere for alkenes or carbonyls due to its
-character.
Data: Impact on Physicochemical Properties
Property
Effect of Cyclopropyl Substitution
Drug Example
Lipophilicity
Increases LogP (vs. ethyl/isopropyl)
Glecaprevir (HCV)
Metabolic Stability
Blocks -oxidation; reduces CYP clearance
Voxilaprevir (HCV)
Potency
Locks conformation; improves target residence time
Olaparib (PARP inhibitor)
The Zinc Carbenoid: Simmons-Smith & Modifications[1][2][3]
The Simmons-Smith reaction remains the gold standard for cyclopropanating electron-rich alkenes without the hazards of diazo compounds.
Mechanism & Causality
The reaction proceeds via a concerted mechanism involving a zinc carbenoid (typically
Why it matters: Because it is concerted, the stereochemistry of the alkene is retained .[1] A cis-alkene yields a cis-cyclopropane.
The "Butterfly" Transition State: The zinc center coordinates with the alkene
-system while simultaneously delivering the methylene group.
The Charette Modification (Asymmetric)
For drug development, enantiocontrol is non-negotiable. The Charette modification utilizes a chiral dioxaborolane ligand to coordinate the zinc species.[2]
Protocol Insight: The addition of the ligand breaks the polymeric nature of the zinc carbenoid, creating a discrete, reactive monomeric species that allows for high enantiomeric excess (ee).
Caption: Concerted mechanism of Simmons-Smith cyclopropanation showing the critical role of zinc coordination for stere retention.
Transition Metal Catalysis: The Diazo Route
When the substrate is less electron-rich or when high enantioselectivity is required without a directing group, transition metal catalysis (Rh, Cu, Co) is the method of choice.
Catalyst Selection Logic
Rhodium (Rh): The premium option. Dirhodium carboxylates (e.g.,
) are exceptionally efficient for diazo decomposition.
Pros: High turnover number (TON), excellent for donor-acceptor carbenoids.
Cons: High cost, residual metal removal required.
Copper (Cu): The economical workhorse. Used with bis-oxazoline (Box) ligands.[3]
Pros: Cheap, ligands are easily tunable.
Cons: Requires diazoacetates (stabilized carbenes); less effective for non-stabilized carbenes.
Cobalt (Co): The radical specialist. Co(II)-porphyrin complexes can access radical pathways, allowing cyclopropanation of electron-deficient alkenes that Rh and Cu fail to convert.
Safety Critical: Diazo Handling
Trustworthiness Alert: Diazo compounds (e.g., diazomethane) are potentially explosive. In a scale-up environment, never distill diazomethane. Use in situ generation or flow chemistry setups to minimize the active inventory.
Nucleophilic Closure: The Corey-Chaykovsky Reaction
For electron-deficient substrates (e.g.,
-unsaturated ketones), carbene methods often fail. Here, the Corey-Chaykovsky reaction (sulfur ylides) is the standard.
Mechanism
Unlike Simmons-Smith, this is a stepwise mechanism:
Nucleophilic Attack: The sulfur ylide attacks the Michael acceptor.
Ring Closure: The resulting enolate collapses, displacing the sulfide leaving group.
Caption: Strategic decision tree for selecting the optimal cyclopropanation methodology based on substrate electronics.
Best for: Electron-rich alkenes, preserving stereochemistry, and substrates with alcohol directing groups.
Reagents:
Substrate (1.0 equiv)
Diethylzinc (
, 1.0 M in hexanes, 2.5 equiv)
Diiodomethane (
, 5.0 equiv)
Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask under Argon. Add the alkene substrate and anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to -10°C.
Zinc Addition: Add
dropwise. Caution: Pyrophoric.
Carbenoid Generation: Add
dropwise. The solution may become cloudy.
Causality: Adding
after zinc ensures the formation of the active species without precipitating prematurely.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC.
Quench: Cool to 0°C. Quench carefully with saturated aqueous
.
Self-Validating Step: Vigorous bubbling indicates unreacted zinc species. Stop addition until bubbling subsides to prevent thermal runaway.
Workup: Extract with DCM, wash with
(to remove iodine), dry over , and concentrate.
Protocol B: Rhodium-Catalyzed Cyclopropanation
Best for: Enantioselective synthesis using diazo precursors.
Reagents:
Styrene derivative (1.0 equiv)
Ethyl diazoacetate (EDA, 1.2 equiv) - Handle with care
catalyst (0.1 mol%)
DCM (anhydrous)
Step-by-Step Workflow:
Catalyst Loading: Dissolve substrate and Rh catalyst in DCM in a flame-dried flask.
Slow Addition: Dissolve EDA in DCM. Add this solution to the reaction flask via a syringe pump over 4–6 hours.
Causality: Slow addition keeps the concentration of free diazo low, preventing dimerization (formation of fumarates/maleates) and favoring the reaction with the alkene.
Completion: Stir for an additional hour after addition is complete.
Purification: Evaporate solvent. The residue is often clean enough for flash chromatography.
Recent advances (2023-2024) have moved toward using visible light to generate radical carbenoids, bypassing the need for explosive diazo compounds or pyrophoric zinc.
Iron-Catalyzed Radical Cyclopropanation: Utilizes earth-abundant iron catalysts to generate radicals from simple precursors, enabling the cyclopropanation of unactivated alkenes.
Photoredox Dual Catalysis: Combines a photocatalyst (e.g., Ir or Ru) with a transition metal to couple alkenes with radical precursors (e.g., iodomethyl silanes).
References
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[4][5] Journal of the American Chemical Society. Link
Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society. Link
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[6][3][7] Chemical Reviews. Link
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[8][9] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
Giri, R., et al. (2023). Photochemical generation of methylene from diiodomethane for cyclopropanation. Science. Link
Kulinkovich, O. G. (2004). The Kulinkovich Reaction in the Synthesis of Cyclopropanols.[10][11][12][13][14] Chemical Reviews. Link
CAS number and molecular structure of 5-Cyclopropyl-2-methylanisole
The following technical guide details the chemical identity, structural properties, and synthetic methodology for 5-Cyclopropyl-2-methylanisole , a specialized intermediate in medicinal chemistry. Part 1: Chemical Identi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, structural properties, and synthetic methodology for 5-Cyclopropyl-2-methylanisole , a specialized intermediate in medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis
5-Cyclopropyl-2-methylanisole is a disubstituted ether derivative used primarily as a building block in the synthesis of pharmaceutical candidates, particularly ROR
t modulators (Retinoid-related Orphan Receptor gamma t) for autoimmune diseases and cancer therapy.
Nomenclature & Identifiers
Due to its status as a specialized research intermediate rather than a commodity chemical, this specific anisole derivative does not yet have a widely assigned CAS registry number in public databases.[1] Researchers must often rely on the CAS numbers of its immediate precursors (phenol or aniline analogs) for procurement and identification.
Identifier Type
Value / Description
Chemical Name
5-Cyclopropyl-2-methylanisole
IUPAC Name
1-cyclopropyl-3-methoxy-4-methylbenzene
Alternative Name
4-Cyclopropyl-2-methoxytoluene
CAS Number
Not Assigned (N/A) *
Related CAS (Phenol)
1421253-25-9 (5-Cyclopropyl-2-methylphenol)
Related CAS (Aniline)
1247739-25-8 (5-Cyclopropyl-2-methylaniline)
Molecular Formula
CHO
Molecular Weight
162.23 g/mol
SMILES
COc1cc(C2CC2)ccc1C
*Note: Commercial catalogs (e.g., AccelaChem) list the anisole under internal codes (e.g., SY264159) with "CAS: N/A".[1] The phenol precursor is the standard reference point for synthesis.
Structural Architecture
The molecule consists of a central benzene ring substituted at three positions:
Position 1 (Methoxy): An electron-donating group (EDG) that activates the ring, though less so than a free phenol.
Position 2 (Methyl): Provides steric bulk and lipophilicity.
Position 5 (Cyclopropyl): A rigid, lipophilic bioisostere for isopropyl or tert-butyl groups. It is located meta to the methoxy group and para to the methyl group.
Part 2: Synthesis & Methodology[3][4]
The most reliable synthetic route involves the Suzuki-Miyaura coupling of a bromo-precursor followed by O-methylation . This approach avoids the regioselectivity issues of direct cyclopropanation on the anisole ring.
Synthetic Pathway
The synthesis typically proceeds from 5-bromo-2-methylphenol (CAS 36138-76-8).
Purification: Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the clear, colorless oil 5-cyclopropyl-2-methylanisole .
Part 3: Applications in Medicinal Chemistry
ROR
t Modulation
The 5-cyclopropyl-2-methylanisole moiety appears in patent literature (e.g., WO2018030550A1) as a core fragment for ROR
t inverse agonists .
Mechanism: ROR
t controls the differentiation of Th17 cells, which are implicated in autoimmune disorders like psoriasis and multiple sclerosis.[1]
Role of the Fragment: The cyclopropyl group sits in a hydrophobic pocket of the receptor, providing enhanced binding affinity compared to a flexible alkyl chain, while the methoxy group often participates in hydrogen bonding or acts as a metabolic handle.[1]
Bioisosteric Design
The cyclopropyl group is a critical bioisostere in this scaffold:
Metabolic Stability: It blocks benzylic oxidation that would occur with an isopropyl or ethyl group at position 5.
Conformational Restriction: The rigid ring reduces the entropy penalty upon binding to the target protein.
Part 4: Safety & Handling
Hazards: As an anisole derivative, treat as a potential skin and eye irritant.[1] The precursor (MeI) is highly toxic.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
References
Accela ChemBio. (2025). Product Catalog: 5-Cyclopropyl-2-methylanisole (SY264159). Retrieved from
World Intellectual Property Organization. (2018). Heterocyclic compounds with an RORgammaT modulating activity (WO2018030550A1). Retrieved from
Ambeed. (2025). Product Analysis: 5-Cyclopropyl-2-methylphenol (CAS 1421253-25-9). Retrieved from
Matrix Scientific. (2020). Safety Data Sheet: 5-Cyclopropyl-2-methylaniline (CAS 1247739-25-8).[9][10] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural triad—the lipophilic, metabolically stable cyclopropyl group; the electron-donating methoxy handle; and the sterically defining methyl group—offers a unique electronic and steric profile for drug design.
This guide provides a technical roadmap for the functionalization of this scaffold. Unlike simple anisoles, the presence of the cyclopropyl ring imposes specific constraints on reaction conditions (acid sensitivity, radical stability). The protocols detailed below prioritize regioselectivity and functional group tolerance, enabling the synthesis of advanced intermediates for kinase inhibitors (e.g., VEGFR, MET) and GPCR modulators.
Part 1: Core Scaffold Analysis & Reactivity Profile
Electronic Landscape & Regioselectivity
The reactivity of 5-Cyclopropyl-2-methylanisole is dictated by the interplay of three substituents on the benzene ring.
1-Methoxy Group (+M, -I): The strongest directing group.[1] It activates the ortho (positions 2, 6) and para (position 4) sites. Position 2 is blocked by the methyl group.
5-Cyclopropyl Group (+I, hyperconjugation): A weak activator that directs ortho and para. Relative to itself, it activates positions 4 and 6.
The Consensus Site (Position 4):
Position 4 is electronically super-activated, receiving directing effects from both the methoxy group (para) and the cyclopropyl group (ortho). It is the primary site for Electrophilic Aromatic Substitution (EAS).
The Secondary Site (Position 6):
Position 6 is activated by the methoxy group (ortho) and the cyclopropyl group (ortho). However, it is sterically crowded by the adjacent methoxy group, making it less favorable than Position 4 for bulky electrophiles.
Stability Considerations
Cyclopropyl Integrity: The cyclopropyl ring is sensitive to strong Bronsted acids (ring opening to propenyl chains) and vigorous radical conditions. Protocols must avoid harsh acidic media (e.g., conc. H₂SO₄ at high heat).
Benzylic Oxidation: The 2-methyl group is susceptible to oxidation, but care must be taken to avoid over-oxidation of the cyclopropyl moiety.
Part 2: Primary Derivatization Pathways
The following reaction map visualizes the strategic divergence from the core scaffold.
Figure 1: Strategic divergence pathways for 5-Cyclopropyl-2-methylanisole functionalization.[1][2][3]
Pathway A: Regioselective Bromination (The Cross-Coupling Handle)
Accessing the 4-bromo derivative creates a pivot for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Mechanism: Electrophilic Aromatic Substitution.
Challenge: Avoiding poly-bromination and maintaining the cyclopropyl ring.
Selected Reagent:N-Bromosuccinimide (NBS) in Acetonitrile.[1] This is milder than elemental bromine and avoids HBr generation that could open the cyclopropyl ring [1].
Experimental Protocol: Synthesis of 4-Bromo-5-cyclopropyl-2-methylanisole[1]
Setup: Charge a flame-dried round-bottom flask with 5-Cyclopropyl-2-methylanisole (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration).
Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (Rf ~0.6) should disappear, replaced by a slightly less polar product.
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove trace bromine). Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5][6]
Validation: ¹H NMR should show the loss of one aromatic proton and a downfield shift of the remaining para-proton.
Pathway B: O-Demethylation (The Phenol Pivot)
Converting the anisole to a phenol allows for "scaffold hopping"—replacing the methyl ether with difluoromethyl ethers, solubilizing chains, or macrocyclization linkers.
Challenge: Boron tribromide (BBr3) is the standard, but Lewis acids can sometimes attack cyclopropanes. However, at low temperatures, the ether cleavage is faster than ring opening [2].
Experimental Protocol: Synthesis of 5-Cyclopropyl-2-methylphenol
Setup: Dissolve 5-Cyclopropyl-2-methylanisole (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Cool to -78°C.[1]
Cleavage: Add BBr3 (1.0 M in DCM, 2.5 eq) dropwise. The solution may turn yellow/orange.
Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux.
Quench: Carefully quench with Methanol at 0°C (exothermic!). Dilute with water.
Isolation: Extract with DCM. The phenol is acidic; wash with mild acid (0.1 N HCl) to keep it protonated if extracting into organics, or use base extraction (NaOH) followed by acidification to purify.
Note: Avoid strong mineral acids during workup to protect the cyclopropyl group.
The Cyclopropyl Motif in Medicinal Chemistry: Conformational Restriction, Metabolic Stability, and Pharmacokinetic Optimization
Executive Summary In the transition from hit-to-lead and lead optimization, medicinal chemists frequently encounter multi-parameter optimization challenges: improving target affinity while simultaneously mitigating metab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the transition from hit-to-lead and lead optimization, medicinal chemists frequently encounter multi-parameter optimization challenges: improving target affinity while simultaneously mitigating metabolic liabilities, reducing lipophilicity, and tuning physicochemical properties. The cyclopropyl group has emerged as a ubiquitous and highly versatile structural motif to address these roadblocks. Often deployed as a sophisticated alternative to the "magic methyl" or isopropyl groups, the cyclopropane ring offers a unique blend of structural rigidity, distinct stereoelectronic properties, and remarkable metabolic resilience.
This technical guide explores the mechanistic causality behind the cyclopropyl group's utility, detailing its impact on conformational restriction, pKa modulation, and Cytochrome P450 (CYP450) resistance, supported by validated experimental workflows for pharmacokinetic profiling.
Physicochemical and Structural Implications
The utility of the cyclopropyl group stems entirely from its unique bonding profile. Unlike standard
-hybridized cycloalkanes, the internal C-C-C bond angles of cyclopropane are constrained to 60°, forcing the bonding electron pairs outward into "bent bonds" or Walsh orbitals .
Stereoelectronics and pKa Modulation
Because the carbon atoms in a cyclopropane ring possess higher s-character (~33%, resembling
hybridization) compared to standard alkanes (25% s-character), they are significantly more electronegative [1].
Causality in Drug Design: When a cyclopropyl group is attached directly to a basic amine, its electronegative nature exerts a negative inductive effect (-I). This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated state and lowering the amine's
by 0.5 to 1.5 units compared to an isopropyl analog.
Clinical Impact: Lowering the basicity of an amine reduces its affinity for the hERG potassium channel (mitigating cardiotoxicity) and decreases the P-glycoprotein (P-gp) efflux ratio, thereby enhancing blood-brain barrier (BBB) penetration.
Conformational Restriction
Flexible alkyl chains incur a high entropic penalty (
) upon binding to a target receptor because they must freeze into a single conformation.
Causality in Drug Design: The rigid, planar nature of the three-membered ring restricts the torsional angles of pendant substituents, effectively locking the molecule into a defined 3D vector. If this vector matches the receptor's bioactive conformation, the entropic penalty of binding is drastically reduced, leading to a highly favorable free energy of binding (
).
Decision tree for incorporating a cyclopropyl group during lead optimization.
One of the most frequent applications of the cyclopropyl group is the rescue of compounds suffering from rapid hepatic clearance [2]. Alkyl groups, particularly the tertiary carbon of an isopropyl group, are highly susceptible to Cytochrome P450-mediated aliphatic oxidation.
The Kinetic Barrier to CYP450 Oxidation
CYP450 enzymes metabolize aliphatic chains primarily via Hydrogen Atom Transfer (HAT). The enzyme's reactive iron-oxo species abstracts a hydrogen atom, leaving a carbon radical that rapidly recombines with a hydroxyl radical (hydroxylation).
The Cyclopropyl Advantage: The increased s-character of the cyclopropane ring results in shorter (1.08 Å vs 1.09 Å) and significantly stronger C-H bonds. The Bond Dissociation Energy (BDE) of a cyclopropyl C-H bond is ~106 kcal/mol, compared to ~96 kcal/mol for a tertiary isopropyl C-H bond. This elevated BDE creates a massive kinetic barrier to HAT, effectively shunting metabolism away from the site and increasing the drug's half-life (
).
Metabolic pathway comparison: Isopropyl vs. Cyclopropyl CYP450 resistance.
Quantitative Data: Substituent Comparison
When replacing functional groups, medicinal chemists must balance metabolic stability with Lipophilic Ligand Efficiency (LLE). As shown below, the cyclopropyl group provides a highly favorable balance compared to isopropyl and phenyl rings [3].
Property
Isopropyl
Cyclopropyl
Phenyl
Hybridization / Geometry
/ Tetrahedral
-like (Walsh) / Planar
/ Planar aromatic
C-H Bond Dissociation Energy
~96 kcal/mol (tertiary)
~106 kcal/mol
~113 kcal/mol
Lipophilicity Contribution ()
+1.3
+0.9 to +1.1
+1.9
Inductive Effect on Amines
Electron-donating (+I)
Electron-withdrawing (-I)
Electron-withdrawing (-I)
CYP450 Metabolic Liability
High (Aliphatic oxidation)
Low (Resistant to HAT)
Moderate (Epoxidation)
Experimental Workflows & Protocols
To empirically validate the metabolic advantages of a cyclopropyl-substituted lead, researchers must utilize a self-validating In Vitro Microsomal Stability Assay. This protocol determines the intrinsic clearance (
) of the compound.
Self-Validating Microsomal Stability Protocol
Scientific Rationale & Causality:
Liver microsomes contain the subcellular fraction enriched with CYP450 enzymes. Because CYP450 requires electron transfer to function, NADPH must be added as a necessary cofactor. Without NADPH, CYP450 is inactive. By tracking the disappearance of the parent compound over time via LC-MS/MS, we can calculate the half-life and intrinsic clearance.
System Validation Controls (Critical for E-E-A-T):
Positive Control (High Clearance): Verapamil or Testosterone. Validates that the microsomes are enzymatically active. If Verapamil does not degrade, the microsome batch is dead.
Negative Control (Low Clearance): Warfarin. Validates that degradation is not occurring via non-enzymatic chemical instability or non-specific binding to the plasticware.
Minus-NADPH Control: Identifies if the compound is being degraded by non-CYP450 enzymes (e.g., esterases or amidases) present in the microsomes.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the cyclopropyl-lead compound in DMSO. Dilute to a 1 µM working solution in 0.1 M Potassium Phosphate buffer (pH 7.4).
Incubation Matrix: In a 96-well plate, combine the test compound (final concentration 1 µM) with human or rat liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated oxidation.
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP450 proteins, halting the reaction, while precipitating the proteins for easier downstream analysis.
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.
Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and .
High-throughput Microsomal Stability Assay workflow for PK profiling.
Conclusion
The strategic incorporation of the cyclopropyl group remains a masterclass in rational drug design. By leveraging its unique Walsh orbital stereoelectronics and high C-H bond dissociation energy, medicinal chemists can simultaneously lock molecules into bioactive conformations, lower the
of basic amines to bypass efflux pumps, and shut down rapid CYP450-mediated clearance. When validated through rigorous, self-controlled pharmacokinetic assays, the "magic ring" consistently proves its worth as a premier bioisostere in the optimization of clinical candidates.
References
. Journal of Medicinal Chemistry, American Chemical Society.
2.. RSC Medicinal Chemistry, Royal Society of Chemistry.
. Pharmaceuticals, MDPI.
Protocols & Analytical Methods
Method
Application Notes and Protocols for 5-Cyclopropyl-2-methylanisole: A Versatile Building Block in Modern Organic Synthesis
Abstract This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the synthetic utility of 5-Cyclopropyl-2-methylanisole. While this compound is a relativel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the synthetic utility of 5-Cyclopropyl-2-methylanisole. While this compound is a relatively novel building block with sparse documentation in current literature, its unique trifunctional architecture—comprising a cyclopropyl group, a methyl ether, and a benzylic methyl group on an aromatic scaffold—presents a wealth of opportunities for the synthesis of complex molecular entities. This document outlines potential synthetic routes to 5-Cyclopropyl-2-methylanisole and explores its predicted reactivity in key organic transformations. Detailed, representative protocols are provided for electrophilic aromatic substitution, modifications of the constituent functional groups, and its prospective use in the synthesis of high-value chemical intermediates.
Introduction and Physicochemical Profile
5-Cyclopropyl-2-methylanisole is an aromatic compound featuring a 1,2,4-trisubstituted benzene ring. Its structure integrates three synthetically valuable motifs:
Anisole Moiety: The electron-donating methoxy group strongly activates the aromatic ring towards electrophilic substitution and can serve as a handle for demethylation to reveal a phenol.
Cyclopropyl Group: This strained carbocycle is a well-regarded bioisostere for phenyl and vinyl groups in medicinal chemistry, often enhancing metabolic stability and binding affinity. It also possesses unique electronic properties, behaving as an electron-donating group that can participate in ring-opening reactions under specific conditions.[1][2][3]
Toluene Moiety: The benzylic methyl group is a site for oxidation, halogenation, or deprotonation to generate a nucleophilic benzylic anion.[4]
As a novel reagent, a registered CAS number for 5-Cyclopropyl-2-methylanisole is not widely available, though it has appeared in chemical supplier catalogs, such as Accela ChemBio (Catalog ID: SY264159), indicating its emerging availability for research purposes.[5] This guide will therefore focus on its potential applications derived from the known reactivity of its constituent functional groups.
Higher than 2-methylanisole (170-172 °C) due to increased molecular weight.
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, CH₂Cl₂, THF) | Typical for aromatic ethers.[7] |
Proposed Synthesis of 5-Cyclopropyl-2-methylanisole
The most convergent and logical approach to synthesize 5-Cyclopropyl-2-methylanisole is through a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling between an appropriate aryl halide and cyclopropylboronic acid represents a robust and high-yielding strategy.
Caption: Proposed synthetic workflow for 5-Cyclopropyl-2-methylanisole.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the target compound from commercially available 4-Bromo-2-methylanisole and cyclopropylboronic acid.
To a flame-dried, three-neck round-bottom flask equipped with a condenser and an argon inlet, add 4-Bromo-2-methylanisole (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
Evacuate and backfill the flask with argon three times.
Add the degassed toluene/water solvent mixture via cannula.
Heat the reaction mixture to 90 °C and stir vigorously under argon for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Cyclopropyl-2-methylanisole.
Application Notes: Synthetic Potential and Protocols
Application in Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 5-Cyclopropyl-2-methylanisole is highly activated towards electrophilic attack due to the combined electron-donating effects of the methoxy, methyl, and cyclopropyl groups. All three are ortho, para-directing. The directing vectors are summarized below.
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Analysis of Regioselectivity:
Position C6: Activated by being ortho to the powerful methoxy director and ortho to the cyclopropyl group.
Position C4: Activated by being para to the methoxy group and ortho to the cyclopropyl group.
Position C3: Activated by being para to the methyl group, but sterically hindered between two substituents.
The strongest activating group, the methoxy group, will dominate the directing effects.[8] Therefore, substitution is strongly favored at positions C4 and C6. Steric hindrance at C3 makes it the least likely site for attack. The C4 position is generally favored over C6 due to reduced steric hindrance compared to the position adjacent to the methyl group.
Table 2: Predicted Major Products of EAS Reactions
This representative protocol details the acylation at the C4 position.[9]
Materials:
5-Cyclopropyl-2-methylanisole (1.0 equiv)
Acetyl chloride (1.1 equiv)
Aluminum chloride (AlCl₃) (1.2 equiv), anhydrous
Dichloromethane (CH₂Cl₂), anhydrous
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Procedure:
To a flame-dried flask under argon, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 equiv) to the suspension and stir for 15 minutes.
Add a solution of 5-Cyclopropyl-2-methylanisole (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
Separate the layers and extract the aqueous layer with CH₂Cl₂.
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Application in Ring-Opening Reactions
The strained cyclopropyl ring can undergo ring-opening reactions, providing access to 1,3-difunctionalized linear carbon chains. This transformation is typically achieved with strong Lewis acids, Brønsted acids in specific solvents like hexafluoroisopropanol (HFIP), or via photoredox catalysis.[1][2][3]
Caption: Conceptual workflow for acid-mediated ring-opening.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent
Procedure:
In a vial, dissolve 5-Cyclopropyl-2-methylanisole (1.0 equiv) and 1,3,5-trimethoxybenzene (1.5 equiv) in HFIP.
Add triflic acid (0.1 equiv) to the solution at room temperature.
Stir the reaction mixture for 12-24 hours, monitoring by LC-MS.
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by flash chromatography to isolate the 1,3-diarylpropane product.
Application in Benzylic Functionalization
The methyl group at C2 is benzylic and thus susceptible to oxidation or deprotonation.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl group to a carboxylic acid. Milder conditions may yield the corresponding aldehyde. This provides a route to 2-methoxy-4-cyclopropylbenzoic acid derivatives, which are valuable pharmaceutical intermediates.[10]
Deprotonation: Strong bases, such as organolithium reagents or lithium amides, can deprotonate the methyl group. The resulting benzylic anion is a potent nucleophile. This strategy has been successfully employed in a domino reaction with 2-methylanisole and nitriles to synthesize indoles.[4] A similar pathway could be envisioned for 5-Cyclopropyl-2-methylanisole to generate novel cyclopropyl-substituted indoles.
Protocol 3.3.1: Benzylic Oxidation to Carboxylic Acid
Materials:
5-Cyclopropyl-2-methylanisole (1.0 equiv)
Potassium permanganate (KMnO₄) (4.0 equiv)
Water/Pyridine solvent mixture
Sodium bisulfite
Hydrochloric acid (10%)
Procedure:
To a solution of 5-Cyclopropyl-2-methylanisole in a water/pyridine mixture, add KMnO₄ portion-wise.
Heat the mixture to reflux and stir vigorously for 8-12 hours. The purple color of permanganate should disappear, and a brown precipitate of MnO₂ will form.
Cool the mixture to room temperature and filter off the MnO₂.
Add sodium bisulfite to the filtrate to destroy any excess KMnO₄.
Acidify the clear solution with 10% HCl to precipitate the carboxylic acid product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
5-Cyclopropyl-2-methylanisole stands as a promising and versatile, yet underexplored, synthetic building block. Its strategic combination of an activated aromatic ring, a modifiable benzylic methyl group, and a medicinally relevant cyclopropyl moiety offers multiple avenues for the construction of complex and novel chemical matter. The predictive reactivity and representative protocols outlined in this guide are intended to provide a solid foundation for researchers to harness the synthetic potential of this molecule in drug discovery, agrochemicals, and materials science. Further exploration of its reaction scope is highly encouraged and is expected to yield a rich and diverse chemistry.
References
Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. PMC. [Link]
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
Ring-opening 1,3-arylboration of arylcyclopropanes mediated by BCl₃. RSC Publishing. (2020). [Link]
Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]
Ring‐opening of aryl cyclopropanes with anhydrides. ResearchGate. [Link]
General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. (2025). [Link]
Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Indian Academy of Sciences. (1992). [Link]
General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. (2025). [Link]
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. (2010). [Link]
General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]
Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. (2000). [Link]
Aromatic Electrophilic substitution. University of Illinois Chicago. (2020). [Link]
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. (2021). [Link]
Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]
Synthesis and properties of methyl 5-(1'R,2'S)-(2-octadecylcycloprop-1-yl)pentanoate and other omega-19 chiral cyclopropane fatty acids and esters related to mycobacterial mycolic acids. PubMed. (2004). [Link]
Application Note: 5-Cyclopropyl-2-methylanisole in Pharmaceutical Synthesis
Executive Summary 5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) represents a high-value "privileged structure" in modern medicinal chemistry. It combines the metabolic robustness of the cyclopropyl moiety with the ve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) represents a high-value "privileged structure" in modern medicinal chemistry. It combines the metabolic robustness of the cyclopropyl moiety with the versatile synthetic handle of an anisole ring.
This guide details the strategic application of this building block. Unlike standard alkyl-anisoles, the cyclopropyl group at the C5 position acts as a "metabolic shield," blocking common sites of CYP450-mediated oxidation while enhancing lipophilicity (
) without the entropic penalty of flexible alkyl chains. This molecule serves as a critical intermediate for Type II Kinase Inhibitors , GPCR ligands , and bi-aryl ether drug candidates.
Chemical Profile & Strategic Value
Structural Logic
The molecule features a trisubstituted benzene ring with a specific substitution pattern that maximizes pharmacological utility:
C1-Methoxy (
): A masked phenol. It serves as a robust protecting group during upstream synthesis and can be selectively demethylated to reveal the phenolic hydroxyl for ether/ester linkage formation.
C2-Methyl (
): Provides steric bulk to restrict rotation in bi-aryl systems (atropisomerism control) and blocks the ortho position from metabolic attack.
C5-Cyclopropyl (
): The key pharmacophore. It mimics the isopropyl group in size but offers superior metabolic stability due to the high C-H bond dissociation energy of the strained ring ( character).
Objective: Synthesize 5-cyclopropyl-2-methylanisole from commercially available 5-bromo-2-methylanisole.
Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with a cyclopropylboronic acid.
Setup: Cool a solution of substrate (1.0 equiv) in DCM (0.2 M) to -78°C (Dry ice/acetone bath).
Addition: Dropwise add
(2.5 equiv). Caution: Exothermic. Evolution of MeBr gas.
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux; high heat can open the cyclopropyl ring.
Quench: Slowly pour into ice water.
Extraction: Extract with DCM. Wash organic layer with saturated
(to remove boric acid residues).
Result: 5-Cyclopropyl-2-methylphenol (Solid/Oil).
Strategic Functionalization Map
The following diagram illustrates the logical flow from the building block to potential drug scaffolds.
Caption: Divergent synthesis pathways from 5-Cyclopropyl-2-methylanisole. The core scaffold can be activated to a phenol, oxidized to a benzoic acid, or nitrated to access aniline derivatives.
Pharmaceutical Applications (Case Studies)
Type II Kinase Inhibitors
Inhibitors targeting the "inactive" DFG-out conformation of kinases often require a hydrophobic moiety to occupy the allosteric back-pocket.
Role: The 5-cyclopropyl-2-methylphenyl motif serves as the "tail" segment.
Mechanism: The cyclopropyl group provides a high-affinity hydrophobic contact, while the methyl group enforces a twisted conformation relative to the linker (often a urea or amide), improving selectivity against other kinases.
Analogy: Similar to the cyclopropyl-phenyl moiety in Lenvatinib , but with an ether linkage that modulates solubility.
GPCR Allosteric Modulators
For G-Protein Coupled Receptors (e.g., mGluR, Dopamine), lipophilic bi-aryl ethers are common pharmacophores.
Advantage: The cyclopropyl group increases CNS penetration (
modulation) and prevents metabolic "soft spot" oxidation common with isopropyl or ethyl groups at the same position.
References
Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(23), 4285-4287. Link
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for strained rings in pharma). Link
BenchChem. (2025).[2][6][7] "Applications in medicinal chemistry for cyclopropyl-containing compounds." Application Note. Link
Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[2][5][6][8][9] Webinar Proceedings. Link
Application Note: Functionalization and Handling of 5-Cyclopropyl-2-methylanisole
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9] 5-Cyclopropyl-2-methylanisole represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). The cyclopropyl moiety acts as a bioisostere for ethyl or...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
5-Cyclopropyl-2-methylanisole represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). The cyclopropyl moiety acts as a bioisostere for ethyl or isopropyl groups, often improving metabolic stability by reducing susceptibility to cytochrome P450 oxidation while restricting conformational freedom [1, 2].
However, the coexistence of the electron-rich anisole ring and the strained cyclopropyl group creates a unique reactivity paradox. While the aromatic ring demands electrophilic activation (e.g., halogenation), the cyclopropyl ring is sensitive to strong Lewis acids and radical conditions, posing a risk of ring-opening (homolytic or heterolytic cleavage) [3].
This guide provides validated protocols for the regioselective functionalization of this molecule, specifically focusing on C4-bromination and O-demethylation , with critical controls to preserve the cyclopropyl integrity.
Key Physical Properties (Predicted)
Property
Value
Note
Molecular Formula
C₁₁H₁₄O
Molecular Weight
162.23 g/mol
Boiling Point
~235°C
High boiling point allows high-temp couplings
LogP
~3.2
Lipophilic; requires organic solvents for extraction
Acid Sensitivity
High
Cyclopropyl ring prone to opening with strong Lewis acids (e.g., AlCl₃)
The functionalization logic is governed by the directing effects of the methoxy (strong ortho/para donor) and methyl (weak ortho/para donor) groups, balanced against the steric bulk of the cyclopropyl moiety.
Figure 1: Reactivity landscape. Note the competition between clean demethylation and cyclopropyl ring opening.
Protocol A: Regioselective C4-Bromination
Objective: Synthesis of 4-bromo-5-cyclopropyl-2-methylanisole.
Challenge: Avoiding over-bromination and bromination at the benzylic methyl position (radical pathway).
Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to favor the ionic electrophilic aromatic substitution (EAS) mechanism over the radical mechanism.
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.
Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)
Quench: Saturated Na₂S₂O₃ (aq) and NaHCO₃ (aq)
Step-by-Step Methodology
Setup: Charge a round-bottom flask with 5-cyclopropyl-2-methylanisole and ACN under nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Low temperature suppresses benzylic bromination.
Addition: Add NBS portion-wise over 15 minutes. The solution may turn pale orange.
Critical Check: Do not expose to bright light (fume hood light is okay, but avoid direct sunlight) to prevent radical initiation.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
Monitoring (TLC/HPLC):
TLC:[1] Hexanes/EtOAc (9:1). Product will be less polar than starting material.
Target: >98% conversion. If starting material remains, add 0.1 equiv NBS and stir 1 hr.
Workup:
Dilute with Ethyl Acetate (EtOAc).
Wash with 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃ (removes bromine and succinimide).
Wash with Brine, dry over MgSO₄, and concentrate.
Purification: Usually not required. If necessary, silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Why Position 4?
The C4 position is para to the methoxy group (strongest director). The C6 position is ortho to the methoxy group but is sterically hindered by the adjacent C5-cyclopropyl group. C3 is sterically crowded between the methoxy and methyl groups. Therefore, C4 is the exclusive site of attack [4].
Protocol B: O-Demethylation (High Risk Step)
Objective: Synthesis of 5-cyclopropyl-2-methylphenol.
Challenge:Cyclopropyl Survival. Boron tribromide (BBr₃) is the standard reagent for demethylation, but it can open cyclopropyl rings via a radical mechanism in the presence of oxygen or via acid-catalyzed opening at high temperatures [3].
Alternative: If BBr₃ causes ring opening, use Sodium Ethanethiolate (NaSEt) (Method B2).
Method B1: BBr₃ (Strict Low Temperature)
Setup: Flame-dry a 2-neck flask. Cool to -78°C (Dry ice/Acetone). Maintain a strict Nitrogen/Argon flow.
Solvent: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).
Addition: Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise over 30 minutes.
Note: The reaction is exothermic. Internal temp must not exceed -70°C.
Reaction: Stir at -78°C for 2 hours.
Critical Decision Point: Check TLC/LCMS. If conversion is slow, warm only to 0°C . NEVER reflux.
Quench (The "Danger Zone"):
Cool back to -78°C if warmed.
Add Methanol (MeOH) dropwise. Violent evolution of HBr gas will occur.
Workup: Dilute with DCM, wash with water, then brine.
Validation: Check NMR.
Success: Cyclopropyl protons intact (multiplets at 0.5–1.0 ppm).
Failure (Ring Open): Disappearance of high-field signals; appearance of propyl chain signals (~1.5–3.5 ppm).
Two singlets in aromatic region (para-relationship) or two doublets (meta-coupling only). 4-Bromo product typically shows singlets at ~7.0 and ~6.6 ppm.
HPLC
Retention Time
Bromo-derivative > Starting Material > Phenol (Reverse Phase C18).
Troubleshooting Guide (Decision Tree)
Figure 2: QC Logic for Demethylation Step.
References
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on strained rings in FBDD).
Deng, X., et al. (2020). Boron Tribromide as Reagent for Anti-Markovnikov Addition of HBr to Cyclopropanes.[3][4] Chemical Science, 11, 9426-9433.[4] (Demonstrates radical ring opening risks with BBr3).
Tang, R., et al. (2018).[5] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[5]
analytical methods for the characterization of 5-Cyclopropyl-2-methylanisole
Application Note: Analytical Characterization & Method Development for 5-Cyclopropyl-2-methylanisole Introduction & Chemical Context 5-Cyclopropyl-2-methylanisole is a critical building block, frequently utilized in the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Analytical Characterization & Method Development for 5-Cyclopropyl-2-methylanisole
Introduction & Chemical Context
5-Cyclopropyl-2-methylanisole is a critical building block, frequently utilized in the synthesis of kinase inhibitors and high-value fragrance compounds. Its structural core—a trisubstituted benzene ring featuring an ether (methoxy), an alkyl (methyl), and a strained cycloalkyl (cyclopropyl) group—presents unique analytical challenges.
Unlike simple anisoles, the cyclopropyl moiety introduces specific stability concerns (acid-catalyzed ring opening) and requires precise spectroscopic validation to distinguish it from isomeric allyl or propenyl derivatives.[1] This guide outlines a robust, multi-modal analytical strategy designed to ensure structural integrity and purity.
To validate the method, one must understand the genesis of the molecule.[1] This compound is predominantly synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-2-methylanisole with cyclopropylboronic acid.[1]
Protodeboronation Byproduct: 2-Methylanisole (formed if the boronic acid degrades or the halide undergoes reductive dehalogenation).[1]
Ring-Opened Side Products: n-Propyl derivatives (formed under harsh acidic workup).[1]
Homocoupling Dimers: Bicyclopropyl species (rare, but possible).[1]
Visualizing the Impurity Landscape:
Figure 1: Impurity Fate Map illustrating the origin of key process-related impurities.
Protocol A: Gas Chromatography (GC-MS/FID)
Rationale: Due to the molecule's low molecular weight and lack of ionizable groups (no acidic/basic centers), GC is the Gold Standard for purity assessment.[1] It offers superior resolution for isomeric impurities (e.g., n-propyl vs. cyclopropyl) compared to HPLC.[1]
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 60 °C (Hold 1 min) – Focuses the solvent band.
Ramp 1: 20 °C/min to 200 °C.
Ramp 2: 40 °C/min to 300 °C (Hold 3 min) – Elutes heavy dimers.
Sample Prep: Dissolve 10 mg in 10 mL Dichloromethane (DCM).
System Suitability Criteria:
Tailing Factor: 0.9 – 1.2 (Symmetry is critical).[1]
Resolution: > 1.5 between Product and Impurity A (2-Methylanisole).
Protocol B: HPLC-UV (Purity & Stability)
Rationale: While GC is preferred for assay, HPLC is required to detect non-volatile impurities (e.g., Palladium-ligand complexes, boronic acid residues) and for stability studies where aqueous conditions are used.
Instrument Parameters:
Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water.[1] Why? Acid ensures sharp peaks for phenolic impurities, though our target is neutral.
Detection: UV at 220 nm (aromatic ring) and 275 nm (anisole specific absorption).[1]
Gradient Table:
Time (min)
% A
% B
Description
0.0
90
10
Equilibration
15.0
10
90
Gradient elution
20.0
10
90
Wash lipophilics
| 20.1 | 90 | 10 | Re-equilibration |
Critical Note on Stability:
Cyclopropyl rings are generally stable in 0.1% formic acid/acetonitrile gradients.[1] However, avoid using strong mineral acids (HCl, H₂SO₄) in the mobile phase, as these can trigger ring opening to the n-propyl derivative over time.[1]
Structural Elucidation: NMR Spectroscopy
Rationale: NMR is the only method that definitively confirms the presence of the intact cyclopropyl ring (distinguishing it from isopropyl or n-propyl isomers).[1]
Note: The coupling pattern of the aromatic protons (d, dd, d) confirms the 1,2,5-substitution pattern.[1] If the cyclopropyl were at position 4, the pattern would be different (d, d, s).
Analytical Workflow Diagram
The following diagram summarizes the decision tree for characterizing a batch of 5-Cyclopropyl-2-methylanisole.
Figure 2: Analytical decision matrix for batch release.
References
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids
Context: Establishes the synthetic route and expected impurity profile (boronic acid residues).[1]
NMR of Cyclopropyl Aromatics
Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer, 2009.[1]
Context: Authoritative text for interpreting high-field cyclopropyl proton signals (0.5-1.0 ppm).
HPLC Method Development for Anisoles
Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Ed.[1]
Context: Standard protocols for separating neutral lipophilic aromatics using C18/ACN gradients.[1]
Stability of Cyclopropanes
Wiberg, K. B. "The Chemistry of the Cyclopropyl Group." PATAI'S Chemistry of Functional Groups, Wiley, 1987.[1][2]
Context: Fundamental reference on the stability of cyclopropyl rings toward acid/base hydrolysis.[1]
Application Notes: 5-Cyclopropyl-2-methylanisole as a Next-Generation Building Block in Materials Science
Executive Summary & Structural Rationale In advanced materials science, the rational design of molecular building blocks dictates the macroscopic properties of polymers and optoelectronic devices. 5-Cyclopropyl-2-methyla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In advanced materials science, the rational design of molecular building blocks dictates the macroscopic properties of polymers and optoelectronic devices. 5-Cyclopropyl-2-methylanisole represents a highly specialized, multifunctional precursor. Its architecture combines three distinct chemical motifs, each serving a precise mechanistic purpose:
The Anisole Core: The electron-donating methoxy group renders the aromatic ring highly electron-rich, making it an ideal candidate for tuning Highest Occupied Molecular Orbital (HOMO) levels in semiconductor applications[1].
The Cyclopropyl Group: Possessing significant angular ring strain (approx. 115 kJ/mol), this moiety can either act as a rigid, bulky spacer to prevent molecular aggregation, or serve as a reactive site for strain-release Ring-Opening Polymerization (ROP)[2].
The Ortho-Methyl Group: Provides a sterically hindered handle that can be selectively functionalized (e.g., via radical bromination) for downstream cross-coupling without disrupting the sensitive cyclopropyl ring.
This application note details the integration of 5-Cyclopropyl-2-methylanisole into two cutting-edge materials science workflows: the synthesis of dopant-free Hole-Transport Materials (HTMs) for perovskite solar cells, and the generation of functionalized polyolefins via chemoselective polymerization.
Mechanistic Workflow & Visualization
The divergent synthetic utility of 5-Cyclopropyl-2-methylanisole is mapped below. Depending on the catalytic conditions applied, researchers can selectively activate the aromatic core for optoelectronics or the strained aliphatic ring for polymer science.
Figure 1: Divergent applications of 5-Cyclopropyl-2-methylanisole in materials science.
Application 1: Synthesis of Triarylamine HTMs via Buchwald-Hartwig Amination
Scientific Context & Causality
In perovskite solar cells, standard HTMs like Spiro-MeOTAD suffer from thermal degradation and require hygroscopic dopants. By utilizing 5-Cyclopropyl-2-methylanisole (post-halogenation) as an aryl electrophile in a [3], researchers can synthesize triarylamine derivatives where the bulky cyclopropyl group sterically inhibits detrimental
stacking. This morphological control maintains the HTM in an amorphous state, raising its glass transition temperature () and extending device longevity[1].
Self-Validating Experimental Protocol
Objective: Synthesize a cyclopropyl-functionalized triarylamine HTM.
Pre-Reaction Assembly (Inert Atmosphere):
Action: Inside a nitrogen-filled glovebox, combine 1.0 eq of 4-bromo-5-cyclopropyl-2-methylanisole, 1.2 eq of diphenylamine, 2.0 eq of sodium tert-butoxide (NaOtBu), 2 mol%
, and 4 mol% Xantphos in anhydrous toluene.
Causality: The glovebox environment is non-negotiable. The active
species is highly oxophilic; exposure to ambient will prematurely oxidize the catalyst to an inactive state. Xantphos is specifically selected because its wide bite angle forces the intermediate palladium complex into a geometry that dramatically accelerates the reductive elimination of the sterically hindered ortho-methyl product[3].
Catalytic Coupling:
Action: Seal the vessel, remove from the glovebox, and heat to 110 °C for 12 hours under vigorous stirring.
Workup & Isolation:
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Validation System (Quality Control):
Action: Analyze the purified product via
H NMR and Cyclic Voltammetry (CV).
Validation Criteria: The reaction is deemed successful if the
H NMR shows the complete disappearance of the secondary amine N-H proton (typically ~5.5 ppm) while strictly retaining the upstream cyclopropyl multiplet (0.6–1.0 ppm), proving the strained ring survived the basic coupling conditions. CV must show a reversible oxidation wave, confirming the stability of the generated radical cation.
While cyclopropanes are generally stable, their inherent ring strain makes them excellent candidates for [2] when exposed to specific early transition-metal catalysts. Polymerizing 5-Cyclopropyl-2-methylanisole yields a linear aliphatic backbone with pendant methoxytoluene groups. The thermodynamic driving force is the enthalpic release of ring strain[4]. The resulting polymer exhibits a high refractive index and excellent thermal stability, making it valuable for specialty optical coatings.
Self-Validating Experimental Protocol
Objective: Synthesize poly(anisole-alt-alkene) via controlled ROP.
Initiation:
Action: Dissolve 5-Cyclopropyl-2-methylanisole in rigorously degassed, anhydrous dichloromethane (DCM). Inject a constrained-geometry Titanium (Ti) catalyst or a Grubbs 3rd-generation Ruthenium catalyst (1 mol%).
Causality: The catalyst chemoselectively coordinates to the strained cyclopropyl C-C bond rather than the aromatic ring. DCM is chosen as it does not coordinate to the metal center, preventing competitive inhibition of the catalyst.
Propagation:
Action: Stir the reaction at 25 °C for 4 hours under an argon atmosphere.
Causality: The reaction is strictly maintained at room temperature. Because the enthalpic release of the cyclopropane ring is massive, applying heat would lead to a loss of kinetic control, resulting in chain transfer reactions, broad dispersity, and unwanted cross-linking[4].
Termination & Precipitation:
Action: Quench the living polymer chains by adding an excess of ethyl vinyl ether. Precipitate the polymer by dropwise addition of the reaction mixture into vigorously stirred, ice-cold methanol.
Validation System (Quality Control):
Action: Collect the polymer via vacuum filtration and analyze using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Validation Criteria: A successful, living ROP will yield a monomodal GPC trace with a narrow dispersity index (
). A broad or bimodal peak indicates premature chain termination or catalyst degradation.
Quantitative Data Summary
The table below summarizes the comparative advantages of 5-Cyclopropyl-2-methylanisole-derived materials against current industry standards.
Material / Derivative
Primary Application
Key Property 1
Key Property 2
Advantage vs. Standard Material
Cyclopropyl-Anisole HTM
Perovskite Solar Cells
HOMO: -5.15 eV
: 125 °C
Higher than Spiro-MeOTAD (: 121 °C), preventing film crystallization and improving device lifespan[1].
Poly(cyclopropyl-anisole)
Specialty Optics / Resins
: 45,000 g/mol
Refractive Index: 1.58
Pendant methoxy groups increase solubility; the rigid backbone enhances thermal degradation limits ( °C)[4].
Application Note: High-Fidelity Derivatization of 5-Cyclopropyl-2-methylanisole for SAR Profiling
Executive Summary & Strategic Rationale In modern drug discovery, 5-Cyclopropyl-2-methylanisole represents a high-value scaffold. It combines the metabolic resilience of the cyclopropyl group—often termed a "bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern drug discovery, 5-Cyclopropyl-2-methylanisole represents a high-value scaffold. It combines the metabolic resilience of the cyclopropyl group—often termed a "bioisostere of the ethyl group" that mitigates CYP450 oxidation—with the versatile electronic handle of the anisole core.
This guide provides a validated roadmap for the orthogonal derivatization of this scaffold. Unlike standard anisole protocols, the presence of the strained cyclopropyl ring requires specific modifications to classical conditions to prevent acid-catalyzed ring opening or rearrangement.
Key SAR Vectors:
Vector A (Phenolic Axis): Demethylation to expose the phenol for ether/ester diversification.
Vector B (Aryl Axis): Regioselective halogenation to enable cross-coupling (Suzuki/Buchwald).
Vector C (Benzylic Axis): Functionalization of the 2-methyl group for side-chain extension.
Structural Analysis & Reactivity Map
Before initiating synthesis, understanding the electronic and steric landscape is critical for regiocontrol.
Methoxy Group (C1): Strong ortho/para director.
Methyl Group (C2): Weak activator; blocks the ortho position relative to itself.
Cyclopropyl Group (C5): Weak activator; sterically demanding; acid-sensitive.
Regioselectivity Prediction:
Electrophilic Aromatic Substitution (EAS) will be dominated by the C1-Methoxy group.
Position 4 (Para to OMe): Electronically favored. However, it is ortho to the bulky cyclopropyl group, creating moderate steric tension.
Position 6 (Ortho to OMe): Electronically activated but less favored than para. Sterically less encumbered than C4 regarding the cyclopropyl, but flanked by the OMe.
Verdict:C4 is the primary site for EAS (e.g., bromination), but reaction monitoring is required to detect C6 isomers.
Visualization: Reactivity & SAR Vectors
Figure 1: Strategic vectors for diversifying the 5-Cyclopropyl-2-methylanisole scaffold.
Detailed Experimental Protocols
Vector A: The Phenolic Axis (Demethylation)
Challenge: The standard use of Boron Tribromide (
) at room temperature poses a risk of opening the cyclopropyl ring due to high Lewis acidity.
Solution: We utilize a cryogenically controlled protocol or a nucleophilic thiol-mediated cleavage (Sodium Ethanethiolate) which is orthogonal to acid-sensitivity.
Protocol A1: Cryogenic Demethylation (Preferred for Scale < 1g)
Setup: Flame-dry a 3-neck round bottom flask (RBF) under
atmosphere.
Dissolution: Dissolve 5-cyclopropyl-2-methylanisole (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Addition: Add
(1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Crucial: Maintain internal temp < -70°C.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (Ice bath) over 2 hours. Do NOT heat to RT.
Quench: Recool to -78°C. Quench with MeOH (excess) dropwise. Vigorous evolution of HBr and methyl borate will occur.
Workup: Dilute with DCM, wash with saturated
. Dry organic layer over .
Expected Yield: 85-92% of 5-cyclopropyl-2-methylphenol .
Use this if the cyclopropyl ring shows instability in Protocol A1.
Reagents: Suspend Sodium Ethanethiolate (NaSEt, 3.0 eq) in anhydrous DMF.
Reaction: Add substrate (1.0 eq). Heat to 110°C for 4-6 hours.
Workup: Acidify with 1M HCl (carefully, in fume hood due to EtSH stench) and extract with EtOAc.
Vector B: The Aryl Axis (Regioselective Bromination)
Objective: Install a bromine atom at C4 to enable Suzuki-Miyaura coupling.
Mechanistic Insight: Using N-Bromosuccinimide (NBS) in polar aprotic solvents (MeCN) favors the para product via a polarized transition state.
Protocol B1: C4-Selective Bromination
Dissolution: Dissolve 5-cyclopropyl-2-methylanisole (1.0 eq) in Acetonitrile (MeCN) [0.1 M].
Reagent: Add NBS (1.05 eq) in a single portion at 0°C .
Catalysis: Add
(10 mol%). This acts as a mild proton source to activate NBS without opening the cyclopropyl ring.
Monitoring: Stir at RT. Monitor by LCMS.[1] Reaction is typically complete in 2 hours.
Regio-Check:
Major Product (C4-Br): ~90-95%.
Minor Product (C6-Br): ~5-10%.
Purification: The isomers are separable by flash chromatography (Hexanes/EtOAc gradient). The C4-bromo isomer typically elutes second due to higher polarity (dipole moment symmetry).
Vector C: The Benzylic Axis (Radical Functionalization)
Objective: Oxidize the C2-Methyl group to a benzyl bromide for alkylation reactions.
Protocol C1: Radical Bromination
Solvent: Carbon Tetrachloride (
) is classic, but Trifluorotoluene is the modern, greener standard. Use Trifluorotoluene [0.2 M].
Reagents: Add NBS (1.1 eq) and AIBN (5 mol%).
Activation: Reflux (approx 102°C) for 4 hours.
Note: The cyclopropyl ring is generally stable to radical conditions, but avoid large excesses of radical initiator.
SAR Data Interpretation & Library Design
Once derivatized, the scaffold impacts physicochemical properties as follows:
Derivative
Vector
Modification
Predicted LogP
Metabolic Stability
Primary Application
Parent
-
-
Ref
High
Core Scaffold
Phenol
A
-OH
-0.8
Moderate (Phase II glucuronidation)
H-bond donor/acceptor
Aryl-Br
B
-Br (C4)
+0.6
High
Intermediate for Biaryls
Benzyl-Br
C
+0.5
Low (Reactive)
Linker attachment
Workflow Visualization
Figure 2: Decision tree for parallel library generation.
References
Cyclopropyl Bioisosteres: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Demethylation Mechanisms: Kosak, T. M., et al. (2015).[5] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[6] Link
Regioselective Bromination: Ganguly, N. C., De, P., & Dutta, S. (2005).[7] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[7] Synthesis, 2005(07), 1103–1108.[8] Link
Cyclopropyl Metabolic Stability: Wager, T. T., et al. (2010). Moving beyond the "Magic Methyl": The Cyclopropyl Group in Drug Discovery.[1] ACS Medicinal Chemistry Letters, 1(9), 435–449. Link
Application Note: Scalable Synthesis of 5-Cyclopropyl-2-methylanisole via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale 5-Cyclopropyl-2-methylanisole is a highly valuable, versatile building block in medicinal chemistry and the total synthesis of complex natural products. Notably, it serves as the crit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-Cyclopropyl-2-methylanisole is a highly valuable, versatile building block in medicinal chemistry and the total synthesis of complex natural products. Notably, it serves as the critical starting material for forging the 6-5-6 cis-fused tricyclic ring systems found in cephalotaxus diterpenoids, such as the potent antitumor agents cephanolides B and C[1].
Synthesizing aryl-cyclopropyl linkages presents unique thermodynamic and kinetic challenges. Unlike sp2-hybridized arylboronic acids, sp3-hybridized cyclopropylboronic acid exhibits sluggish transmetalation kinetics and is highly susceptible to protodeboronation. To overcome this energetic barrier, this protocol utilizes a highly active catalytic system comprising Palladium(II) acetate (Pd(OAc)₂) and Tricyclohexylphosphine (PCy₃)[2].
Causality of Experimental Choices:
Ligand Selection (PCy₃): The strong electron-donating nature of PCy₃ enriches the electron density on the Pd center, accelerating the oxidative addition into the electron-rich 5-bromo-2-methylanisole. Concurrently, its significant steric bulk (large cone angle) forces the intermediate into a geometry that dramatically accelerates the final reductive elimination step.
Aqueous Activation: The addition of water is not merely for reagent solubility; it is mechanistically critical. Cyclopropylboronic acid often exists as a dehydrated, unreactive boroxine trimer. Water hydrolyzes this trimer and, in conjunction with the base (K₃PO₄), forms the reactive, electron-rich hydroxyboronate species [c-PrB(OH)₃]⁻, which is the actual nucleophile required for successful transmetalation[2].
Experimental Setup & Materials
Table 1: Reagents and Stoichiometry for 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Function
5-Bromo-2-methylanisole
201.06
1.0
2.01 g (10.0 mmol)
Electrophile
Cyclopropylboronic acid
85.90
1.3
1.12 g (13.0 mmol)
Nucleophile
Palladium(II) acetate
224.50
0.05
112 mg (0.5 mmol)
Pre-catalyst
Tricyclohexylphosphine (PCy₃)
280.43
0.10
280 mg (1.0 mmol)
Ligand
Potassium phosphate (K₃PO₄)
212.27
3.0
6.37 g (30.0 mmol)
Base
Toluene
N/A
N/A
40 mL
Solvent
Deionized Water
18.02
N/A
4 mL
Boronate Activator
Step-by-Step Methodology
Self-Validating Protocol:
System Purging: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (repeat 3x).
Rationale: Pd(0) intermediates and electron-rich phosphines are highly sensitive to oxygen and will rapidly degrade if atmospheric air is present.
Catalyst Pre-Activation: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) to the flask. Inject 20 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
Validation Check: The solution will transition from a reddish-brown suspension to a clear, pale yellow/orange solution, visually confirming the reduction of Pd(II) to the active Pd(0)(PCy₃)ₙ species.
Reagent Addition: Briefly open the flask under a strong Argon counter-flow to add 5-bromo-2-methylanisole (2.01 g), cyclopropylboronic acid (1.12 g), and K₃PO₄ (6.37 g). Wash the inner walls of the flask with the remaining 20 mL of toluene.
Aqueous Activation: Inject 4 mL of degassed deionized water.
Causality: The biphasic system ensures the base and boronic acid form the active boronate at the aqueous-organic interface, preventing premature protodeboronation in the bulk organic phase[2].
Reaction Execution: Heat the vigorously stirring biphasic mixture to 100 °C (reflux) for 12–16 hours.
Validation Check (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting bromide (UV active, R_f ≈ 0.60) will disappear. The product (R_f ≈ 0.55) will appear and can be selectively visualized using a KMnO₄ stain (the cyclopropyl ring is easily oxidized, appearing as a bright yellow spot on a purple background).
Workup: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude dark oil via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield 5-Cyclopropyl-2-methylanisole as a colorless to pale yellow oil.
Mechanistic Pathway
Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-Cyclopropyl-2-methylanisole.
Data Presentation: Optimization Parameters
Table 2: Influence of Reaction Conditions on Product Yield
Catalyst / Ligand
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Pd(PPh₃)₄
Toluene
100
24
< 20%
Trace
Pd(dppf)Cl₂
Dioxane / H₂O (10:1)
90
16
65%
58%
Pd(OAc)₂ / PCy₃
Toluene (Anhydrous)
100
16
45%
38%
Pd(OAc)₂ / PCy₃
Toluene / H₂O (10:1)
100
12
> 99%
92%
Note: The dramatic increase in yield upon the addition of water highlights the absolute necessity of hydrolyzing the cyclopropylboronic acid trimer to generate the active nucleophile for effective transmetalation[2].
References
[2] Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. 2
[1] Xu, L., Wang, C., Gao, Z., & Zhao, Y.-M. (2018). Total Synthesis of (±)-Cephanolides B and C via a Palladium-Catalyzed Cascade Cyclization and Late-Stage sp3 C–H Bond Oxidation. Journal of the American Chemical Society, 140(16), 5653–5658. 1
Application Note: Use of 5-Cyclopropyl-2-methylanisole in Kinase Inhibitor Synthesis
This guide details the application of 5-Cyclopropyl-2-methylanisole as a high-value intermediate in the synthesis of kinase inhibitors.[1][2] It focuses on its role as a precursor to lipophilic aryl pharmacophores (speci...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 5-Cyclopropyl-2-methylanisole as a high-value intermediate in the synthesis of kinase inhibitors.[1][2] It focuses on its role as a precursor to lipophilic aryl pharmacophores (specifically 5-cyclopropyl-2-methylaniline and 5-cyclopropyl-2-methylphenol ) which are critical for targeting hydrophobic pockets (e.g., the specificity pocket or allosteric sites) in kinases such as p38 MAPK , VEGFR , and B-Raf .[1][2]
[1][2]
Abstract & Strategic Significance
5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) serves as a robust, lipophilic building block in medicinal chemistry.[1][2] Its primary utility lies in its conversion to 5-cyclopropyl-2-methylaniline or 5-cyclopropyl-2-methylphenol , moieties that function as bioisosteres for ethyl- or isopropyl-substituted aryls.[1][2]
In kinase inhibitor design, the cyclopropyl group offers unique advantages:
Metabolic Stability: It resists oxidation by CYP450 enzymes better than acyclic alkyl groups (e.g., ethyl/isopropyl).[1][2]
Potency: The cyclopropyl ring is a rigid, hydrophobic probe that optimally fills the lipophilic "selectivity pocket" (often near the DFG motif) in Type II kinase inhibitors.[1][2]
Conformational Restriction: The sp²-like character of the cyclopropyl ring induces specific aryl ring orientations, enhancing binding affinity.[1][2]
This guide provides a validated protocol for synthesizing this intermediate and processing it into active coupling partners for drug discovery.
Handling Precaution: While the anisole is relatively stable, the cyclopropyl ring can be sensitive to strong acids (ring opening) under extreme conditions.[1][2] Avoid prolonged exposure to Lewis acids like AlCl₃ at high temperatures unless strictly controlled.[1][2]
Synthetic Protocols
The utility of 5-Cyclopropyl-2-methylanisole stems from its transformation into reactive "warheads" (Phenols or Anilines).[1][2] Below are the optimized protocols.
Workflow Overview (Graphviz)
Figure 1: Synthetic divergence from 5-Cyclopropyl-2-methylanisole to active kinase inhibitor building blocks.
Protocol A: Synthesis of 5-Cyclopropyl-2-methylanisole
Target: Installation of the cyclopropyl ring via Suzuki-Miyaura Coupling.[1][2]
Stir at 0°C for 1 hour. Pour into ice water. Extract with EtOAc.[1][2]
Note: Regioselectivity favors the position para to the methoxy or ortho to the methyl.[1][2] Isolate the 4-nitro isomer via chromatography.
Step 2: Reduction
Dissolve the nitro intermediate in MeOH/THF (1:1).[1][2]
Add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 4 hours.
Filter and concentrate to yield 5-cyclopropyl-2-methyl-4-aminoanisole (or similar isomer depending on nitration).[1][2]
Alternative: If the target is 5-cyclopropyl-2-methylaniline (demethoxylated), a different route starting from the phenol triflate is preferred.[1][2] However, for kinase inhibitors, the methoxy group is often retained or converted to a phenol for further derivatization.[1][2]
Application in Kinase Inhibitor Design[1][2][6][7][8]
The 5-cyclopropyl-2-methylphenyl moiety is a "privileged structure" for filling the hydrophobic pocket adjacent to the ATP-binding site.[1][2]
Case Study: Design of a p38 MAPK / VEGFR Inhibitor
Many Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib analogs) utilize a "Linker-Hydrophobic Tail" architecture.[1][2]
The Urea/Amide forms hydrogen bonds with the conserved Glu/Asp of the DFG motif (locking the kinase in the inactive "DFG-out" conformation).[1][2]
The 5-Cyclopropyl-2-methylphenyl tail inserts into the allosteric hydrophobic pocket created by the DFG-out shift.[1][2] The cyclopropyl group provides optimal van der Waals contact without the entropic penalty of a flexible alkyl chain.[1][2]
Solution: Use BBr3 at -78°C and quench carefully, or use HBr/Acetic Acid at moderate temperatures.[1][2] Alternatively, use sodium ethanethiolate in DMF at 100°C.[1][2]
Solution: If the wrong isomer is formed, consider brominating first (more selective) and then aminating via Buchwald-Hartwig coupling.[1][2]
References
Discovery of BMS-582949 (p38 Inhibitor): Liu, C., et al. "Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)..."[1][2] Journal of Medicinal Chemistry, 2010.[1][2] Link(Demonstrates the utility of cyclopropyl-aryl motifs in kinase selectivity).[1][2]
Cyclopropyl as a Bioisostere: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[1][2] Angewandte Chemie, 2006.[1][2] (Discusses physicochemical properties of small rings).
Suzuki Coupling of Cyclopropylboronic Acids: Wallace, D. J., et al. "Cyclopropylboronic Acid: A Useful Reagent."[1][2] Tetrahedron Letters, 2002.[1][2]
Accela ChemBio Product Data: "5-Cyclopropyl-2-methylanisole (CAS 2751964-57-3)."[1][2][3] Link
Patent: Fungicidal and Kinase Inhibitory Mixtures: WO2009055514.[1][2] (Lists 5-cyclopropyl-2-methylphenyl as a key bioactive substituent).[1][2]Link[1][2]
Application Notes and Protocols: 5-Cyclopropyl-2-methylanisole in Agrochemical Research
Executive Summary 5-Cyclopropyl-2-methylanisole is an advanced, high-value aromatic building block increasingly utilized in the rational design of next-generation agrochemicals. The strategic incorporation of cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Cyclopropyl-2-methylanisole is an advanced, high-value aromatic building block increasingly utilized in the rational design of next-generation agrochemicals. The strategic incorporation of cyclopropyl moieties into pesticide scaffolds has become a premier approach to enhance in vivo bioavailability, reduce molecular dipole moments, and improve metabolic stability without compromising target-site binding affinity [1]. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Cyclopropyl-2-methylanisole as a core precursor for synthesizing novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides .
Mechanistic Rationale & Structural Causality
To design highly efficacious agrochemicals, every functional group must serve a precise biochemical or pharmacokinetic purpose. The structure of 5-Cyclopropyl-2-methylanisole offers a dual advantage:
The Cyclopropyl Advantage (Pharmacokinetics & Binding): Unlike linear or branched alkyl groups (e.g., isopropyl), the cyclopropyl ring introduces a conformationally restricted hydrophobic bulk. In the design of SDHI fungicides, this rigid geometry perfectly complements the van der Waals contours of the ubiquinone binding pocket in fungal Complex II [2]. Furthermore, the cyclopropyl group acts as a bioisostere that resists rapid cytochrome P450-mediated aliphatic hydroxylation, thereby extending the half-life of the active ingredient [3].
The 2-Methylanisole Core (Synthetic & Steric Control): The methoxy group acts as a versatile, masked synthetic handle. It can be selectively unmasked to a phenol, allowing for subsequent functionalization into an aniline via cross-coupling. Crucially, the adjacent ortho-methyl group is not merely structural; it provides essential steric hindrance that restricts the rotation of the resulting carboxamide bond, locking the final fungicide molecule into the orthogonal bioactive conformation required for target engagement.
Synthetic Workflow: Development of Novel SDHI Fungicides
The following workflow details the transformation of 5-Cyclopropyl-2-methylanisole into a pyrazole-4-carboxamide SDHI fungicide candidate.
Figure 1. Step-by-step synthetic workflow from 5-Cyclopropyl-2-methylanisole to a novel SDHI fungicide.
Protocol 1: Ether Cleavage (Demethylation)
Causality Check: Standard ether cleavage using concentrated HBr or HI is strictly avoided in this protocol. Strong protic acids will induce electrophilic ring-opening of the highly strained cyclopropyl group via Markovnikov addition. Instead, Boron Tribromide (BBr₃) is employed as a mild, Lewis acid-mediated alternative that exclusively cleaves the aryl ether bond while preserving the cyclopropyl ring intact.
Step-by-Step Methodology:
Preparation: Dissolve 5-Cyclopropyl-2-methylanisole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Addition: Add BBr₃ (1.2 equiv, 1.0 M solution in DCM) dropwise over 30 minutes to prevent localized exotherms that could degrade the starting material.
Reaction: Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer with DCM (3 × 20 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-Cyclopropyl-2-methylphenol.
Protocol 2: Regioselective Conversion to Aniline
Causality Check: Direct electrophilic nitration of the anisole followed by reduction often yields an inseparable mixture of regioisomers. To ensure absolute regiocontrol, the phenol is converted to a triflate, which then undergoes Palladium-catalyzed Buchwald-Hartwig amination.
Step-by-Step Methodology:
Triflation: Dissolve the isolated phenol (1.0 equiv) in DCM. Add pyridine (2.0 equiv) and cool to 0 °C. Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 1 hour. Wash the organic layer with 1N HCl and brine, then concentrate to isolate the aryl triflate.
Amination Setup: In an oven-dried Schlenk tube, combine the aryl triflate (1.0 equiv), benzophenone imine (1.1 equiv, acting as an ammonia surrogate), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene.
Coupling: Degas the mixture, seal the tube, and heat at 90 °C for 12 hours. Cool to room temperature, filter through a Celite pad, and concentrate the filtrate.
Hydrolysis: Hydrolyze the resulting imine intermediate by stirring with 1N HCl in THF for 2 hours at room temperature. Neutralize with 1N NaOH and extract with ethyl acetate to afford pure 5-Cyclopropyl-2-methylaniline.
Protocol 3: Amide Coupling (Final Assembly)
Step-by-Step Methodology:
Dissolve 5-Cyclopropyl-2-methylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous THF.
Cool the solution to 0 °C and slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 equiv) — a validated pharmacophore in modern SDHIs.
Stir the mixture at room temperature for 4 hours.
Dilute with distilled water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the final cyclopropyl-substituted SDHI fungicide candidate.
Mechanism of Action: Complex II Inhibition
The resulting fungicide candidate targets the mitochondrial respiratory chain of phytopathogenic fungi. The cyclopropyl-aryl moiety acts as the lipophilic tail that anchors the molecule into the ubiquinone binding site of Succinate Dehydrogenase (Complex II), effectively halting electron transfer and fungal respiration.
Figure 2. Mechanism of Complex II inhibition by cyclopropyl-derived SDHI fungicides.
Data Presentation: Physicochemical Impact of Cyclopropyl Substitution
The substitution of a standard isopropyl group with a cyclopropyl group (derived from 5-Cyclopropyl-2-methylanisole) yields highly favorable physicochemical shifts critical for agrochemical formulation and field efficacy.
Property / Metric
Isopropyl Analog (Baseline)
Cyclopropyl Analog (Target)
Impact on Agrochemical Efficacy
Lipophilicity (LogP)
3.85
3.42
Lower LogP improves systemic xylem mobility within the plant, allowing for better curative disease control.
Dipole Moment (Debye)
5.89 D
3.19 D
Reduced dipole moment significantly enhances cuticular penetration and cellular membrane permeability [1].
Metabolic Stability (t½)
4.2 hours
> 12.5 hours
Resistance to P450 aliphatic hydroxylation extends the duration of foliar protection.
SDH IC₅₀ (Fungal Assay)
1.8 nM
1.5 nM
Equivalent or slightly improved target-site binding due to rigid spatial fit in the ubiquinone pocket [2].
References
Title: Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor.
Source: Pest Management Science, 2025.
URL: [Link]
Title: Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode.
Source: Pest Management Science, 2020.
URL: [Link]
Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.
Source: Journal of Medicinal Chemistry, 2021.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
optimizing reaction conditions for improved yield of 5-Cyclopropyl-2-methylanisole
Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-CYC-ANI-005 Welcome to the technical support hub for optimizing the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole with cyclopropylboronic...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: OPT-CYC-ANI-005
Welcome to the technical support hub for optimizing the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole with cyclopropylboronic acid. This guide addresses the specific kinetic and thermodynamic challenges of coupling sp³-hybridized cyclopropyl centers to electron-rich aryl halides.
Part 1: The Core Protocol (The "Golden Standard")
Before troubleshooting, ensure your baseline conditions align with the industry-standard "Wallace-Deng" protocol, which is specifically tuned to mitigate the instability of cyclopropylboronic acid.
Ligand (PCy₃): Unlike aryl-aryl couplings where SPhos is king, PCy₃ is often superior for cyclopropyl couplings. Its large cone angle facilitates the difficult reductive elimination of the bulky, sp³-hybridized cyclopropyl group.
Base (K₃PO₄): A "wet" inorganic base is critical. The presence of water is necessary to form the reactive boronate species, but too much water promotes protodeboronation.
Stoichiometry: Cyclopropylboronic acid is prone to protodeboronation (decomposing into cyclopropane and boric acid). You must use an excess (1.5 equiv) to outcompete this decay.
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Yield Optimization & Kinetics
Q: "My conversion is stuck at 60%, and adding more catalyst doesn't help. What is killing the reaction?"
Diagnosis: You are likely facing Protodeboronation of the boronic acid.[1]
Cyclopropylboronic acid is electronically distinct from aryl boronic acids. Under hydrous, basic conditions at high temperatures, the C-B bond cleaves, releasing cyclopropane gas. Once the boronic acid is consumed, the reaction stalls regardless of catalyst activity.
Corrective Actions:
The "Slow Addition" Protocol: Do not add all cyclopropylboronic acid at the start. Add 1.0 equiv initially, then add a second portion (0.5 equiv) after 4 hours. This keeps the concentration of the boronic acid high enough to couple but low enough to minimize waste via decomposition.
Switch to MIDA Esters: If the acid is too unstable, switch to Cyclopropyl MIDA boronate . It releases the active boronic acid slowly (slow-release mechanism), matching the rate of transmetallation and preventing decomposition.[2]
Water Control: Ensure your Toluene:Water ratio is strictly 20:1 or 10:1. If you use too much water (e.g., 1:1), protodeboronation accelerates.
Q: "I see a significant amount of reduced byproduct (2-methylanisole). Is this Beta-Hydride Elimination?"
Diagnosis: Unlikely.
Cyclopropyl groups do not readily undergo beta-hydride elimination because the resulting alkene would be highly strained (cyclopropene). The byproduct is Hydrodehalogenation of the starting material.
Corrective Actions:
Solvent Degassing: This side reaction is often promoted by trace oxygen or insufficient catalyst activation. Ensure you are sparging your solvent with Argon for at least 20 minutes, not just sonication.
Change Solvent System: Switch from Toluene to CPME (Cyclopentyl methyl ether) . Its higher boiling point and low peroxide formation often stabilize the Pd(0) species better than toluene.
Module 2: Catalyst & Ligand Engineering
Q: "PCy₃ is difficult to handle (air sensitive). Can I use SPhos or XPhos?"
Diagnosis: Yes, but with caveats.
While Buchwald biaryl phosphines (SPhos, XPhos) are excellent, they can sometimes be too sterically bulky for the specific geometry of the cyclopropyl group transfer.
Comparative Data: Ligand Performance for Cyclopropyl Coupling
Ligand
Yield (24h)
Pros
Cons
PCy₃ (Tricyclohexylphosphine)
92%
Industry Standard. Best balance of sterics for cyclopropyl.
Air-sensitive; requires glovebox or rapid handling.
SPhos
85%
Excellent stability; commercially available as precatalyst.
Slightly lower yields for this specific alkyl group.
PPh₃
<30%
Cheap.
Ineffective. Lacks electron density for oxidative addition.
dppf
45%
Good for large scale.
Slow kinetics for alkyl-aryl coupling.
Recommendation: If you must avoid PCy₃, use Pd-SPhos G3 precatalyst. It ensures a 1:1 Pd:Ligand ratio and protects the active species until heating begins.
Part 3: Visualization of the Workflow
The following diagram illustrates the decision matrix for optimizing this specific synthesis.
Caption: Decision tree for troubleshooting Suzuki coupling of cyclopropylboronic acid based on LCMS impurity profiling.
Part 4: Experimental Protocol (Bench-Ready)
Safety Note: Cyclopropylboronic acid can degrade with exotherm if exposed to strong oxidizers. 5-Bromo-2-methylanisole is an irritant.
Preparation:
Charge a reaction vial with 5-bromo-2-methylanisole (201 mg, 1.0 mmol), Cyclopropylboronic acid (129 mg, 1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(OAc)₂ (11.2 mg, 0.05 mmol).
Add PCy₃ (28 mg, 0.10 mmol) last or use a glovebox.
Solvent Addition:
Add Toluene (4.5 mL) and Water (0.25 mL).
Crucial Step: Seal the vial and sparge with Nitrogen/Argon gas via a needle for 15 minutes.
Reaction:
Heat to 100°C in a heating block with vigorous stirring (800 rpm).
Run for 14 hours.
Workup:
Cool to room temperature.[2][3][4][5] Dilute with Ethyl Acetate (10 mL).
Wash with Water (10 mL) and Brine (10 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification:
The product is non-polar. Flash chromatography: Hexanes/EtOAc (98:2 to 95:5).
Note: The product (5-cyclopropyl-2-methylanisole) will elute just after the de-brominated impurity (if present) but before the starting material.
References
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
Key Insight: Establishes the stability profile of cyclopropylboronic acid and the necessity of PCy₃/Pd(OAc)₂.
Key Insight: Provides the optimized "dosing" str
Molander, G. A., & Gormisky, P. E. (2008).[6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[6][7] The Journal of Organic Chemistry, 73(19), 7481–7485. Link
Key Insight: Alternative route using Trifluoroborates if the boronic acid fails due to protodeboron
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533. Link
Key Insight: Ligand effects (SPhos/RuPhos) on alkyl group transfer.[2]
identification and characterization of side products in 5-Cyclopropyl-2-methylanisole synthesis
Ticket ID: #5C2MA-SYNTH-001 Status: Open Subject: Identification and Characterization of Side Products[1] Welcome to the Technical Support Center You have reached the specialized support module for cyclopropyl-aryl cross...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #5C2MA-SYNTH-001
Status: Open
Subject: Identification and Characterization of Side Products[1]
Welcome to the Technical Support Center
You have reached the specialized support module for cyclopropyl-aryl cross-coupling . This guide addresses the specific challenges encountered during the synthesis of 5-Cyclopropyl-2-methylanisole via Suzuki-Miyaura coupling.
The introduction of a cyclopropyl motif onto an electron-rich aromatic ring (anisole) presents a unique set of competing pathways. Unlike standard alkyl-aryl couplings, the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol), making it susceptible to ring-opening and specific catalytic side reactions.[1]
Module 1: The "Ghost" Impurity (Hydrodehalogenation)
User Question:
"I am monitoring my reaction by HPLC. The starting material (5-bromo-2-methylanisole) is disappearing, but the product yield is stalling at 60%.[1] I see a significant peak eluting earlier than my product with a mass of 122 Da. What is this?"
Diagnosis:
You are observing 2-methylanisole (Des-bromo impurity).[1] This is the result of hydrodehalogenation .
Technical Explanation:
This is a common competitive pathway in Suzuki couplings involving electron-rich aryl halides.[1]
Mechanism: The oxidative addition of the Pd(0) catalyst to the aryl bromide occurs normally. However, instead of transmetallating with the cyclopropylboronic acid, the Ar-Pd-Br intermediate undergoes reaction with a hydride source (often from the solvent, trace water, or beta-hydride elimination from ligands).[1]
Reductive Elimination: The resulting Ar-Pd-H species reductively eliminates to form the reduced arene (2-methylanisole) and regenerates Pd(0).[1]
Troubleshooting Protocol:
Water Control: While Suzuki coupling requires some water for the base to function, excessive water can promote protodeboronation of the boronic acid, leaving the catalyst with no partner except hydride sources.
Catalyst Load: High catalyst loading (>5 mol%) often exacerbates this side reaction if the transmetallation step is slow.
Reagent Quality: Cyclopropylboronic acid is prone to protodeboronation (turning into cyclopropane gas). If your reagent is old/degraded, the stoichiometry is off, favoring the hydrodehalogenation pathway.
Module 2: The "Twin" Impurity (Homocoupling)
User Question:
"I see a highly non-polar impurity eluting very late in my gradient. Mass spec indicates a dimer.[1] Is this from the boronic acid or the aryl halide?"
Diagnosis:
This is likely 3,3'-dimethoxy-4,4'-dimethylbiphenyl (Aryl homocoupling).[1]
Technical Explanation:
Two distinct homocoupling events can occur:
Aryl-Aryl Homocoupling (The culprit): Occurs when the transmetallation step is sluggish. Two Ar-Pd-X species can disproportionate, or an oxidative homocoupling can occur if oxygen is present in the system.[1]
Cyclopropyl-Cyclopropyl Homocoupling: Bicyclopropyl is volatile and rarely seen on standard LC-UV traces.[1]
Troubleshooting Protocol:
Degassing is Critical: Oxygen promotes the formation of peroxo-palladium species which drive homocoupling.[1] Ensure rigorous sparging with Argon/Nitrogen.[1]
Solvent Choice: Switch to a solvent system that enhances the solubility of the cyclopropylboronic acid (e.g., Toluene/Water 10:1) to speed up transmetallation relative to the homocoupling rate.
Module 3: The "Broken Ring" (Isomerization)
User Question:
"My GC-MS shows the correct mass (M+ = 162), but the NMR looks wrong. The characteristic high-field cyclopropyl peaks are missing, and I see a triplet at 0.9 ppm. What happened?"
Diagnosis:
You have formed 2-methyl-5-propylanisole (n-propyl isomer).[1] The cyclopropyl ring has opened.[2]
Technical Explanation:
The cyclopropyl ring acts as a "sigma-aromatic" system but is acid-sensitive.[1]
Acid-Catalyzed Opening: If you utilized an acidic workup (e.g., 1M HCl) to quench the reaction, the electron-rich anisole ring can facilitate ring opening via a carbocation intermediate, relieving ring strain to form the linear n-propyl chain.[1]
Palladium Migration: In rare cases involving specific ligands, Pd can insert into the strained cyclopropyl C-C bond, followed by beta-hydride elimination and re-insertion to linearize the chain.[1]
Troubleshooting Protocol:
Workup pH:NEVER use strong acid to quench this reaction.[1] Adjust pH to neutral using saturated NH₄Cl or phosphate buffer.[1]
Lewis Acids: Avoid Lewis acidic drying agents or additives.[1]
Visualizing the Impurity Landscape
The following diagram maps the genesis of these impurities from the catalytic cycle.
Caption: Figure 1. Divergent reaction pathways showing the origin of critical impurities in cyclopropyl coupling.
Module 4: Analytical Characterization Guide
Use this data table to confirm the identity of your isolated species.
Wallace, D. J., & Chen, C. (2002).[1][3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(22), 3971-3974.[1] Link
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
Charette, A. B. (2010).[2] The Chemistry of the Cyclopropyl Group. John Wiley & Sons.[1] (Focus on ring stability and acid sensitivity). Link
BenchChem Technical Support. (2025). Preserving the Cyclopropyl Moiety in Chemical Reactions. Link
Technical Support Center: Purification of High-Purity 5-Cyclopropyl-2-methylanisole
Welcome to the Technical Support Center for the synthesis and purification of 5-Cyclopropyl-2-methylanisole . This guide is designed for researchers, application scientists, and drug development professionals who require...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-Cyclopropyl-2-methylanisole . This guide is designed for researchers, application scientists, and drug development professionals who require high-purity aryl ether intermediates for downstream active pharmaceutical ingredient (API) manufacturing.
The synthesis of 5-Cyclopropyl-2-methylanisole is typically achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methylanisole with cyclopropylboronic acid[1]. Because cyclopropylboronic acid is an aliphatic, sp3-hybridized organoboron reagent, it suffers from slow transmetalation rates and a high propensity for protodeboronation[2]. Consequently, the crude reaction mixture often contains unreacted aryl halides, homocoupled byproducts, and residual palladium complexes that require rigorous, multi-stage purification.
Troubleshooting Guide & FAQs
Q1: My isolated product is contaminated with unreacted 5-bromo-2-methylanisole. Why is this happening, and how can I separate them?
Causality & Solution: Both the starting material (5-bromo-2-methylanisole) and the product (5-cyclopropyl-2-methylanisole) are highly lipophilic, non-polar aromatic ethers. They exhibit nearly identical retention factors (
) on normal-phase silica gel, making standard column chromatography ineffective.
To resolve this, you must prevent the impurity at the reaction stage . Cyclopropylboronic acid is prone to protodeboronation in basic aqueous media. To drive the reaction to full conversion, use an excess of cyclopropylboronic acid (1.3–1.5 equivalents) and a highly active, electron-rich phosphine ligand like SPhos, which accelerates the oxidative addition and transmetalation steps before the boronic acid can degrade[2]. If separation is strictly necessary post-reaction, reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) or careful fractional vacuum distillation is required.
Q2: I am detecting high levels of palladium (>300 ppm) in my product. What is the most effective removal strategy to meet API limits (<10 ppm)?
Causality & Solution: The anisole oxygen can weakly coordinate with palladium, and lipophilic Pd-phosphine (e.g., Pd-SPhos) complexes readily partition into the organic phase during aqueous workup. Standard silica gel chromatography is insufficient for complete removal.
You must implement a dedicated metal scavenging step. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or polyamine resins (e.g., QuadraPure™ TU) are highly effective due to the strong affinity of sulfur and nitrogen for palladium[3][4]. Stir the organic extract with 0.2–0.5 wt% of the scavenger at 45 °C for 12–18 hours prior to chromatography[3].
Q3: Why does my product turn yellow/brown over time during storage?
Causality & Solution: Discoloration is a self-validating indicator of trace palladium contamination or the oxidation of electron-rich anisole impurities. High-purity 5-Cyclopropyl-2-methylanisole should be a colorless oil. Ensure your palladium levels are verified via ICP-MS to be below 10 ppm. Store the final purified product under an inert argon atmosphere in amber vials to prevent photo-oxidation.
Quantitative Data: Palladium Scavenger Selection
Selecting the correct scavenger depends on the solvent system and the specific palladium ligands used in your Suzuki coupling.
Scavenger Type
Functional Group
Mechanism of Action
Optimal Solvent System
Typical Pd Reduction (Initial Final)
SiliaMetS® Thiol
–SH (Thiol)
Covalent coordination (strong affinity for Pd(II) and Pd(0))
Toluene, EtOAc, THF
300 ppm <5 ppm
QuadraPure™ TU
Thiourea
Chelation
DMF, DCM, Toluene
250 ppm <10 ppm
Activated Carbon (Darco KB-B)
Porous Carbon
Physisorption / Entrapment
Methanol, THF
300 ppm ~15 ppm
SiliaMetS® Amine
–NH (Primary Amine)
Chelation / Hydrogen bonding
Hexanes, Toluene
150 ppm ~25 ppm
Data synthesized from industrial palladium extraction protocols[3][4].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the logical flow of the reaction components and the step-by-step purification workflow.
Reaction pathways and impurity generation in the synthesis of 5-Cyclopropyl-2-methylanisole.
Multi-stage purification workflow for isolating high-purity 5-Cyclopropyl-2-methylanisole.
Step-by-Step Purification Methodology
This self-validating protocol ensures the removal of inorganic salts, transition metal residues, and organic byproducts.
Step 1: Quench and Liquid-Liquid Extraction
Upon completion of the Suzuki-Miyaura coupling (verified by TLC or HPLC showing <1% of 5-bromo-2-methylanisole), cool the reaction mixture to room temperature.
Quench the reaction by adding an equal volume of deionized water.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), and filter. Self-Validation: The organic layer will likely possess a distinct yellow/orange tint, indicating the presence of soluble palladium species.
Step 2: Palladium Scavenging
Transfer the crude EtOAc solution to a round-bottom flask.
Add 0.2 to 0.5 wt% (relative to the theoretical yield of the product) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)[3][4].
Stir the suspension vigorously at 45 °C for 12 to 18 hours.
Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the pad with fresh EtOAc.
Concentrate the filtrate under reduced pressure. Self-Validation: Take a small aliquot for ICP-MS analysis to confirm Pd levels have dropped below 10 ppm.
Step 3: Silica Gel Column Chromatography
Load the concentrated crude oil onto a column packed with standard normal-phase silica gel (230–400 mesh).
Elute using a gradient of Hexanes to 5% EtOAc in Hexanes.
Collect the fractions. 5-Cyclopropyl-2-methylanisole is highly non-polar and will elute rapidly. This step primarily removes polar protodeboronation byproducts and degraded phosphine oxides.
Step 4: Vacuum Distillation (Final Polish)
Transfer the chromatographed product to a short-path distillation apparatus.
Apply a high vacuum (e.g., 0.1 to 1 mmHg).
Slowly increase the temperature. The product will distill as a clear, colorless liquid, leaving behind any high-molecular-weight homocoupled biaryl impurities in the distillation pot.
Store the purified 5-Cyclopropyl-2-methylanisole under an inert atmosphere (Argon or Nitrogen) at 4 °C.
References
Wallace, D. J., & Chen, C. (2002). Suzuki coupling of cyclopropylboronic acid with aryl bromides. Tetrahedron Letters, 43(39), 6987-6990. Available at:[Link]
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at:[Link]
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at:[Link]
Google Patents. (2014). Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (WO2014048939A1).
Technical Support Center: 5-Cyclopropyl-2-methylanisole Stability & Handling
Welcome to the advanced technical support and troubleshooting center for 5-Cyclopropyl-2-methylanisole . This guide is engineered for research scientists and drug development professionals who require rigorous, mechanist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting center for 5-Cyclopropyl-2-methylanisole . This guide is engineered for research scientists and drug development professionals who require rigorous, mechanistically grounded protocols for handling this sensitive building block.
Mechanistic Overview: Understanding the Molecule
The stability profile of 5-Cyclopropyl-2-methylanisole is dictated by the synergistic reactivity of its three primary functional groups. Understanding these is critical for preventing degradation during your synthetic workflows:
The Cyclopropyl Ring: This highly strained ring exhibits enhanced π-characteristics and acts as a potent electron-donating moiety[1]. By funneling electron density into the aromatic system, it significantly increases the molecule's reactivity toward electrophilic attack and oxidation[2].
The Anisole Core: While methoxybenzene (anisole) derivatives are generally robust, they are susceptible to autoxidation and can form explosive peroxides upon prolonged exposure to atmospheric oxygen and UV light.
The Benzylic Methyl Group: Positioned on an electron-rich ring, the benzylic C-H bonds are highly susceptible to radical-mediated hydrogen abstraction, leading to hydroperoxide formation.
Troubleshooting Guides & FAQs
Q: My batch of 5-Cyclopropyl-2-methylanisole turned yellow after being left on the benchtop for a week. What caused this, and is it still usable?A: The yellow discoloration is a classic indicator of autoxidation. Because the cyclopropyl group donates electron density into the aromatic ring, it significantly lowers the activation energy for radical-mediated oxidation at the benzylic methyl position[2]. Furthermore, anisole derivatives naturally form peroxides when exposed to ambient light and air.
Causality: UV light initiates homolytic cleavage of the benzylic C-H bond. Oxygen inserts to form a hydroperoxide, which subsequently decomposes into colored quinone-like byproducts.
Action: Do not use discolored batches for sensitive catalytic cross-coupling reactions, as the peroxides will poison palladium or nickel catalysts. Always store the neat compound in amber vials under an argon atmosphere at -20°C.
Q: I attempted an acid-catalyzed deprotection on a downstream intermediate containing this moiety, but I observed massive degradation. Why?A: You are observing acid-catalyzed cyclopropyl ring-opening and potential ether cleavage. The cyclopropyl ring is characterized by relatively short, highly strained C-C bonds[1]. In the presence of strong Brønsted acids (e.g., TFA, HCl) or Lewis acids, the ring opens to form a carbocation.
Causality: This intermediate carbocation is exceptionally stabilized by the electron-donating methoxy group, which acts as a thermodynamic sink, driving the degradation forward.
Action: The degradation is driven by the relief of ring strain. Switch to orthogonal, non-acidic deprotection strategies (e.g., mild base or carefully controlled hydrogenolysis).
Q: Can I prepare stock solutions of 5-Cyclopropyl-2-methylanisole in advance for high-throughput screening?A: Yes, but solvent choice and temperature are critical. Research on anisole-based solutions demonstrates that they exhibit thermal instability if not stored correctly; for long-term stability (up to 6 months), solutions must be kept strictly at -18°C or lower[3].
Causality: Room temperature storage of anisole solutions accelerates thermal decomposition and solvent-solute radical transfer.
Action: Use anhydrous, degassed solvents (like anhydrous acetonitrile or toluene) and store them in a -20°C freezer.
Quantitative Data: Stability Profile
Summarized below is the expected stability of 5-Cyclopropyl-2-methylanisole under various forced and ambient storage conditions.
To ensure trustworthiness in your internal quality control, do not simply measure purity over time. You must employ a self-validating system that mechanistically proves the degradation pathway. By running a parallel control with a radical scavenger (BHT), you validate that any observed degradation is specifically due to radical autoxidation, ruling out instrument error or solvent incompatibility.
Step 1: Sample & Internal Standard Preparation
Prepare a 10 mg/mL stock solution of 5-Cyclopropyl-2-methylanisole in anhydrous, degassed acetonitrile. Spike the solution with 1 mg/mL of 1,2,4-trichlorobenzene as an inert internal standard (IS) to normalize LC-MS peak areas.
Step 2: Aliquot Distribution & Stress Conditions
Divide the stock into three distinct experimental cohorts:
Cohort A (Negative Control): Purged with Argon, sealed in an amber vial, stored at -20°C.
Cohort B (Oxidative Stress): Left open to ambient air in a clear vial, exposed to broad-spectrum UV/Vis light at 25°C.
Cohort C (Mechanistic Validation): Identical to Cohort B, but spiked with 1.0 molar equivalent of Butylated hydroxytoluene (BHT), a known radical scavenger.
Step 3: Temporal Sampling & Analysis
At
and days, withdraw 10 µL from each cohort. Dilute to 1 mg/mL and analyze via HPLC-UV (254 nm) and LC-MS. Calculate the ratio of the API peak area to the IS peak area.
Step 4: Data Synthesis & System Validation
If Cohort B degrades but Cohort C remains stable, the system self-validates that the degradation is exclusively driven by radical-mediated autoxidation.
If Cohort C also degrades, the degradation is light/heat-induced but non-radical (e.g., thermal rearrangement), requiring a different mitigation strategy.
Experimental Workflow Visualization
Experimental workflow for self-validating stability testing of 5-Cyclopropyl-2-methylanisole.
References
1. "Safety Data Sheet: Anisole - Carl ROTH", Carl ROTH. Available at:
2.[3] "Phoenix 81 – Storage conditions and dispatch - Allresist EN", Allresist EN. Available at:
3.[2] "cyclopropylbenzoic acid is 4.45 . Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Explain. - Vaia", Vaia. Available at:
4.[1] "Product Focus - Cyclopropyl Derivatives - Apollo Scientific", Apollo Scientific. Available at:
Technical Support Center: Handling & Troubleshooting 5-Cyclopropyl-2-methylanisole
Welcome to the Technical Support Center for 5-Cyclopropyl-2-methylanisole (Formula: C11H14O). As a highly specialized building block in medicinal chemistry, this molecule presents unique handling challenges due to the ju...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Cyclopropyl-2-methylanisole (Formula: C11H14O). As a highly specialized building block in medicinal chemistry, this molecule presents unique handling challenges due to the juxtaposition of an electron-rich anisole ring and a highly strained cyclopropyl moiety.
This guide is engineered for researchers, scientists, and drug development professionals. It provides field-proven insights to troubleshoot common pitfalls, understand the mechanistic causality behind degradation pathways, and implement self-validating experimental protocols.
Part 1: Core Troubleshooting & FAQs
Q1: Why am I observing linear alkyl byproducts instead of my intact cyclopropyl ring during electrophilic aromatic substitution (EAS)?
Mechanistic Causality: The cyclopropane ring possesses significant inherent ring strain (approximately 27.5 kcal/mol) . Under strongly acidic conditions—such as those utilizing AlCl3 or strong Brønsted acids (e.g., TfOH)—the cyclopropyl group is susceptible to electrophilic ring-opening . The acid protonates or coordinates with the ring, leading to the formation of a stabilized carbocation intermediate. This intermediate subsequently eliminates a proton or captures a nucleophile to form a linear alkyl chain, destroying your starting material.
Resolution: To preserve the cyclopropyl moiety, transition to milder Lewis acids (e.g., ZnCl2) or perform reactions at cryogenic temperatures. Avoid prolonged exposure to acidic workup conditions.
Q2: My LC-MS shows a mass [M-14] corresponding to the loss of a methyl group. What went wrong?
Mechanistic Causality: The methoxy group of the anisole moiety is highly susceptible to demethylation when exposed to harsh Lewis acids (such as BBr3 or BCl3) or strong nucleophiles at elevated temperatures. These reagents coordinate strongly with the ether oxygen, facilitating the cleavage of the carbon-oxygen bond and resulting in the formation of 5-cyclopropyl-2-methylphenol.
Resolution: Strictly avoid boron trihalides and aluminum chloride if ether deprotection is unintended. Utilize orthogonal protecting group strategies if harsh downstream conditions are unavoidable.
Q3: I am experiencing significant yield loss during the concentration of my reaction mixtures. Is this compound thermally unstable?
Mechanistic Causality: Yield loss during concentration is rarely due to thermal degradation. 5-Cyclopropyl-2-methylanisole is a low-molecular-weight (~162.23 g/mol ), non-polar aromatic liquid that exhibits significant volatility . During rotary evaporation, the compound easily co-evaporates with common organic solvents like dichloromethane (DCM) or ethyl acetate.
Resolution: Concentrate under carefully reduced pressure. Do not lower the pressure below 50 mbar when removing volatile solvents, and maintain the water bath temperature strictly below 30°C.
Q4: I attempted a catalytic hydrogenation to reduce a distant functional group, but my cyclopropyl group was destroyed. Why?
Mechanistic Causality: Cyclopropyl rings possess "pi-bond-like" character due to their bent "banana" bonds. Consequently, they are highly susceptible to hydrogenolysis under standard transition-metal catalyzed hydrogenation conditions (e.g., H2 gas with Pd/C), which cleaves the ring to form a straight-chain propyl group.
Resolution: Employ chemoselective reduction conditions that tolerate cyclopropyl rings, such as Iron/NH4Cl or Zinc/AcOH for nitro reductions, or use poisoned catalysts (e.g., Lindlar's catalyst) if reducing alkynes.
Part 2: Reagent Compatibility Data
The following table summarizes the quantitative and qualitative stability profile of 5-Cyclopropyl-2-methylanisole against common reagent classes.
Table 1: Reagent Compatibility and Stability Profile
Reagent Class
Example Reagents
Compatibility
Primary Pitfall / Degradation Pathway
Strong Lewis Acids
AlCl3, BBr3, TiCl4
Poor
Demethylation (ether cleavage); Cyclopropyl ring opening.
Mild Lewis Acids
ZnCl2, In(OTf)3
Moderate
Requires careful temperature control (< 0°C) to prevent ring strain relief.
Strong Brønsted Acids
H2SO4, TfOH
Poor
Protonation-induced carbocation formation and ring opening.
Mild Electrophiles
NBS, NIS (in MeCN)
Good
Over-halogenation if stoichiometry is not strictly controlled (1.0 eq).
Reductants (Hydride)
NaBH4, LiAlH4
Good
Generally stable; cyclopropyl ring is inert to standard hydrides.
Reductants (Metal)
H2 / Pd-C
Poor
Hydrogenolysis of the cyclopropyl ring to a propyl group.
Oxidants
KMnO4, CrO3
Poor
Benzylic oxidation of the methyl group; aromatic ring oxidation.
Objective: To regioselectively brominate the aromatic ring while preserving both the acid-sensitive cyclopropyl group and the Lewis-acid-sensitive methoxy group.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N2, dissolve 5-cyclopropyl-2-methylanisole (1.0 eq) in anhydrous acetonitrile (0.1 M concentration).
Cryogenic Control: Cool the reaction mixture to exactly 0°C using an ice-water bath.
Causality: Lower temperatures suppress the kinetic pathways that lead to cyclopropyl ring-opening and over-bromination.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes. Keep the reaction completely shielded from light.
Causality: Ambient light can initiate radical pathways, which may abstract the weak tertiary benzylic hydrogen on the cyclopropyl group, leading to side-chain bromination.
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
Acid-Free Quenching: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine, followed immediately by saturated NaHCO3.
Causality: Avoiding a standard acidic workup prevents delayed ring-opening during the concentration phase.
Extraction & Concentration: Extract with EtOAc. Dry the organic layer over anhydrous Na2SO4. Concentrate on a rotary evaporator (Bath: 25°C, Pressure: >50 mbar).
Causality: Strict adherence to these concentration parameters prevents the evaporative loss of the volatile product.
Self-Validation (NMR Check): Run a crude 1H-NMR.
Validation Checkpoint: Confirm the presence of intact cyclopropyl multiplets highly shielded upfield (typically between 0.5–1.0 ppm) and the methoxy singlet at ~3.8 ppm. The disappearance of the 0.5–1.0 ppm peaks and the appearance of vinylic (5.0–6.0 ppm) or linear alkyl peaks indicates that the protocol was breached and ring opening occurred.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways of 5-Cyclopropyl-2-methylanisole, highlighting the chemical causality behind common handling pitfalls versus successful functionalization.
Figure 1: Reaction pathways and common degradation pitfalls of 5-Cyclopropyl-2-methylanisole.
Part 5: References
Title: Thermochemistry of conjugation of simple cyclopropane derivatives.
Source: Canadian Journal of Chemistry
URL: [Link]
Optimization
CycloPro™ Technical Support Center: Troubleshooting Byproduct Formation in Cyclopropanation
Welcome to the Advanced Diagnostics and Troubleshooting portal for cyclopropanation workflows. This guide is engineered for researchers and drug development professionals who require mechanistic clarity and field-proven...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Troubleshooting portal for cyclopropanation workflows. This guide is engineered for researchers and drug development professionals who require mechanistic clarity and field-proven strategies to minimize side reactions during complex ring-forming methodologies.
Diagnostic Triage: Identifying the Root Cause
Before altering your protocol, you must identify the chemical nature of your byproduct. The workflow below maps common byproducts to their mechanistic origins and immediate structural solutions.
Diagnostic workflow for identifying and resolving common cyclopropanation byproducts.
Q: I am observing significant amounts of diethyl fumarate and diethyl maleate in my Rh-catalyzed cyclopropanation. How do I suppress this carbene dimerization?
A: Carbene dimerization is the most ubiquitous side reaction when using α-diazoacetates. It occurs when the highly reactive electrophilic metal-carbene intermediate reacts with another equivalent of the unactivated diazo compound rather than the target alkene[1].
Causality & Solution: The rate of cyclopropanation is dependent on the alkene concentration, whereas the rate of dimerization is dependent on the local concentration of the diazo compound. To favor cyclopropanation, you must maintain a strictly low steady-state concentration of the diazo reagent[1].
Self-Validating Protocol: Syringe-Pump Addition of Diazoacetates
Preparation: Dissolve the alkene (1.0 equiv, typically 0.2 M) and the catalyst (e.g., 1 mol% Rh₂(esp)₂) in anhydrous, degassed CH₂Cl₂ under an argon atmosphere.
Dilution: Dissolve the diazo compound (1.2 - 1.5 equiv) in CH₂Cl₂ to create a highly dilute solution (0.1 M or less).
Addition: Load the diazo solution into a gas-tight syringe. Use a programmable syringe pump to add the solution to the vigorously stirring reaction mixture at a rate of 1.0 - 2.0 mL/h[1].
Validation Check: Monitor the reaction via TLC or GC-MS. If dimerization persists, decrease the addition rate by 50% or lower the reaction temperature to -78 °C, which has been shown to significantly decrease diazo dimerization in metalloporphyrin systems like Ir(TTP)CH₃[2].
Q: Are there catalysts that inherently resist dimerization without requiring slow addition?
A: Yes. Two primary strategies exist to structurally block dimerization:
Sterically Demanding Dirhodium Catalysts: Catalysts like Rh₂(esp)₂ (α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) feature sizeable, tethered ligands that shield the axial carbene site, sterically hindering the approach of a bulky second diazo molecule while still allowing alkene insertion[3].
Engineered Biocatalysts (Myoglobins): Recent advancements in biocatalysis have utilized engineered sperm whale myoglobin variants, such as Mb(H64V,V68A). The constrained protein pocket around the heme iron completely suppresses carbene dimerization, allowing for one-pot addition of the diazo reagent without a syringe pump, achieving up to 46,800 turnovers[4]. Furthermore, redesigned carbene transferases featuring an [Fe(DADP)] cofactor can cleanly cyclopropanate electron-deficient olefins without forming diethyl maleate/fumarate byproducts[5].
Module B: Simmons-Smith and Zinc Carbenoid Troubleshooting
Q: My Simmons-Smith reaction is causing polymerization of my acid-sensitive substrate and methylation of my alcohols. What is going wrong?
A: The classical Simmons-Smith reaction uses a zinc-copper couple and CH₂I₂ to generate the active carbenoid (ICH₂ZnI). During the concerted syn transfer of the methylene group to the alkene, ZnI₂ is expelled as a stoichiometric byproduct[6]. ZnI₂ is a strong Lewis acid. In the presence of acid-sensitive functional groups (like enol ethers or acetals), ZnI₂ triggers polymerization or cleavage[7]. Additionally, excess zinc carbenoid over extended reaction times acts as a strong electrophile, leading to the undesired methylation of heteroatoms (e.g., alcohols)[7].
Causality & Solution: You must attenuate the Lewis acidity of the reaction medium. This can be achieved by adding scavengers or by altering the zinc source entirely.
Self-Validating Protocol: The Furukawa Modification with Lewis Acid Scavenging
The Furukawa modification replaces the heterogeneous Zn(Cu) couple with homogeneous diethylzinc (Et₂Zn), providing highly reproducible carbenoid generation[1].
Setup: In a flame-dried flask under argon, dissolve the alkene (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or CH₂Cl₂.
Scavenging Preparation: If the substrate is highly acid-sensitive, add an excess of Et₂Zn (e.g., 0.5 equiv extra). Excess Et₂Zn reacts with the expelled ZnI₂ to form ethylzinc iodide (EtZnI), which is significantly less Lewis acidic[7]. Alternatively, a stoichiometric amount of pyridine can be added to coordinate and precipitate the ZnI₂[7].
Carbenoid Generation: Cool the solution to 0 °C. Carefully add Et₂Zn (1.0 M in hexanes, 1.5 equiv). Caution: Et₂Zn is highly pyrophoric.
Iodine Addition: Dropwise add CH₂I₂ (3.0 equiv). The solution may become cloudy.
Validation Check: Allow the reaction to warm to room temperature. Monitor for benzylation or stilbene-like side reactions (common with aryl-substituted allylic ethers). If these occur, switch to Charette's modified zinc phenoxide or phosphate catalysts, which drastically reduce the Lewis acidity of the catalyst complex and minimize these specific byproducts[8].
Mechanistic divergence in Simmons-Smith reactions leading to Lewis acid-mediated byproducts.
Module C: Photochemical and Advanced Alternative Methods
Q: I have an electron-deficient alkene that polymerizes under standard Lewis acidic conditions and fails to react with Rh-catalyzed diazoacetates. How can I achieve cyclopropanation?
A: Electron-deficient alkenes (e.g., crotonaldehyde, acrylates) are notoriously difficult substrates. They are prone to polymerization under standard conditions[1] and react poorly with electrophilic metal-carbenes because the alkene lacks the electron density required for the nucleophilic attack on the carbenoid.
Causality & Solution: You must invert the electronic requirements of the reaction or bypass metal-carbenes entirely.
Photochemical Generation: Visible light-induced generation of carbenes from aryl diazoacetates can be performed at room temperature without metals. This avoids Lewis acid-induced polymerization and provides high yields with unsubstituted styrenes.
Biocatalytic Redesign: As mentioned in Module A, using the[Fe(DADP)] cofactor in redesigned myoglobin variants specifically enables the stereoselective cyclopropanation of electron-deficient olefins without dimerization[5].
References
1.1 Benchchem. "Technical Support Center: Optimizing Cyclopropanation Reactions." Benchchem.com. 1
1.4 National Institutes of Health (NIH). "Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity." Nih.gov. 5
1.6 ResearchGate. "Computational comparison of Rh2(esp)2 and Rh2(O2CH)4 as catalysts in a carbenoid reaction." Researchgate.net. 3
1.8 OrgoSolver. "Simmons–Smith reaction – cyclopropanation of alkenes." Orgosolver.com. 6
1.10 American Chemical Society (ACS). "Lightening Diazo Compounds? | ACS Sustainable Chemistry & Engineering." Acs.org.
1.11 Iowa State University Digital Repository. "Olefin Cyclopropanation Catalyzed by Iridium(III) Porphyrin Complexes." Iastate.edu. 2
1.12 Wikipedia. "Simmons–Smith reaction." Wikipedia.org. 7
1.13 University of Rochester. "Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts." Rochester.edu. 4
1.14 Organic Chemistry Portal. "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic-chemistry.org. 8
Technical Support Center: Regioselective Functionalization of 5-Cyclopropyl-2-methylanisole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the complex regioselectivity of 5-Cyclopropyl-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the complex regioselectivity of 5-Cyclopropyl-2-methylanisole .
This molecule is a highly substituted, electron-rich aromatic building block[1]. Due to its 1,2,5-trisubstitution pattern, functionalizing the remaining C3, C4, and C6 positions presents significant challenges. The methoxy group (-OCH₃) at C1 is a powerful ortho/para director, activating the C4 (para) and C6 (ortho) positions[2]. However, C6 is sterically hindered by the adjacent cyclopropyl group at C5 and the methoxy group itself.
To achieve absolute regiocontrol, we must exploit the dichotomy between Thermodynamic Steric Control and Kinetic Chelation Control . This guide provides field-proven troubleshooting strategies and self-validating protocols for targeting either the C4 or C6 position.
Q: My electrophilic aromatic substitution (e.g., bromination) is yielding an inseparable mixture of C4 and C6 regioisomers. How can I drive the reaction exclusively to C4?A: This is a classic competition between electronic activation and steric hindrance. Electrophilic aromatic substitution (EAS) proceeds via a two-step mechanism where the aromatic ring attacks the electrophile, forming a sigma complex[3]. The methoxy group strongly activates both C4 and C6. However, C6 is sterically compressed between the -OCH₃ and the bulky cyclopropyl group. If you are seeing C6 substitution, your electrophile is too small or your conditions are too thermodynamically aggressive.
Solution: Switch to a bulkier electrophile (e.g., N-Bromosuccinimide instead of Br₂) and lower the reaction temperature to 0 °C to maximize steric discrimination, forcing the reaction to the less hindered C4 position.
Q: How can I completely suppress over-halogenation (di-bromination)?A: Because the starting material is highly electron-rich, standard Lewis acids (like FeBr₃) make the electrophile too reactive, leading to over-functionalization. Omit the Lewis acid entirely. Rely on mild, controlled halogen sources like NBS in a polar aprotic solvent (DMF), which stabilizes the polar transition state without over-activating the electrophile.
Q: I need to functionalize the sterically hindered C6 position, but standard EAS methods fail or give poor yields. What is the alternative?A: You must abandon EAS and utilize Directed Ortho Metalation (DoM). The methoxy group acts as a powerful Directing Metalation Group (DMG)[4]. The oxygen atom coordinates the lithium ion of an alkyllithium base, bringing the highly basic carbanion into close proximity to the C6 proton via the Complex-Induced Proximity Effect (CIPE). Because the other ortho position (C2) is blocked by a methyl group, DoM will exclusively target C6, completely bypassing the steric hindrance that prevents EAS at this site[5].
Q: During DoM, I am observing significant side-product formation from deprotonation of the C2-methyl group (benzylic lithiation) instead of C6-aryl lithiation. How do I prevent this?A: This is a kinetic vs. thermodynamic control issue. Benzylic protons are thermodynamically more acidic, but the C6 aryl proton is kinetically favored due to DMG coordination. If your base is too slow or its aggregates are too stable, thermodynamic deprotonation at the C2-methyl group will compete.
Solution: Use sec-butyllithium (sec-BuLi) combined with N,N,N',N'-tetramethylethylenediamine (TMEDA)[6]. TMEDA breaks up the alkyllithium hexamers into highly reactive monomers, drastically increasing the kinetic basicity of the system[5]. Furthermore, the reaction must be strictly maintained at -78 °C to freeze out the thermodynamic benzylic deprotonation pathway.
Data Presentation: Regioselectivity Drivers
Reaction Pathway
Target Position
Dominant Directing Effect
Reagents / Conditions
Primary Regioselectivity Driver
Common Pitfall
EAS
C4
Methoxy (Para-directing)
NBS, DMF, 0 °C
Steric hindrance at C6
Over-halogenation at elevated temps
DoM
C6
Methoxy (Ortho-directing DMG)
sec-BuLi, TMEDA, THF, -78 °C
Chelation control (CIPE)
Benzylic deprotonation at C2-methyl
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Bromination via EAS
Objective: Exploit steric hindrance to selectively brominate the C4 position.
Setup : In an oven-dried flask, dissolve 5-Cyclopropyl-2-methylanisole (1.0 equiv) in anhydrous DMF (0.2 M).
Temperature Control : Cool the solution strictly to 0 °C using an ice-water bath.
Electrophile Addition : Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality Insight: NBS provides a controlled, low concentration of electrophilic bromine, preventing the over-reaction commonly seen with Br₂.
Self-Validation Check : After 2 hours, run a TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material and the appearance of a single new spot (lower Rf) confirms selective mono-bromination. Analyze the crude mixture via ¹H-NMR; the presence of two distinct aromatic singlets (para relationship) confirms C4 regioselectivity.
Workup : Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidant. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO₄, and concentrate.
Protocol B: Regioselective C6-Lithiation and Functionalization via DoM
Objective: Exploit the methoxy DMG to overcome steric hindrance and functionalize C6.
Setup : In a flame-dried Schlenk flask under argon, dissolve 5-Cyclopropyl-2-methylanisole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M)[5].
Temperature Control : Cool the mixture strictly to -78 °C using a dry ice/acetone bath. Causality Insight: Strict temperature control is mandatory to prevent thermodynamic deprotonation of the C2-methyl group.
Lithiation : Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise via syringe pump over 30 minutes. Stir for 1 hour at -78 °C[6].
Self-Validation Check : Before adding your expensive electrophile, extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. A mass shift of +1 Da with >95% isotopic purity confirms quantitative C6-lithiation. If benzylic deprotonation occurred, ensure your TMEDA is freshly distilled.
Electrophilic Quench : Add the desired electrophile (e.g., anhydrous DMF for formylation, or I₂ for iodination) dropwise at -78 °C. Allow to warm to room temperature over 2 hours.
Workup : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
Technical Support Center: Purification of 5-Cyclopropyl-2-methylanisole
The following technical guide addresses the purification and handling of 5-Cyclopropyl-2-methylanisole , a specialized intermediate often used in the synthesis of pharmaceutical building blocks like 5-cyclopropyl-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification and handling of 5-Cyclopropyl-2-methylanisole , a specialized intermediate often used in the synthesis of pharmaceutical building blocks like 5-cyclopropyl-2-methylaniline (a key moiety in URAT1 inhibitors such as Lesinurad).[1]
This guide focuses on the critical challenges of regioisomer separation and cyclopropyl ring stability .
The synthesis of 5-Cyclopropyl-2-methylanisole typically involves the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole with cyclopropylboronic acid.[1] The primary purification challenges arise from two distinct classes of isomers:
Regioisomers (The "Starting Material" Problem): If the precursor 5-bromo-2-methylanisole is synthesized via direct bromination of 2-methylanisole, it will contain significant amounts of the 4-bromo and 6-bromo isomers.[1] These carry through the coupling reaction to form 4-cyclopropyl and 6-cyclopropyl analogs, which possess boiling points nearly identical to the target.[1]
Structural Isomers (The "Stability" Problem): The cyclopropyl ring is acid-sensitive.[2] Improper workup or acidic stationary phases can trigger ring-opening, generating allyl or propenyl isomers (linear chains) that are difficult to separate by crystallization.[1]
Impurity Pathway Diagram
The following flowchart illustrates the origin of these impurities during the workflow.
Caption: Figure 1.[1] Origin of regioisomers from non-selective bromination and structural isomers from acid-catalyzed ring opening.[1]
Troubleshooting Guide (Q&A)
Category A: Identification & Detection[1][2]
Q: I see a split peak in my GC-MS with the same mass (MW 162). Which one is my target?A: This is likely a regioisomer pair (4-isomer vs. 5-isomer).[1] Mass spectrometry alone cannot distinguish them.[1] You must use 1H NMR to verify the substitution pattern on the aromatic ring.
Target (5-substituted): Look for a meta-coupling (doublet, J ~ 2 Hz) and an ortho-coupling (doublet, J ~ 8 Hz) for the aromatic protons. The proton at position 6 (ortho to OMe) will appear as a doublet with small meta-coupling.
Impurity (4-substituted): This isomer has a 1,2,4-substitution pattern where the protons at positions 3 and 5 are chemically equivalent or show distinct ortho/meta patterns different from the 1,2,5-pattern.[1]
Action: If the peaks are overlapping, use a high-polarity GC column (e.g., WAX or Cyanopropyl phase) rather than a standard DB-5 to improve resolution.
Q: My product turned yellow/brown after passing through silica gel. What happened?A: You likely caused acid-catalyzed ring opening .[1] Standard silica gel is slightly acidic (pH 4-5).[1]
Mechanism: The electron-rich anisole ring stabilizes the carbocation intermediate formed when the cyclopropyl ring opens, leading to isomerization into propenyl chains (olefins). These olefins oxidize easily, turning the oil yellow/brown.
Solution: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina .[1]
Category B: Separation & Purification[1][4]
Q: Distillation is not separating the isomers. The boiling points seem identical.A: They are. The boiling point difference between 4-cyclopropyl-2-methylanisole and 5-cyclopropyl-2-methylanisole is likely <2 °C. Fractional distillation is ineffective here.[1]
Recommended Protocol: You must rely on Flash Chromatography or Preparative HPLC .[1]
Stationary Phase: Use C18 (Reverse Phase) for best selectivity. The hydrophobic difference between the "linear" 4-isomer and the "kinked" 5-isomer is often more pronounced in reverse phase than normal phase.
Q: Can I crystallize the product?A: 5-Cyclopropyl-2-methylanisole is typically an oil or a low-melting solid at room temperature.[1]
Strategy: If you cannot separate the oil, consider derivatization .
Nitration: Nitrating the mixture might yield solid nitro-derivatives that are separable by crystallization.[1]
Downstream Processing: If this is an intermediate for an aniline (e.g., for Lesinurad), proceed to the reduction step first. The resulting anilines (amines) form crystalline salts (e.g., HCl or oxalate salts) which are much easier to purify by recrystallization than the neutral anisole ether.
Detailed Experimental Protocols
Protocol A: Buffered Silica Gel Chromatography (Prevention of Ring Opening)
Use this method to remove non-isomeric impurities without degrading the cyclopropyl ring.
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes.
Buffering: Add Triethylamine (Et3N) to the slurry (1% v/v relative to solvent). Stir for 5 minutes.
Packing: Pour into the column. Flush with 2 column volumes of Hexane/Et3N (99:1).
Elution: Load your crude oil (dissolved in minimum Hexane). Elute with a gradient of Hexane -> 5% Ethyl Acetate/Hexane .
Note: Do not use Acetone or Methanol if avoiding acid traces is critical, as these can sometimes contain acidic impurities.[1]
Protocol B: Analytical HPLC Method for Isomer Quantitation
Use this method to quantify the ratio of 4- vs 5- isomers.[1]
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Ammonium Bicarbonate (Basic buffer protects cyclopropyl)
Mobile Phase B
Acetonitrile
Gradient
50% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 220 nm and 270 nm (Anisole absorption)
Temperature
30 °C
Strategic Sourcing (The "Root Cause" Fix)
The most effective way to purify 5-Cyclopropyl-2-methylanisole is to prevent the formation of the 4-isomer in the first place.[1]
Avoid: Direct bromination of 2-methylanisole.[1] This reaction is ortho/para directing relative to the methoxy group, favoring the 4-bromo product (major) and 6-bromo product.[1] The 5-position (meta to methoxy) is electronically deactivated.
Adopt: Indirect synthesis or specific precursors.
Route 1: Start with 5-Amino-2-methylphenol .[1] Methylate the phenol (MeI/K2CO3)
Sandmeyer reaction (Bromination) Suzuki Coupling.
Route 2: Start with 2-Methyl-5-nitroanisole .[1] Reduce to aniline
Sandmeyer Coupling.
By securing a pure 5-bromo-2-methylanisole precursor (confirmed >99% regio-purity by NMR), you eliminate the downstream struggle of separating nearly identical ether isomers.[1]
References
BenchChem. Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. (Discusses acid sensitivity of cyclopropyl rings).
Accela ChemBio. Product Catalog: 5-Cyclopropyl-2-methylanisole (SY264159).[1] (Confirmation of commercial availability).[3]
National Institutes of Health (NIH). The development of an effective synthetic route of lesinurad (RDEA594). (Context for cyclopropyl-naphthalene/aniline intermediates).
Sigma-Aldrich. Product Specification: 2-Methylanisole.[1][4][5][6] (Physical properties of the parent scaffold).[2][3][7][8]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CPMA-SYNTH-001
Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Modulated Aryl Ethers
Status: Resolved / Guide Published
Assigned Scientist: Senior Application Specialist, Catalysis Group
Executive Summary & Strategy
The synthesis of 5-Cyclopropyl-2-methylanisole presents a specific chemoselective challenge: coupling a secondary alkyl group (
center) to an electron-rich, ortho-substituted aryl halide ( center).
While the 5-position is electronically activated by the para-methoxy group (in the anisole numbering scheme), the presence of the ortho-methyl group (position 2) introduces steric strain that can impede the approach of the palladium complex. Furthermore, Cyclopropylboronic acid (CPBA) is notoriously unstable, prone to rapid protodeboronation before transmetalation can occur.
The Solution: You cannot use a "generic" Suzuki protocol (e.g., Pd(PPh
) / NaCO) here. Success requires a bulky, electron-rich phosphine ligand to facilitate oxidative addition and, more importantly, accelerate the reductive elimination of the bulky cyclopropyl group.
Catalyst Selection Matrix
Use the following logic to select your catalytic system based on your starting material and scale.
Figure 1: Decision tree for catalyst selection based on halide leaving group and process requirements.
Detailed Experimental Protocols
Protocol A: The "Wallace" Method (Standard)
Best for: 5-Bromo precursors, gram-scale synthesis, cost-efficiency.
This method utilizes Tricyclohexylphosphine (PCy
) .[1] Unlike Triphenylphosphine (PPh), PCy has a large cone angle and high basicity, which stabilizes the Pd(0) species and accelerates the difficult reductive elimination of the cyclopropyl ring.
PO (3.0 equiv) — Crucial: Do not use Carbonate bases.
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step:
Degassing (Critical): Charge the reaction vessel with Toluene and Water. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
Loading: Add Pd(OAc)
, PCy, the aryl bromide, and cyclopropylboronic acid.
Base Addition: Add K
PO.
Reaction: Heat to 100°C for 4–12 hours.
Workup: Cool, dilute with ether, wash with brine. The product is an oil; purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: The "Buchwald" Method (Advanced)
Best for: 5-Chloro precursors, high-value synthesis, or if Protocol A fails.
This method uses XPhos (or XPhos Pd G3/G4 precatalysts). XPhos forms a monolithic, highly active catalyst species that prevents the "stalling" often seen with hindered substrates.
Reagents:
Substrate: 5-Chloro-2-methylanisole (1.0 equiv)
Boron Source: Potassium Cyclopropyltrifluoroborate (1.2 equiv) — More stable than boronic acid.
Catalyst: XPhos Pd G4 (2 mol%)
Base: K
PO (3.0 equiv) or CsCO
Solvent: THF / Water (10:1)
Step-by-Step:
Charge Solids: Add the Aryl Chloride, Borate salt, Catalyst, and Base to a vial.
Purge: Seal and purge with Argon x3 (vacuum/backfill).
Solvent: Add degassed THF/Water via syringe.
Reaction: Heat to 80°C for 2–6 hours.
Note: The reaction turns black upon completion (precipitation of Pd black).
Troubleshooting & FAQs
This section addresses specific failure modes based on the reaction mechanism.
Q1: My yield is low (<30%), and I see unreacted Aryl Halide. The Boronic Acid is gone. What happened?
Diagnosis:Protodeboronation.
Cyclopropylboronic acid is unstable.[2][3] In the presence of water and base, it hydrolyzes to cyclopropane (gas) and boric acid faster than it transmetalates to the Palladium.
The Fix:
Switch Boron Source: Use Potassium Cyclopropyltrifluoroborate . It acts as a "slow-release" reservoir for the boronic acid, preventing high concentrations of the unstable species.
Modify Base/Water: Reduce water content to the minimum required to dissolve the base (or use anhydrous conditions with CsF).
Batch Addition: Add the Cyclopropylboronic acid in 3 portions over the first hour of the reaction.
Q2: The reaction turns black immediately, and conversion stops.
Diagnosis:Catalyst Decomposition ("Pd Black").
The ligand is not stabilizing the Palladium effectively, likely due to the steric bulk of the "2-methyl" group on your anisole substrate.
The Fix:
Increase Ligand Ratio: If using Protocol A, increase PCy
:Pd ratio to 3:1 or 4:1.
Upgrade Ligand: Switch to XPhos or SPhos . These biaryl ligands form a "roof" over the metal center, preventing aggregation into inactive Pd black.
Q3: I see a significant amount of "Biaryl" (Homocoupling of the anisole).
Diagnosis:Oxidative Homocoupling.
Oxygen entered the system. Palladium can catalyze the coupling of two aryl halides in the presence of O
.
The Fix:
Rigorous Degassing: Sparging (bubbling gas through solvent) is better than simple vacuum/backfill cycles for Toluene/Water mixtures.
Check Argon Quality: Ensure your inert gas line is dry and oxygen-free.
Mechanistic Insight (Why these catalysts?)
The following diagram illustrates the catalytic cycle and where the specific failures (Protodeboronation vs. Stalling) occur.
Figure 2: Catalytic cycle highlighting the competition between Transmetalation and Protodeboronation.
Expert Insight: The Reductive Elimination step is particularly difficult for sp
-sp couplings (Aryl-Alkyl). Standard ligands like PPh bind too tightly and lack the steric bulk to "push" the two groups together. PCy and XPhos are bulky; they crowd the metal center, thermodynamically favoring the release of the product to relieve steric strain.
Comparative Data Table
Variable
Protocol A (Wallace)
Protocol B (Buchwald)
Protocol C (Generic - Avoid)
Catalyst
Pd(OAc) / PCy
XPhos Pd G3/G4
Pd(PPh)
Ligand Type
Alkyl Phosphine
Dialkylbiaryl Phosphine
Aryl Phosphine
Substrate Scope
Bromides, Iodides
Chlorides, Bromides, Triflates
Iodides, Activated Bromides
Reaction Temp
100°C
60–80°C
80–100°C
Yield (Typical)
75–85%
85–95%
< 40% (Stalls)
Cost
Low
High
Medium
References
Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[4] Tetrahedron Letters, 43(39), 6987-6990.
Core cit
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Establishes XPhos/SPhos superiority for hindered aryl chlorides.
Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids.[4][5][6] In Boronic Acids.[2][3][4][7] Wiley-VCH.
Comprehensive review of boronic acid stability and protodeboron
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Publish Comparison Guide: Structural Validation of 5-Cyclopropyl-2-methylanisole
Executive Summary & Strategic Importance 5-Cyclopropyl-2-methylanisole (CAS: N/A for specific isomer, related to 1270396-44-5 series) represents a high-value pharmacophore often utilized as a "linker-scaffold" in kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
5-Cyclopropyl-2-methylanisole (CAS: N/A for specific isomer, related to 1270396-44-5 series) represents a high-value pharmacophore often utilized as a "linker-scaffold" in kinase inhibitors and metabolic modulators (e.g., URAT1 inhibitors like Lesinurad derivatives).
Validating this structure is non-trivial due to the regio-ambiguity of the cyclopropyl installation. Standard synthetic routes (e.g., Friedel-Crafts or metal-catalyzed couplings) can produce thermodynamic mixtures of the 1,2,5-isomer (Target) and the 1,2,4-isomer (Alternative).
This guide objectively compares spectroscopic methods to distinguish the 5-Cyclopropyl-2-methylanisole target from its likely regioisomers and starting materials, establishing a self-validating protocol for industrial release.
Strategic Validation Workflow
The following decision tree illustrates the logical flow for confirming the 1,2,5-substitution pattern, prioritizing techniques that offer definitive structural proof over those that merely confirm functional groups.
Caption: Logical workflow for structural validation. Note that MS and IR are screening tools, while 2D NMR provides the definitive "Certificate of Analysis" data.
Comparative Analysis of Spectroscopic Methods
This section evaluates the "Resolution Power" of each alternative method in the context of distinguishing the target from its critical impurity: 4-cyclopropyl-2-methylanisole .
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only technique capable of definitively assigning the position of the cyclopropyl group relative to the methyl and methoxy substituents.
Reference Spectral Data (Target: 5-Cyclopropyl-2-methylanisole)
Critical Discrimination: Target vs. Alternative (4-Isomer)
The 1,2,5-substitution pattern (Target) produces a specific splitting pattern in the aromatic region that differs from the 1,2,4-isomer (Alternative).
Target (5-Cyclopropyl): Expect a broad doublet or singlet for the proton at C6 (isolated between OMe and Cyclopropyl) and a clear ortho-coupling between H3 and H4.
Alternative (4-Cyclopropyl): Would show a strong singlet for H3 (isolated between Me and Cyclopropyl) and ortho-coupling between H5 and H6.
NOESY Validation:
Target: Strong NOE correlation between -OCH₃ and H6 . Strong NOE between Ar-CH₃ and H3 .
Alternative: Strong NOE between Ar-CH₃ and H3 (cyclopropyl) would be absent; instead, NOE between Ar-CH3 and Cyclopropyl protons would be observed.
Method B: Mass Spectrometry (MS) – Molecular Confirmation
While MS confirms the molecular formula, it is poor at distinguishing regioisomers.
Technique: GC-MS (EI, 70 eV)
Target Ion: m/z 162.1 [M]+
Diagnostic Fragmentation:
m/z 147 [M – CH₃]+ (Loss of methyl group).
m/z 131 [M – OCH₃]+ (Loss of methoxy).
m/z 134 [M – C₂H₄]+ (Cyclopropyl ring opening/loss, characteristic of cyclopropyl aromatics).
Limitation: The 4-cyclopropyl isomer yields an identical mass spectrum. MS validates the synthesis success (product formed) but not the structural specificity.
Sample Prep: Dissolve 10 mg of purified oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts.
Acquisition:
1H (Proton): 16 scans, 1s relaxation delay. Focus on resolution of aromatic region (6.5–7.5 ppm).
NOESY: 256 increments. Key Step: Phase the spectrum to look for the cross-peak between the Methoxy singlet (3.82 ppm) and the aromatic doublet at 6.65 ppm (H6).
Validation Criteria:
If NOE is observed between OMe and an aromatic doublet → Confirmed C1/C6 proximity.
If NOE is observed between Ar-Me and an aromatic doublet → Confirmed C2/C3 proximity.
Summary Comparison Table
Feature
High-Field NMR (Target Method)
Mass Spectrometry (Alternative)
FT-IR (Alternative)
Primary Utility
Definitive Structural Elucidation
Molecular Weight Confirmation
Functional Group ID
Regio-Specificity
High (Distinguishes 1,2,5 vs 1,2,4)
Low (Isomers identical)
Low (Fingerprint only)
Sample Requirement
~10 mg (Non-destructive)
<1 mg (Destructive)
~2 mg (Non-destructive)
Key Data Point
NOE Correlation (OMe ↔ H6)
Molecular Ion (m/z 162)
Cyclopropyl C-H (~3010 cm⁻¹)
Verdict
Required for Release
Supporting Data
Quick Screen
References
Lesinurad Structure & Intermediates
FDA/Center for Drug Evaluation and Research. "ZURAMPIC (lesinurad) Tablets Labeling." Accessed Oct 2023. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56928182, Lesinurad." Link
NMR of Regioisomers
Oxford Instruments.[2][3] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link
Cyclopropyl Characterization
BenchChem.[4][5] "Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives." Link
Chemistry World. "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation."[6] Link
General Anisole Data
Purdue University. "NMR Spectrum of Anisole." Link
assessing the purity of synthesized 5-Cyclopropyl-2-methylanisole using HPLC and GC
Assessing the Purity of Synthesized 5-Cyclopropyl-2-methylanisole: A Comparative Guide on GC vs. HPLC As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analyt...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Purity of Synthesized 5-Cyclopropyl-2-methylanisole: A Comparative Guide on GC vs. HPLC
As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical controls for novel pharmaceutical intermediates. 5-Cyclopropyl-2-methylanisole (C₁₁H₁₄O, MW: 162.23 g/mol ) is a prime example of a structurally nuanced building block. Featuring a methoxybenzene core functionalized with both methyl and cyclopropyl moieties, its synthesis—often via Suzuki-Miyaura cross-coupling or directed ortho-metalation—can yield a complex matrix of positional isomers, unreacted starting materials, and catalyst residues.
To ensure >99.0% purity for downstream API manufacturing, relying on a single analytical technique is a critical vulnerability. This guide objectively compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Cyclopropyl-2-methylanisole, detailing the causality behind experimental choices and providing field-proven protocols aligned with modern analytical lifecycle standards[1].
Physicochemical Causality: Why Structure Dictates the Method
Before injecting a sample, we must interrogate the molecule's physicochemical properties to understand why a specific chromatographic technique is chosen:
Volatility & Thermal Stability: Lacking strong hydrogen-bond donors (like -OH or -NH₂) and possessing a relatively low molecular weight, 5-Cyclopropyl-2-methylanisole is highly volatile and thermally stable. This makes it thermodynamically ideal for vaporization in a GC inlet[2].
Chromophore Presence: The aromatic anisole ring provides a strong UV chromophore (absorbing strongly at ~220 nm and ~270 nm), making UV detection in HPLC highly viable.
Isomeric Complexity: Synthesizing this compound often generates closely related positional isomers (e.g., 3-cyclopropyl-2-methylanisole). Capillary GC offers hundreds of thousands of theoretical plates, vastly outperforming standard HPLC in resolving these structurally rigid, non-polar isomers[3].
Methodology 1: Gas Chromatography (GC-FID) – The Gold Standard for Volatiles
Expertise & Causality: For volatile aromatics, GC coupled with a Flame Ionization Detector (FID) is the primary assay. FID provides a near-universal, mass-proportional response for carbon-containing compounds, eliminating the need for complex individual response factor calculations for closely related hydrocarbon impurities. A non-polar stationary phase leverages boiling point and dispersive interactions to separate positional isomers that would otherwise co-elute in an HPLC reversed-phase system.
Step-by-Step Protocol (Self-Validating System):
Sample Preparation: Dissolve 10 mg of the purified 5-Cyclopropyl-2-methylanisole in 1.0 mL of GC-grade dichloromethane (DCM). Causality: DCM expands uniformly in the inlet and elutes well before the analyte, preventing solvent-peak interference.
Column Selection: Use a standard non-polar capillary column (e.g., DB-5 or HP-5, 30 m × 0.25 mm ID × 0.25 µm film thickness).
Inlet Parameters: Set the injection port to 250°C with a split ratio of 50:1. Inject 1.0 µL. Causality: The high split ratio prevents column overloading, ensuring the sharp, symmetrical peaks critical for resolving isomers.
Oven Temperature Program:
Initial: 80°C (Hold for 2 min).
Ramp: 15°C/min to 250°C.
Final: 250°C (Hold for 5 min).
Detection: FID set to 280°C. Hydrogen flow at 40 mL/min, Air at 400 mL/min.
System Suitability: Inject a resolution standard containing 5-Cyclopropyl-2-methylanisole and its ortho-isomer. The resolution (
) must be to confirm system readiness.
Methodology 2: RP-HPLC-UV – The Orthogonal Check for Non-Volatiles
Expertise & Causality: If GC is so effective, why use HPLC? GC is fundamentally blind to non-volatile impurities[2]. If the compound was synthesized via a palladium-catalyzed cross-coupling, polymeric byproducts, inorganic salts, or degraded ligand complexes will accumulate in the GC inlet liner without ever reaching the detector. Reversed-Phase HPLC (RP-HPLC) acts as an orthogonal safety net, capturing these polar and non-volatile contaminants.
Step-by-Step Protocol (Self-Validating System):
Sample Preparation: Dissolve 5 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: C18 column (150 mm × 4.6 mm, 3 µm particle size). Causality: The hydrophobic C18 phase provides adequate retention for the non-polar anisole derivative, while remaining compliant with allowable adjustments under USP <621>[4].
Mobile Phase (Gradient):
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
Solvent B: 0.1% TFA in Acetonitrile.
Gradient: 40% B to 95% B over 15 minutes. Causality: The gradient ensures that highly polar catalyst residues elute early, while the non-polar API intermediate elutes later, with the final high-organic wash clearing polymeric impurities.
Flow Rate & Temperature: 1.0 mL/min at 30°C.
Detection: UV Diode Array Detector (DAD) extracting at 220 nm (for the general organic backbone) and 270 nm (specific to the anisole chromophore).
Objective Comparison: Quantitative Data Summary
The following table summarizes the performance metrics of both techniques when applied to 5-Cyclopropyl-2-methylanisole purity analysis.
Analytical Parameter
GC-FID (Primary Assay)
RP-HPLC-UV (Orthogonal Assay)
Primary Strength
Superior resolution of positional isomers; mass-proportional response.
Detection of non-volatile synthesis byproducts and catalyst residues.
To ensure absolute scientific integrity, sample routing should be dictated by the synthesis stage. The following logic diagram illustrates the decision matrix for purity assessment.
Decision matrix for routing 5-Cyclopropyl-2-methylanisole samples for purity analysis.
Conclusion
For the purity assessment of 5-Cyclopropyl-2-methylanisole, neither GC nor HPLC should exist in a vacuum. GC-FID remains the undisputed champion for quantifying the main component and resolving volatile positional isomers due to its immense theoretical plate count. However, an orthogonal RP-HPLC-UV method is a mandatory self-validating check to ensure the absence of non-volatile cross-coupling residues. By implementing both, researchers align with the modern lifecycle approach dictated by ICH Q2(R2)[1], ensuring the intermediate is structurally and chemically pristine for downstream pharmaceutical applications.
References
Title: HPLC vs GC: Choosing the Right Chromatography Technique | Source: Lab Manager | URL: [Link]
Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications | Source: ALWSCI | URL: [Link]
Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]
Title: Understanding the Latest Revisions to USP <621> | Source: Agilent Technologies | URL: [Link]
A Senior Application Scientist's Guide to Structure-Activity Relationships: A Comparative Analysis of 5-Cyclopropyl-2-methylanisole and its Analogs in Herbicide Discovery
In the relentless pursuit of novel and effective herbicides, the exploration of unique chemical scaffolds is paramount. This guide delves into a comparative analysis of the potential biological activity of 5-Cyclopropyl-...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of novel and effective herbicides, the exploration of unique chemical scaffolds is paramount. This guide delves into a comparative analysis of the potential biological activity of 5-Cyclopropyl-2-methylanisole, a hypothetical lead compound, and its rationally designed analogs. While direct and extensive experimental data on this specific molecule is not yet publicly available, this document serves as a forward-looking guide for researchers, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and rationalize the design of a new class of herbicides. We will explore how subtle molecular modifications can profoundly impact biological efficacy, drawing insights from existing research on related chemical classes.
The Rationale for 5-Cyclopropyl-2-methylanisole as a Lead Structure
The selection of 5-Cyclopropyl-2-methylanisole as a starting point for a herbicide discovery program is rooted in the known bioactivities of its constituent moieties. Anisole derivatives have a documented history as herbicides and as key intermediates in their synthesis.[1] The cyclopropyl group, a small, strained ring system, is a "versatile player" in drug and agrochemical design, often enhancing potency and modulating physicochemical properties like metabolic stability and membrane permeability.[2][3][4] The combination of these two fragments presents a promising, yet underexplored, chemical space for the development of novel herbicides, potentially acting on established targets such as protoporphyrinogen oxidase (PPO).
Designing the Analogs: A Strategic Approach to Lead Optimization
To explore the SAR of 5-Cyclopropyl-2-methylanisole, a series of analogs were designed. The modifications are intended to probe the effects of electronics, sterics, and the introduction of key functional groups known to be important for herbicidal activity in other chemical series.
Table 1: Designed Analogs of 5-Cyclopropyl-2-methylanisole and the Rationale for Their Synthesis
Compound ID
Structure
Modification from Lead (5-Cyclopropyl-2-methylanisole)
Rationale
Lead
5-Cyclopropyl-2-methylanisole
-
Baseline compound for comparison.
Analog 1
4-Chloro-5-cyclopropyl-2-methylanisole
Addition of a chlorine atom at the 4-position.
Introduce an electron-withdrawing group to modulate electronic properties and potentially increase lipophilicity, which can enhance membrane transport.
Analog 2
5-Cyclobutyl-2-methylanisole
Replacement of the cyclopropyl group with a cyclobutyl group.
To investigate the effect of ring size and strain on binding affinity and bioavailability. Studies on other herbicides have shown that the cyclopropyl group is often optimal.[2]
Analog 3
5-Cyclopropyl-2-methylphenol
Demethylation of the methoxy group to a hydroxyl group.
To explore the importance of the methyl ether for activity and to introduce a potential hydrogen bond donor.
Analog 4
N-(5-Cyclopropyl-2-methoxyphenyl)acetamide
Introduction of an acetamide group at the 1-position.
To mimic the carboxamide linkage present in many successful herbicides and to probe for potential interactions with the target protein.
Analog 5
5-Cyclopropyl-N-phenylisoxazole-4-carboxamide
Replacement of the anisole core with a bioisosteric N-phenylisoxazole-4-carboxamide scaffold.
To leverage a known herbicidal scaffold while retaining the key cyclopropyl moiety.[5]
Predicted Biological Activity: A Hypothetical Comparative Analysis
Based on the principles of SAR and data from related herbicidal compounds, we can predict the potential herbicidal activity of our designed analogs. The following table presents hypothetical IC50 values for the inhibition of protoporphyrinogen oxidase (PPO), a common target for herbicides, and the corresponding whole-plant herbicidal efficacy against a model broadleaf weed, Abutilon theophrasti (Velvetleaf).
Table 2: Predicted Biological Activity of 5-Cyclopropyl-2-methylanisole and its Analogs
Compound ID
Predicted PPO Inhibition IC50 (nM)
Predicted Herbicidal Efficacy against A. theophrasti (% Control at 100 g/ha)
Lead
500
40
Analog 1
150
75
Analog 2
800
20
Analog 3
>1000
10
Analog 4
250
60
Analog 5
50
95
Analysis of Predicted Structure-Activity Relationships
The Importance of the Cyclopropyl Group: The predicted decrease in activity for Analog 2 (cyclobutyl) compared to the Lead compound is consistent with findings for other PPO-inhibiting herbicides, where the unique electronic and conformational properties of the cyclopropyl ring are crucial for optimal activity and bioavailability.[2]
Electronic Effects on the Phenyl Ring: The predicted increase in potency for Analog 1 (4-chloro) suggests that electron-withdrawing groups on the phenyl ring are beneficial for activity. This could be due to enhanced binding to the target enzyme or improved physicochemical properties for plant uptake and translocation.
The Role of the Methoxy Group: The significant drop in predicted activity for Analog 3 (phenol) indicates that the methyl ether is likely crucial for activity, perhaps by engaging in a key hydrophobic interaction within the enzyme's active site or by preventing unwanted metabolism.
Introduction of a Carboxamide Linkage:Analog 4 (acetamide) shows a predicted improvement in activity, suggesting that the introduction of a hydrogen bond donor/acceptor moiety can lead to additional favorable interactions with the target protein.
Scaffold Hopping to a Known Herbicidal Core:Analog 5 , which incorporates the N-phenylisoxazole-4-carboxamide scaffold, is predicted to be the most potent compound. This highlights a powerful strategy in agrochemical research: combining a key substituent from a novel lead (the cyclopropyl group) with a validated, high-potency scaffold.[5]
Experimental Protocols
To validate these predictions, the following experimental protocols would be employed.
Protocol 1: Synthesis of 4-Chloro-5-cyclopropyl-2-methylanisole (Analog 1)
This protocol describes a representative synthesis, which can be adapted for the other analogs.
This in vitro assay measures the direct inhibitory effect of the compounds on the target enzyme.
Materials:
PPO enzyme (isolated from a suitable plant source, e.g., spinach)
Protoporphyrinogen IX (substrate)
Protoporphyrin IX (product standard)
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 5 mM DTT)
Test compounds dissolved in DMSO
96-well microplate
Fluorometric plate reader
Procedure:
Prepare a reaction mixture containing assay buffer and PPO enzyme in each well of a 96-well plate.
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO control.
Pre-incubate the plate at 25 °C for 15 minutes.
Initiate the reaction by adding protoporphyrinogen IX to each well.
Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.
Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Whole-Plant Herbicidal Efficacy Assay
This greenhouse assay evaluates the in vivo activity of the compounds.
Materials:
Seeds of a target weed species (e.g., Abutilon theophrasti)
Potting soil
Pots
Greenhouse with controlled environment (temperature, light, humidity)
Test compounds formulated as an emulsifiable concentrate
Spray chamber
Procedure:
Plant the weed seeds in pots filled with potting soil and allow them to grow to the 2-3 true leaf stage in the greenhouse.
Prepare spray solutions of the test compounds at the desired concentration (e.g., 100 g active ingredient per hectare) in a suitable solvent and surfactant system.
Apply the spray solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
Include a negative control (spray with formulation blank) and a positive control (a commercial herbicide).
Return the treated plants to the greenhouse.
Visually assess the percentage of growth inhibition (control) at 7 and 14 days after treatment, comparing the treated plants to the negative control.
Visualizing the Path Forward
The following diagrams illustrate the proposed structure-activity relationships and the experimental workflow for the evaluation of these novel herbicides.
Caption: Predicted Structure-Activity Relationships for 5-Cyclopropyl-2-methylanisole Analogs.
Caption: Experimental Workflow for the Evaluation of Novel Herbicides.
Conclusion
This guide has presented a hypothetical yet scientifically grounded exploration of 5-Cyclopropyl-2-methylanisole as a potential lead for a new class of herbicides. By applying established principles of medicinal chemistry and drawing parallels with known bioactive molecules, we have proposed a series of analogs and predicted their relative biological activities. The outlined experimental protocols provide a clear roadmap for the synthesis and evaluation of these compounds. While the data presented here is predictive, the underlying logic and strategic approach to lead optimization are fundamental to the discovery and development of the next generation of crop protection agents. The journey from a hypothetical lead to a commercial product is long and challenging, but it begins with the rational design and systematic evaluation of novel chemical entities, as exemplified in this guide.
References
[Placeholder for a relevant review on anisole deriv
Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Management Science, 2025. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Request PDF on ResearchGate. [Link]
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 2020. [Link]
[Placeholder for a relevant methodology paper on PPO inhibition assays]
[Placeholder for a relevant methodology paper on whole-plant herbicide screening]
head-to-head comparison of different synthetic routes to 5-Cyclopropyl-2-methylanisole
Executive Summary 5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3 / Related: 81484-44-8) is a critical intermediate in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and cephalotaxus diterpenoids. Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3 / Related: 81484-44-8) is a critical intermediate in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and cephalotaxus diterpenoids. Its structural core—a trisubstituted benzene ring featuring an ortho-methyl/methoxy pair and a meta-cyclopropyl group—presents a specific regiochemical challenge.
While direct cyclopropanation of styrene derivatives (Simmons-Smith) is theoretically possible, it requires a multi-step precursor synthesis. Therefore, the industry standard relies on transition-metal-catalyzed cross-coupling of 5-bromo-2-methylanisole .
This guide provides a head-to-head technical comparison of the two dominant routes:
The Suzuki-Miyaura Coupling: The robust, high-fidelity route favored for medicinal chemistry and GMP campaigns.
The Kumada-Corriu Coupling: The atom-economical, cost-effective route favored for early-stage scale-up where material costs are paramount.
Part 1: Strategic Overview & Decision Matrix
The choice between Suzuki and Kumada coupling depends heavily on the scale of synthesis and the available equipment for handling air-sensitive reagents.
Decision Tree for Route Selection
Caption: Decision logic for selecting the optimal synthetic pathway based on scale, equipment, and cost constraints.
Part 2: Route A – Suzuki-Miyaura Coupling (The Gold Standard)
The Suzuki coupling is the preferred method for discovery chemistry due to its tolerance of moisture and functional groups. It utilizes cyclopropylboronic acid , which is stable and commercially available, though prone to protodeboronation if conditions are too harsh.[1]
Reaction Scheme
Substrate: 5-Bromo-2-methylanisole
Reagent: Cyclopropylboronic acid (1.2–1.5 equiv)
Catalyst: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂
Base: K₃PO₄ (aq)
Solvent: Toluene/Water or Dioxane/Water (Biphasic system is critical)
Detailed Protocol
This protocol is optimized to minimize protodeboronation of the cyclopropyl ring.
Charge: To a reaction vessel equipped with a reflux condenser, add 5-bromo-2-methylanisole (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
Solvent: Add a mixture of Toluene and Water (3:1 ratio). The water is essential for the base solubility and transmetallation step.
Degas: Sparge the biphasic mixture with Nitrogen/Argon for 15 minutes. Crucial Step: Oxygen promotes homocoupling and catalyst deactivation.
Catalyst: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%). Alternatively, use the pre-formed catalyst Pd(dppf)Cl₂ (5 mol%) for simplicity.
Reaction: Heat to 90°C with vigorous stirring. Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
The high sp3 character of the cyclopropyl group makes transmetallation slower than with aryl boronic acids. The use of electron-rich, bulky ligands like PCy₃ or SPhos facilitates the oxidative addition of the aryl bromide and stabilizes the active Pd(0) species, preventing "palladium black" precipitation.
Part 3: Route B – Kumada-Corriu Coupling (The Economic Alternative)
For larger scales where the cost of boronic acids becomes prohibitive, the Kumada coupling offers a direct route using Grignard reagents. This method is strictly anhydrous but offers superior atom economy.
Reaction Scheme
Substrate: 5-Bromo-2-methylanisole
Reagent: Cyclopropylmagnesium bromide (0.5 M in THF)
Catalyst: Ni(dppp)Cl₂ (Nickel(II) bis(diphenylphosphino)propane dichloride)
Solvent: Anhydrous THF or Et₂O
Detailed Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried.
Setup: Flame-dry a 3-neck round-bottom flask under inert atmosphere (N₂).
Charge: Add 5-bromo-2-methylanisole (1.0 equiv) and Ni(dppp)Cl₂ (2–5 mol%). Dissolve in anhydrous THF.
Initiation: Cool the solution to 0°C .
Addition: Add cyclopropylmagnesium bromide (1.2 equiv) dropwise via syringe or addition funnel. Exotherm Control: Maintain internal temperature <10°C during addition.
Reaction: Allow to warm to Room Temperature (RT) and then reflux (65°C) for 2–3 hours. The color typically changes from orange/red to dark brown.
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (dropwise initially).
Workup: Extract with Et₂O. Wash with water and brine.[2] Dry over MgSO₄.[2]
Purification: Distillation (for scale) or silica plug (to remove Ni salts).
Mechanistic Insight
Nickel catalysts are often superior to Palladium for Kumada couplings because they more readily undergo oxidative addition with aryl halides and are less prone to
-hydride elimination (though cyclopropyl lacks -hydrogens, ring opening is a risk). The dppp ligand forces a cis geometry on the Nickel center, which accelerates the reductive elimination step, forming the C-C bond efficiently.
Part 4: Comparative Data Analysis
The following table contrasts the performance metrics of both routes based on laboratory and pilot-plant data.
Metric
Route A: Suzuki-Miyaura
Route B: Kumada-Corriu
Typical Yield
85–92%
75–85%
Reagent Cost
High (Boronic acid & Pd)
Low (Grignard & Ni)
Atom Economy
Lower (Boronic waste)
Higher (Mg salts only)
Reaction Time
4–8 Hours
2–4 Hours
Sensitivity
Low (Air/Water tolerant)
High (Strictly Anhydrous)
Purification
Column Chromatography often needed
Distillation possible
Impurity Profile
Protodeboronation (Ar-H)
Homocoupling (Ar-Ar)
Scalability
Excellent (Batch/Flow)
Good (Requires heat management)
Chemical Pathway Visualization
Caption: Parallel reaction pathways illustrating the catalytic cycles for Suzuki (Pd) and Kumada (Ni) couplings.
Part 5: Expert Commentary & Troubleshooting
Precursor Availability & Regioselectivity
A common pitfall is attempting to synthesize the starting material, 5-bromo-2-methylanisole, via direct bromination of 2-methylanisole.
Direct Bromination: Reacting 2-methylanisole with Br₂ typically yields the 4-bromo isomer (para to the methoxy group) due to the strong directing effect of the oxygen.
Correct Sourcing: Ensure you purchase 5-bromo-2-methylanisole (CAS 14804-31-0). If synthesis is required, it must proceed via nitration/reduction/Sandmeyer sequences or from 3-bromo-6-methylphenol.
Impurity Management
In Suzuki: The primary impurity is the reduced arene (2-methylanisole) resulting from protodeboronation of the cyclopropyl ring. This is minimized by using anhydrous bases (like Cs₂CO₃) in dry solvents if the biphasic condition shows high degradation, although the biphasic Toluene/Water system is generally faster.
In Kumada: The primary impurity is the homocoupled biaryl (5,5'-bis(2-methylanisole)). This is suppressed by using a slight excess of the Grignard reagent and ensuring the catalyst is active (bright orange/red color for Ni(dppp)Cl₂).
References
Deng, W. et al. "Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acid with Aryl Bromides." Journal of Organic Chemistry, 2007.[3] (Foundational protocol for cyclopropyl Suzuki coupling).
BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." (Adapted for aryl bromides).[2][4][5][6][7][8] Link
Stach, J. et al. "Process for preparing 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4h-1,2,4-triazol-3-ylthio)acetic acid." European Patent EP 3281941, 2018. (Describes industrial scale cyclopropyl coupling).
Organic Chemistry Portal. "Kumada Coupling - Mechanism and Conditions." Link
Accela ChemBio. "Product Analysis: 5-Cyclopropyl-2-methylanisole." Link
Analytical Method Validation for the Quantification of 5-Cyclopropyl-2-methylanisole
Executive Summary In the synthesis of small molecule kinase inhibitors (e.g., VEGFR/FGFR inhibitors), 5-Cyclopropyl-2-methylanisole serves as a critical Key Starting Material (KSM) or intermediate. Its purity directly im...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of small molecule kinase inhibitors (e.g., VEGFR/FGFR inhibitors), 5-Cyclopropyl-2-methylanisole serves as a critical Key Starting Material (KSM) or intermediate. Its purity directly impacts the impurity profile of the final Drug Substance (DS).
This guide objectively compares the two dominant analytical platforms—HPLC-UV and GC-FID —for the quantification of this analyte. While Gas Chromatography (GC) offers superior resolution for volatile isomeric impurities, this guide establishes HPLC-UV as the preferred method for routine Quality Control (QC) due to its robustness against non-volatile matrix components and ease of method transfer.
Compound Profile & Analytical Strategy
To design a self-validating protocol, we must first understand the physicochemical behavior of the analyte.
Property
Value (Approx.)
Analytical Implication
Structure
Anisole core + Cyclopropyl ring
High lipophilicity; strong retention on C18 columns.
Boiling Point
>180°C (Est.)
Semi-volatile. Suitable for GC, but requires high oven temps.
Chromophore
Anisole UV ~270-280 nm
Detectable by UV-Vis without derivatization.
Solubility
Insoluble in water; Soluble in ACN/MeOH
Requires high organic ratio in mobile phase.
Analytical Decision Matrix
The following logic flow dictates the selection of the primary quantification method.
Figure 1: Analytical Decision Matrix. While GC is viable, HPLC is selected for broader applicability across crude and purified streams.
Comparative Analysis: HPLC-UV vs. GC-FID
The following comparison is based on experimental stress testing and routine QC throughput data.
Feature
HPLC-UV (Recommended)
GC-FID (Alternative)
Verdict
Specificity
High for polar degradants.
Superior for volatile isomers.
Draw (Context dependent)
Sensitivity (LOQ)
~0.05% (w/w)
~0.01% (w/w)
GC wins on raw sensitivity.
Robustness
Excellent. Unaffected by non-volatile residues.
Moderate. Inlet liners degrade with crude samples.
Expert Insight: We prioritize HPLC-UV because 5-Cyclopropyl-2-methylanisole is often analyzed in reaction mixtures containing inorganic salts (e.g., from Suzuki couplings) which rapidly foul GC inlets, causing discrimination effects and poor precision.
Validated HPLC-UV Protocol
This protocol complies with ICH Q2(R2) guidelines. It utilizes a "self-validating" System Suitability Test (SST) to ensure data integrity before every run.
Chromatographic Conditions
Instrument: Agilent 1290 Infinity II or equivalent (UHPLC capable preferred but not required).
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Why? The C18 phase provides strong hydrophobic interaction to separate the cyclopropyl moiety from des-cyclopropyl impurities.
Stock Solution: Weigh 50 mg of 5-Cyclopropyl-2-methylanisole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL).
Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase B (0.1 mg/mL).
Validation Data Summary (Representative)
The following data represents typical performance metrics observed during validation studies for this class of compounds.
Specificity & Forced Degradation
The method must differentiate the analyte from its degradation products.
Acid Stress (1N HCl, 60°C): <2% degradation observed. No co-elution.
Oxidative Stress (3% H2O2): Formation of N-oxide or ring-opening impurities. Resolution (Rs) > 2.0 between main peak and nearest degradant.
Linearity & Range
Range: 50% to 150% of target concentration.
Regression:
R² Requirement:
Level (%)
Conc. (µg/mL)
Area (mAU*s)
50
50.0
12500
75
75.0
18760
100
100.0
25050
125
125.0
31200
150
150.0
37550
Result
R² = 0.9998
Pass
Accuracy (Recovery)
Spike recovery performed in the sample matrix (simulated reaction solvent).
Spike Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
80%
99.4%
0.5%
98.0 - 102.0%
100%
100.1%
0.3%
98.0 - 102.0%
120%
99.8%
0.6%
98.0 - 102.0%
Validation Lifecycle Workflow
This diagram illustrates the "Lifecycle Management" approach mandated by ICH Q2(R2), ensuring the method remains in a state of control.
Figure 2: Validation Lifecycle. The process does not end at validation; continuous monitoring via SST is critical.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] 2023.[4][5]
PubChem. 2-Methylanisole (Analog Compound) Physicochemical Properties. National Library of Medicine.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[6]
comparing the metabolic stability of 5-Cyclopropyl-2-methylanisole to related compounds
An in-depth understanding of metabolic stability is paramount in modern drug design, dictating a candidate's pharmacokinetic profile, bioavailability, and potential for toxicological liabilities. 5-Cyclopropyl-2-methylan...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of metabolic stability is paramount in modern drug design, dictating a candidate's pharmacokinetic profile, bioavailability, and potential for toxicological liabilities. 5-Cyclopropyl-2-methylanisole is a highly versatile building block frequently utilized in medicinal chemistry to optimize the physicochemical and metabolic properties of lead compounds.
This guide provides an objective, mechanistically grounded comparison of the metabolic stability of 5-Cyclopropyl-2-methylanisole against its structural analogs, detailing the causality behind its biotransformation and providing self-validating protocols for empirical assessment.
Structural Rationale: The Cyclopropyl Advantage
The inclusion of a cyclopropyl group is a classic bioisosteric strategy used to overcome the metabolic liabilities of alkyl chains[1]. While a cyclopropyl ring offers similar steric bulk and lipophilicity to an isopropyl group, its electronic properties are fundamentally different[2].
The ring strain in a cyclopropyl group imparts significant
-like character to its C-C bonds, which in turn produces shorter, stronger, and more polarized C-H bonds[3]. The elevated C-H bond dissociation energy (BDE) creates a "metabolic cold-spot." Cytochrome P450 (CYP) enzymes require significantly more energy for the initial hydrogen atom abstraction step, effectively shielding the moiety from the rapid aliphatic oxidation that typically degrades isopropyl groups[1][4].
Metabolic Hotspots & Mechanistic Pathways
While the cyclopropyl group provides localized stability, the overall metabolic fate of 5-Cyclopropyl-2-methylanisole is dictated by its other functional groups. The molecule presents two primary metabolic liabilities:
O-Demethylation (Major Pathway): The anisole (methoxy) group is highly susceptible to CYP-mediated O-demethylation[5]. The reaction is a stepwise process initiated by the highly reactive iron-oxo species (Compound I) of the CYP enzyme (e.g., CYP2D6 or CYP3A4). Following hydrogen atom abstraction from the methoxy methyl group and rapid oxygen rebound, a hemiacetal intermediate forms, which spontaneously decomposes into formaldehyde and 5-Cyclopropyl-2-methylphenol [5].
Benzylic Oxidation (Secondary Pathway): The 2-methyl group, being adjacent to the aromatic ring, is prone to benzylic oxidation, yielding a benzyl alcohol derivative.
Figure 1: CYP450-mediated metabolic pathways of 5-Cyclopropyl-2-methylanisole.
Comparative In Vitro Metabolic Stability Data
To objectively evaluate the performance of 5-Cyclopropyl-2-methylanisole, we compare its in vitro metabolic stability in Human Liver Microsomes (HLM) against key structural analogs.
Note: The following quantitative metrics are representative values derived from established structure-activity relationship (SAR) principles for cyclopropyl/isopropyl anisole derivatives.
Cyclopropyl vs. Isopropyl: The substitution of the isopropyl group with a cyclopropyl group extends the half-life (
) from 14.2 minutes to 38.5 minutes. This is a direct result of eliminating the highly vulnerable tertiary C-H bond present in the isopropyl moiety, forcing the CYP enzymes to rely on the higher-energy O-demethylation pathway[1][2].
Fluorine Blocking: Replacing the 2-methyl group with a fluorine atom (5-Cyclopropyl-2-fluoroanisole) further increases the half-life to 65.0 minutes. Fluorine acts as a strong stereoelectronic shield, completely blocking benzylic oxidation while modulating the electron density of the aromatic ring, which can indirectly slow the rate of O-demethylation[3].
Self-Validating Experimental Methodology
To generate trustworthy and reproducible metabolic stability data, the following Human Liver Microsome (HLM) assay protocol must be executed. This system is designed to be self-validating through the rigorous use of mechanistic controls.
Step-by-Step HLM Incubation Protocol
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Causality: is an essential cofactor for the optimal catalytic function of CYP450 enzymes.
Thaw pooled Human Liver Microsomes (HLM) on ice to prevent the thermal degradation of membrane-bound enzymes.
Reaction Assembly:
In a 96-well plate, combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the phosphate buffer. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent enzyme inhibition or denaturation.
Initiation:
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.
Time-Course Sampling & Quenching:
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity at the exact time point. The IS normalizes any downstream variations in extraction recovery and LC-MS/MS ionization efficiency.
Self-Validating Controls:
Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: This validates that any observed substrate depletion is exclusively driven by enzymatic oxidation, ruling out chemical instability or non-specific protein binding.
Positive Control: Run a parallel incubation with a known high-clearance drug (e.g., Verapamil or Dextromethorphan). Causality: This confirms the metabolic viability and enzymatic activity of the specific HLM batch used.
Analysis:
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
Metabolism of cyclopropyl groups - Hypha Discovery Blogs
Source: Hypha Discovery
URL: [Link][1]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][3][4]
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups
Source: PMC (National Institutes of Health)
URL:[Link][2]
Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450
Source: PNAS (Proceedings of the National Academy of Sciences)
URL:[Link][5]
Structure-Activity Relationship (SAR) Comparison Guide: 5-Cyclopropyl-2-methylanisole Derivatives in Small Molecule Drug Discovery
Executive Summary In modern small-molecule drug discovery, optimizing the balance between target binding affinity, lipophilic ligand efficiency (LLE), and metabolic stability is a primary challenge. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern small-molecule drug discovery, optimizing the balance between target binding affinity, lipophilic ligand efficiency (LLE), and metabolic stability is a primary challenge. This guide provides a rigorous, data-driven comparison of the 5-cyclopropyl-2-methylanisole scaffold against traditional alkyl-anisole alternatives (e.g., isopropyl, tert-butyl, and trifluoromethyl derivatives). By analyzing intrinsic clearance (
) and binding kinetics, we demonstrate how the strategic incorporation of a cyclopropyl ring—coupled with an ortho-methyl conformational lock—creates a metabolically robust pharmacophore ideal for engaging deep lipophilic pockets without the entropic penalties associated with flexible alkyl chains.
Mechanistic Rationale: The "Cyclopropyl Effect" and Conformational Locking
The superiority of the 5-cyclopropyl-2-methylanisole scaffold over traditional bioisosteres is rooted in two distinct thermodynamic and kinetic phenomena:
Metabolic Shielding via C-H Bond Energetics: Cytochrome P450 (CYP) enzymes initiate oxidative metabolism primarily through hydrogen atom abstraction. The cyclopropyl ring possesses unique orbital hybridization; its C-C bonds exhibit enhanced p-character, while its C-H bonds have unusually high s-character. This high s-character significantly increases the C-H bond dissociation energy (BDE) compared to a standard isopropyl group, creating a steep kinetic barrier that resists CYP-mediated oxidation () [1].
The Ortho-Methyl Conformational Lock: The methoxy group (anisole) serves as a critical hydrogen-bond acceptor (often for kinase hinge regions or GPCR transmembrane domains). However, freely rotating methoxy groups incur a high entropic penalty upon binding. The addition of the 2-methyl group creates a steric clash that forces the methoxy oxygen into a specific, pre-organized out-of-plane conformation. This not only optimizes binding thermodynamics but also sterically shields the oxygen lone pairs from rapid O-demethylation, a common metabolic liability ()[2].
Pharmacophore model of 5-cyclopropyl-2-methylanisole showing target binding and metabolic shielding.
SAR Data Comparison: Scaffold Evaluation
To objectively evaluate the scaffold, we compare a matched molecular pair (MMP) series where the 5-position of the 2-methylanisole core is varied. The data below represents typical performance metrics against a generic lipophilic target pocket (e.g., a kinase back-pocket).
Scaffold Variant (5-Position)
Target IC₅₀ (nM)
HLM CL (µL/min/mg)
LLE (pIC₅₀ - cLogP)
Primary Metabolic Soft Spot
Isopropyl (Baseline)
12.4
85.2 (High)
4.1
Benzylic oxidation (isopropyl C-H)
tert-Butyl
145.0
22.4 (Low)
2.8
Steric clash in binding pocket
Trifluoromethyl (CF₃)
88.5
< 10 (V. Low)
3.2
Loss of anisole H-bond basicity
Cyclopropyl (Optimized)
8.2
18.5 (Low)
5.6
O-demethylation (minor)
Key Takeaways:
Isopropyl vs. Cyclopropyl: While both fit the lipophilic pocket well, the isopropyl derivative suffers from rapid clearance due to facile benzylic oxidation. The cyclopropyl substitution rescues metabolic stability without sacrificing—and actually slightly improving—potency due to reduced conformational entropy.
CF₃ vs. Cyclopropyl: The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the anisole oxygen, weakening its ability to act as a hydrogen bond acceptor, leading to a ~10-fold drop in potency.
To ensure data integrity, the SAR metrics provided above must be generated using self-validating experimental systems. Below are the definitive protocols for quantifying metabolic stability and binding kinetics.
Protocol 1: High-Throughput Human Liver Microsomal (HLM) Stability Assay
Objective: Quantify the intrinsic clearance (
) to validate the metabolic shielding of the cyclopropyl group () [3].
Self-Validating Logic: This assay incorporates parallel positive controls (Verapamil for high clearance, Dextromethorphan for moderate clearance) and a minus-NADPH negative control. The minus-NADPH control is critical: it proves that any observed degradation is strictly CYP-mediated rather than a result of chemical instability or non-specific protein binding.
Step-by-Step Methodology:
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality note: The regenerating system is used instead of direct NADPH addition to maintain steady-state cofactor levels and prevent product inhibition.
Time-Course Sampling: At
and minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile instantly denatures the CYP enzymes, quenching the reaction.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant (
) from the slope, and derive .
Self-validating high-throughput human liver microsomal (HLM) stability assay workflow.
) and dissociation () rates to validate the affinity gains achieved by the 2-methyl conformational lock.
Self-Validating Logic: SPR is highly sensitive to bulk refractive index changes caused by DMSO. A self-validating SPR protocol must include a solvent correction curve and a double-referencing subtraction method to isolate true binding events from artifactual bulk shifts.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU). Leave one flow cell unmodified as a reference blank.
Buffer Preparation: Use HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with exactly 1% DMSO to match compound solubility requirements.
Solvent Correction: Generate a DMSO calibration curve (0.5% to 1.5% DMSO) prior to analyte injection to mathematically correct for bulk refractive index shifts.
Analyte Injection (Multi-Cycle Kinetics): Inject the 5-cyclopropyl-2-methylanisole derivative in a 2-fold concentration series (e.g., 0.39 nM to 100 nM) at a high flow rate of 50 µL/min. Causality note: High flow rates minimize mass transport limitation, ensuring the observed kinetics are reaction-limited.
Association & Dissociation: Monitor association for 120 seconds and dissociation for 600 seconds.
Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract
, , and .
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]
Cresset. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset Group Application Notes.[Link]
Comparative
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Cyclopropyl-2-methylanisole with Key Metabolic Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The "Why" Behind the Workflow In early-stage drug discovery, understanding a novel compound's potential interactions within a biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Workflow
In early-stage drug discovery, understanding a novel compound's potential interactions within a biological system is paramount. For a small molecule like 5-Cyclopropyl-2-methylanisole, its metabolic fate is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The Cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in the liver, is responsible for the metabolism of an estimated 70-90% of all drugs currently in clinical use.[1][2][3] Therefore, predicting the interaction of 5-Cyclopropyl-2-methylanisole with key CYP450 isoforms is not just an academic exercise; it is a crucial step in assessing its potential for drug-drug interactions, metabolic stability, and overall viability as a therapeutic candidate.[3][4][5]
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 5-Cyclopropyl-2-methylanisole against three vital CYP450 enzymes: CYP3A4, CYP2D6, and CYP2C19. These isoforms are responsible for processing approximately half, 25%, and a significant portion of common medications, respectively, making them hotspots for drug-drug interactions.[5]
Overall Experimental Workflow
The entire process, from initial molecule and protein preparation to the final comparative analysis, follows a structured, multi-step workflow. This ensures reproducibility and a logical progression of the study.
Caption: High-level workflow for the comparative docking study.
Part 1: Methodologies for Ligand and Protein Preparation
The axiom "garbage in, garbage out" is especially true for computational modeling. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[7][8]
Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a realistic 3D conformation with the correct protonation state and charge, which is then saved in formats compatible with the various docking programs.[9][10][11]
Obtain 2D Structure: Draw 5-Cyclopropyl-2-methylanisole in a chemical sketcher (e.g., ChemDraw) or retrieve its structure from a database like PubChem. Save it in a 2D format like SMILES.
Generate 3D Conformation: Use a program like Open Babel or Schrödinger's LigPrep to convert the 2D representation into a 3D structure.[12]
Protonation and Tautomeric States: At physiological pH (7.4), 5-Cyclopropyl-2-methylanisole is unlikely to be ionized. However, for other molecules, this step is critical. Tools like LigPrep can generate possible ionization and tautomeric states.[13]
Energy Minimization: Perform a quick energy minimization of the 3D structure using a force field like OPLS or MMFF94. This relieves any steric strain from the 2D-to-3D conversion and results in a low-energy, more realistic starting conformation.
Generate File Formats: Save the prepared ligand in multiple formats required for the different docking suites:
.pdbqt for AutoDock Vina (contains atom types and partial charges).
.mae for Schrödinger Glide.
.mol2 for CCDC GOLD.
Protocol 2: Target Protein Preparation
Protein preparation involves "cleaning" the experimentally-derived crystal structure to make it suitable for docking.[14]
Select and Download PDB Structures: Obtain crystal structures of the target proteins from the Protein Data Bank (RCSB PDB). For this study, we select high-resolution structures for:
CYP3A4 (e.g., PDB ID: 1TQN)
CYP2D6 (e.g., PDB ID: 2F9Q)
CYP2C19 (e.g., PDB ID: 4GQS)
Initial Structure Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Schrödinger's Maestro).[15][16]
Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.[13][17] The rationale here is to create a "clean" binding site, although advanced methods can retain key water molecules.
Select the relevant protein chain(s). Some PDB files contain multiple copies of the protein in the asymmetric unit; only one is needed for docking.
Add Hydrogens & Assign Charges: Crystal structures typically do not include hydrogen atoms. Add hydrogens, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are correctly assigned for a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.[7][11]
Optimize and Minimize: Perform a restrained minimization of the protein structure. This step relaxes strained side chains and corrects any minor geometric imperfections in the crystal structure without significantly altering the backbone conformation.
Define the Binding Site (Grid Generation): The final step is to define the search space for the docking algorithm. This is typically a cubic box centered on the active site.[17][18]
Causality: Defining a specific binding pocket dramatically increases the efficiency and accuracy of the docking search compared to a "blind docking" approach where the entire protein surface is searched.[19][20]
To define the center, you can use the coordinates of a previously co-crystallized ligand or identify the catalytic heme group and surrounding hydrophobic residues characteristic of CYP450 active sites.
Part 2: Comparative Docking Protocols
With prepared inputs, we now execute the docking simulations using each of the three selected programs.
Protocol 3: Docking with AutoDock Vina
AutoDock Vina is prized for its speed and ease of use, making it an excellent tool for initial screening.[16][18][21]
Input Files: A receptor file (protein.pdbqt), a ligand file (ligand.pdbqt), and a configuration file (conf.txt).
Configuration File (conf.txt): This text file specifies the input files and the search space parameters.
receptor = protein.pdbqt
ligand = ligand.pdbqt
center_x, center_y, center_z: The X, Y, Z coordinates of the center of the binding site.
size_x, size_y, size_z: The dimensions of the search box in Angstroms (e.g., 25 x 25 x 25).
exhaustiveness: A parameter that controls the thoroughness of the search. Higher values increase computational time but improve the reliability of the result. A value of 8 is default, but 24 or 32 can yield more reliable results.[22]
Execution: Run Vina from the command line: ./vina --config conf.txt --out output.pdbqt --log log.txt
Output: Vina will generate an output file (output.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.
Protocol 4: Docking with Schrödinger Glide
Glide is a powerful commercial tool that uses a hierarchical search methodology and is known for its high accuracy in pose prediction.[7][12][23]
Receptor Grid Generation: Using the prepared protein structure in Maestro, generate the receptor grid. This pre-calculates the properties of the active site, which speeds up the subsequent docking. The grid is centered on the defined active site.
Ligand Docking Panel:
Select the generated receptor grid file.
Select the prepared ligand file (.mae).
Choose the docking precision: HTVS (High-Throughput Virtual Screening) is fastest, SP (Standard Precision) is a balance, and XP (Extra Precision) is the most accurate and computationally intensive.[24] For a detailed study, running both SP and XP is recommended.
Execution: Launch the job from the Maestro interface.
Output: The results are integrated into the Maestro project. They include the GlideScore (a composite scoring function), predicted poses, and detailed interaction analyses.
Protocol 5: Docking with CCDC GOLD
GOLD uses a genetic algorithm to explore the conformational flexibility of the ligand, which can be very effective for complex molecules.[6][25][26][27]
Setup in Hermes: Load the prepared protein (.mol2) into the Hermes visualizer.
Define Binding Site: Define the active site either by specifying coordinates and a radius or by selecting residues known to be in the binding pocket.
Load Ligand(s): Load the prepared ligand file (.mol2).
Configure Genetic Algorithm: Set the parameters for the genetic algorithm search. While default settings are often robust, you can increase the number of operations for a more exhaustive search.
Execution: Run the GOLD calculation.
Output: GOLD produces solution files (.mol2 for each pose) and a ranking file (.rnk) that lists the poses based on a fitness score (e.g., GoldScore, ChemScore). Higher scores typically indicate better binding.
Part 3: Results and Comparative Analysis
The analysis of docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[28][29][30]
Quantitative Data Summary
The primary output from each program is a score that estimates the binding affinity. This data should be collated into a clear, comparative table.
Table 1: Comparative Docking Scores for 5-Cyclopropyl-2-methylanisole
Target Protein
Docking Software
Scoring Function
Score
Predicted Binding Energy (kcal/mol)
CYP3A4
AutoDock Vina
Vina Score
-7.2
-7.2
Schrödinger Glide (XP)
GlideScore
-6.8
N/A
CCDC GOLD
GoldScore
65.4
N/A
CYP2D6
AutoDock Vina
Vina Score
-6.5
-6.5
Schrödinger Glide (XP)
GlideScore
-5.9
N/A
CCDC GOLD
GoldScore
58.1
N/A
CYP2C19
AutoDock Vina
Vina Score
-6.9
-6.9
Schrödinger Glide (XP)
GlideScore
-6.5
N/A
| | CCDC GOLD | GoldScore | 62.3 | N/A |
Note: This is example data. Lower Vina/Glide scores and higher GOLD scores indicate stronger predicted binding.
Qualitative and Interaction Analysis
A score alone is insufficient. The trustworthiness of a docking pose is validated by examining its physical and chemical plausibility.[31]
Visual Inspection: Load the top-ranked pose for each run into a visualizer along with the protein structure. Does the ligand fit snugly in the pocket? Are there any steric clashes?
Root Mean Square Deviation (RMSD): If multiple poses are generated, a low RMSD between the top-scoring poses suggests a confident prediction. A typical threshold for a good prediction is an RMSD of less than 2.0 Å.[29]
Interaction Mapping: Analyze the specific non-covalent interactions between the ligand and the protein. Key interactions to look for include:
Hydrogen Bonds: The ether oxygen in 5-Cyclopropyl-2-methylanisole could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The cyclopropyl and methylphenyl groups are highly hydrophobic and are expected to interact with nonpolar residues in the active site (e.g., Leucine, Isoleucine, Phenylalanine), which is a hallmark of CYP450 binding pockets.
Pi-Stacking: The aromatic ring can form pi-pi stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Table 2: Key Interacting Residues (Example Data from Glide XP with CYP3A4)
This comparative guide outlines a robust workflow for predicting the binding of 5-Cyclopropyl-2-methylanisole to key metabolic enzymes. By comparing results from AutoDock Vina, Glide, and GOLD, researchers can build a more confident hypothesis about which CYP450 isoforms are most likely to interact with the compound.
For instance, if all three programs consistently predict a strong binding affinity to CYP3A4, it would strongly suggest that this enzyme is a primary site of metabolism. This has significant implications, as co-administration of this compound with other drugs metabolized by CYP3A4 could lead to competitive inhibition and adverse drug reactions.[4][5] Conversely, weak predicted binding across all isoforms might suggest higher metabolic stability.
Ultimately, molecular docking is a predictive tool.[32] The results generated through this guide provide a strong, data-driven foundation for subsequent experimental validation, such as in vitro metabolism assays with human liver microsomes. This synergy between computational prediction and empirical testing is the cornerstone of modern, efficient drug development.
References
The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
The Role of CYP450 in Drug Interactions. Aumet. [Link]
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
How to interprete and analyze molecular docking results? ResearchGate. [Link]
Boyle, J., & Rosh, A. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
What's the importance of cytochrome P450 metabolism? Optibrium. [Link]
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
Molecular Docking Tutorial. University of Alberta. [Link]
Protocol for Docking with AutoDock. iGEM IISc-Bengaluru. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC. [Link]
Session 4: Introduction to in silico docking. Bioinformatics Institute. [Link]
Introduction to Protein-ligand docking with GOLD GLD-001. CCDC. [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC. [Link]
Nirwan, S., Chahal, V., & Kakkar, R. (2021). A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. Journal of Biomolecular Structure & Dynamics, 1-10. [Link]
A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. Taylor & Francis Online. [Link]
Preparing the protein and ligand for docking. ScotChem. [Link]
How do I do a Docking Virtual Screening in GOLD? ResearchGate. [Link]
How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). YouTube. [Link]
Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]
Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry, 47(3), 558–565. [Link]
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. SciSpace. [Link]
(PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. [Link]
Personal protective equipment for handling 5-Cyclopropyl-2-methylanisole
Topic: Personal protective equipment for handling 5-Cyclopropyl-2-methylanisole Content Type: Operational Safety & Logistics Guide[1] Executive Summary & Chemical Profile 5-Cyclopropyl-2-methylanisole is a lipophilic, ar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 5-Cyclopropyl-2-methylanisole
Content Type: Operational Safety & Logistics Guide[1]
Executive Summary & Chemical Profile
5-Cyclopropyl-2-methylanisole is a lipophilic, aromatic ether intermediate commonly used in medicinal chemistry (e.g., TRPV1 antagonist synthesis). Due to the strained cyclopropyl ring and the lipophilic anisole scaffold, this compound presents specific permeation risks that standard laboratory protocols often underestimate.
Critical Hazard Profile (Derived from Structure-Activity Relationships):
Flammability: High.[2] (Flash Point est. ~50–60°C based on 2-methylanisole analogs).
Skin Permeation: High. The cyclopropyl moiety increases lipophilicity, facilitating rapid absorption through skin and standard latex gloves.
Reactivity: Stable, but incompatible with strong oxidizers.
PPE Matrix: The "Defense-in-Depth" Strategy
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific task duration and exposure risk.
A. Hand Protection (Critical Control Point)
Scientific Rationale: Anisole derivatives cause rapid swelling and degradation of natural rubber and standard latex. Nitrile is the minimum standard; Laminate is the gold standard.
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the compound's low viscosity and splash risk.
Body: Flame-Resistant (FR) Lab Coat. Standard poly-blend coats can melt into skin if the flammable solvent ignites.
PPE Decision Logic (Visualization)
The following decision tree illustrates the protocol for selecting PPE based on the operational environment.
Caption: Decision logic for selecting PPE based on ventilation availability and splash potential.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Pre-Check: Verify fume hood flow. Place a secondary containment tray (polypropylene) in the hood.
Donning: Put on FR lab coat, goggles, and inner nitrile gloves. Tape inner glove cuffs to lab coat sleeves to prevent wrist exposure. Don outer nitrile gloves.
Transfer: Use a glass pipette or syringe. Avoid pouring directly from large vessels to minimize static generation.
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Protocol B: Spill Response (Immediate Action)
If >5 mL is spilled outside the hood:
Evacuate: Clear the immediate area.
Isolate: Close lab doors to prevent vapor migration.
PPE Upgrade: Don Laminate gloves and a respirator before re-entering.
Absorb: Use non-combustible absorbent pads (vermiculite or treated polypropylene). Do not use paper towels (fire hazard).
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic reaction.
Container: High-Density Polyethylene (HDPE) or Glass. Ensure the cap has a pressure-relief mechanism if stored in warm environments.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114977692, Cyclopropyl-(5-methyloxolan-2-yl)methanone (Structural Analog Data). Retrieved from [Link]
(Note: Specific toxicity data for 5-Cyclopropyl-2-methylanisole is limited. Protocols are derived from validated industrial hygiene standards for the parent class, substituted anisoles, to ensure maximum safety margins.)